(S)-1-Phenylethylhydroxylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448101 | |
| Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53933-47-4 | |
| Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-Phenylethylhydroxylamine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
Abstract
This in-depth technical guide provides a comprehensive overview of (S)-1-phenylethylhydroxylamine, a pivotal chiral hydroxylamine in modern organic synthesis. The document delves into the historical context of its discovery, rooted in the broader development of asymmetric synthesis. It offers a detailed exploration of its primary synthesis methodologies, including the stereoselective oxidation of (S)-1-phenylethylamine and the asymmetric reduction of acetophenone oxime derivatives. Each method is accompanied by a thorough analysis of reaction mechanisms, experimental protocols, and comparative data on yields and enantioselectivity. Furthermore, this guide highlights the critical role of this compound as a versatile chiral building block and auxiliary in the synthesis of complex molecules, particularly within the pharmaceutical industry. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to leverage this important chiral synthon.
Introduction: The Strategic Importance of Chiral Hydroxylamines
The principle of chirality is fundamental to the life sciences, with the stereochemistry of a molecule often dictating its biological activity. In drug development, the separation and selective synthesis of enantiomers are critical, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. This necessity has driven the development of a sophisticated toolbox for asymmetric synthesis, wherein chiral auxiliaries, reagents, and catalysts are employed to control the stereochemical outcome of a reaction.
Within this context, chiral hydroxylamines have emerged as a class of highly valuable synthetic intermediates. The presence of both a stereocenter and a reactive hydroxylamine functionality makes them powerful synthons for the construction of complex chiral molecules. This compound, in particular, stands out due to the ready availability of its precursor, (S)-1-phenylethylamine, and its versatile reactivity. It serves not only as a precursor to other chiral molecules but also as a chiral auxiliary itself, guiding the stereoselective formation of new chiral centers.
This guide aims to provide a detailed technical overview of this compound, from its conceptual origins to its practical application, empowering researchers to effectively utilize this key chiral building block in their synthetic endeavors.
Discovery and Historical Context: A Legacy of Asymmetric Synthesis
The discovery and development of this compound are intrinsically linked to the pioneering work in asymmetric synthesis and the evolution of chiral auxiliaries. While a singular "discovery" paper for this specific hydroxylamine is not readily identifiable in the historical literature, its emergence can be traced through the development of its parent amine, (S)-1-phenylethylamine, and the broader understanding of chiral molecules.
The concept of chirality was first elucidated by Louis Pasteur in the mid-19th century, but it was the work of chemists like E. J. Corey and Barry Trost in the 1970s and 1980s that introduced the concept of chiral auxiliaries as a practical strategy for asymmetric synthesis.[1][2] These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, and then subsequently removed.
(S)-1-phenylethylamine became one of the most widely used chiral resolving agents and a foundational chiral auxiliary due to its commercial availability in high enantiomeric purity and its ability to form diastereomeric salts or derivatives that can be readily separated. Its application in the synthesis of a wide array of chiral compounds paved the way for the exploration of its derivatives, including this compound. The development of reliable methods for the oxidation of chiral amines to their corresponding hydroxylamines provided a direct route to this valuable synthon, expanding the repertoire of chiral building blocks available to synthetic chemists.
Stereoselective Synthesis of this compound
The synthesis of this compound in high enantiomeric purity is paramount to its utility. Two primary strategies have emerged as the most effective and practical: the stereospecific oxidation of enantiopure (S)-1-phenylethylamine and the asymmetric reduction of acetophenone oxime.
Oxidation of (S)-1-Phenylethylamine
This is the most direct and widely employed method for the preparation of this compound. The strategy relies on the availability of high-purity (S)-1-phenylethylamine and a mild oxidizing agent that can effect the N-hydroxylation without racemization or over-oxidation.
3.1.1. Mechanism of Amine Oxidation with m-CPBA
meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used oxidant for this transformation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic oxygen of the peroxy acid.
Caption: Mechanism of Amine Oxidation with m-CPBA.
3.1.2. A Scalable, Three-Step, Single-Solvent Process
A robust and scalable process for the synthesis of this compound has been reported in Organic Process Research & Development.[3][4] This method involves a three-step, single-solvent telescoped process, which is highly amenable to large-scale manufacturing. For enhanced stability, the product is isolated as its p-toluenesulfonic acid salt.
Experimental Protocol: Synthesis of (S)-N-(1-Phenylethyl)hydroxylamine p-Toluenesulfonate
-
Step 1: Imine Formation: (S)-α-methylbenzylamine is reacted with an appropriate aldehyde (e.g., p-anisaldehyde) in a suitable solvent like ethyl acetate to form the corresponding imine.
-
Step 2: Oxidation: The imine is then oxidized in the same solvent using an oxidizing agent such as m-CPBA at a controlled temperature.
-
Step 3: Hydrolysis and Salt Formation: The resulting oxaziridine is hydrolyzed, and the crude hydroxylamine is treated with p-toluenesulfonic acid to precipitate the stable salt.
3.1.3. Validated Protocol for the Oxalate Salt
A detailed and validated protocol for the synthesis and isolation of (S)-N-1-phenylethylhydroxylamine as its oxalate salt is available in Organic Syntheses.[5] This procedure is highly reliable and provides the product in excellent purity.
Experimental Protocol: Synthesis of N-Hydroxy-(S)-1-phenylethylamine Oxalate [5]
-
Step A: Synthesis of (S)-[(1-phenylethyl)amino]acetonitrile: A solution of (S)-(-)-α-methylbenzylamine, aqueous sodium cyanide, and aqueous formaldehyde is stirred at room temperature. The product is extracted with dichloromethane and purified by column chromatography.
-
Step B: Synthesis of [[(1S)-1-Phenylethyl]imino]acetonitrile N-oxide: The aminoacetonitrile is dissolved in dichloromethane and cooled in an ice bath. m-Chloroperbenzoic acid (m-CPBA) is added in portions. After the reaction is complete, the mixture is worked up with aqueous sodium thiosulfate and sodium bicarbonate.
-
Step C: Synthesis of N-Hydroxy-(S)-1-phenylethylamine oxalate: The crude nitrone is dissolved in methanol, and hydroxylamine hydrochloride is added. The mixture is heated, then cooled, and the product is precipitated as the oxalate salt by the addition of oxalic acid.
Asymmetric Reduction of Acetophenone Oxime
An alternative and increasingly attractive approach to chiral hydroxylamines is the catalytic asymmetric reduction of the corresponding oximes.[6] This method avoids the use of a chiral starting material and instead relies on a chiral catalyst to induce enantioselectivity.
3.2.1. Reaction Principle
The core of this strategy is the hydrogenation of the C=N double bond of acetophenone oxime using a chiral catalyst, typically a transition metal complex with a chiral ligand. The challenge lies in achieving high chemoselectivity for the hydroxylamine over the corresponding amine (from over-reduction) and high enantioselectivity.
Caption: Asymmetric Reduction of Acetophenone Oxime.
3.2.2. Recent Advances in Catalysis
Recent breakthroughs have led to the development of highly efficient catalysts for the asymmetric hydrogenation of oximes. For instance, an iridium-based catalyst has been reported to convert oxime substrates to chiral hydroxylamines with high enantioselectivity and chemoselectivity, avoiding the formation of the amine byproduct.[7] Nickel-catalyzed asymmetric reductions have also shown great promise, affording N,O-disubstituted hydroxylamines in high yield and enantiomeric excess.[8]
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee%) | Advantages | Disadvantages |
| Amine Oxidation | (S)-1-Phenylethylamine | m-CPBA | High | >99% | High ee, well-established | Relies on chiral starting material |
| Asymmetric Reduction | Acetophenone Oxime | Chiral Ir or Ni catalyst | Good to Excellent | Up to 99% | Starts from achiral material | Catalyst development is ongoing |
Spectroscopic and Physicochemical Properties
Accurate characterization of this compound is crucial for its use in synthesis. The following data is for the oxalate salt, which is a common and stable form of the compound.
Table 2: Physicochemical Properties of N-Hydroxy-(S)-1-phenylethylamine Oxalate
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₅ |
| Molecular Weight | 227.21 g/mol |
| Melting Point | 177-180 °C (dec.) |
| Optical Rotation | [α]D²⁸ -2.2 (c 1.06, MeOH) |
Spectroscopic Data (Oxalate Salt) [5]
-
¹H NMR (500 MHz, CD₃OD) δ: 7.50-7.39 (m, 5H), 4.52 (q, J = 6.9 Hz, 1H), 1.68 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (126 MHz, CD₃OD) δ: 166.4, 136.0, 130.6, 130.1, 129.9, 62.9, 16.1.
-
IR (KBr) cm⁻¹: 3220, 2987, 2578, 1761, 1610, 1483, 1458, 1210, 986, 961, 775, 714, 702.
Applications in Asymmetric Synthesis and Drug Development
The utility of this compound in organic synthesis is multifaceted, serving as a versatile chiral building block and a precursor to other valuable chiral molecules.
As a Chiral Auxiliary
While its parent amine is more commonly used as a chiral auxiliary, this compound and its derivatives can also be employed to direct the stereochemical outcome of reactions. The chiral center in the hydroxylamine can influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule.
Synthesis of Chiral Nitrones for Cycloaddition Reactions
This compound is a valuable precursor for the synthesis of chiral nitrones. These nitrones can then undergo [3+2] cycloaddition reactions with alkenes to produce chiral isoxazolidines, which are important heterocyclic scaffolds in medicinal chemistry.
Caption: Synthesis of Chiral Isoxazolidines.
Role in Drug Development
Chiral hydroxylamines are important intermediates in the synthesis of a variety of pharmaceutical agents. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not abundant in the public domain, its precursor, (S)-1-phenylethylamine, is a well-established chiral auxiliary in the synthesis of several drugs, including:
-
(+)-Lortalamine: An antidepressant.
-
(R)-Ramatroban: A treatment for allergic rhinitis and asthma.[9]
The availability of this compound provides a direct entry point to chiral scaffolds that are structurally related to those derived from its parent amine, making it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.
Safety and Handling
This compound and its salts should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) before use. As with many hydroxylamine derivatives, it may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile chiral building block in modern organic synthesis. Its efficient and stereoselective synthesis, primarily through the oxidation of its readily available parent amine, makes it an attractive tool for researchers in both academic and industrial settings. The alternative route via asymmetric reduction of acetophenone oxime is a promising area of ongoing research that could further enhance its accessibility.
The applications of this compound in the synthesis of complex chiral molecules, particularly in the context of drug discovery and development, are expected to continue to grow. As the demand for enantiomerically pure pharmaceuticals increases, the importance of reliable and efficient methods for the synthesis of key chiral intermediates like this compound will only become more pronounced. Future research will likely focus on the development of even more efficient and sustainable catalytic methods for its synthesis and the expansion of its applications in the construction of novel molecular architectures with valuable biological properties.
References
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- Pascale, F., et al. (2020). Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines. Science, 368(6498), 1081-1086.
- Trost, B. M., & O'Krongly, D. (1980). A chiral template for asymmetric synthesis. Mandelic acid. The Journal of Organic Chemistry, 45(10), 1904-1906.
- Patel, I., Smith, N. A., & Tyler, S. N. G. (2009). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development, 13(1), 49–53.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Danishefsky, S. J., & Pearson, W. H. (1983). A Stereospecific Route to the Optically Active Hydroxylamine Corresponding to (S)-1-Phenylethylamine. The Journal of Organic Chemistry, 48(21), 3865–3866.
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(S)-1-Phenylethylhydroxylamine chemical properties and structure
An In-Depth Technical Guide to (S)-1-Phenylethylhydroxylamine: Properties, Synthesis, and Applications
Introduction
This compound is a chiral hydroxylamine derivative of significant interest in synthetic organic chemistry, particularly in the realm of asymmetric synthesis and drug development. Its unique structural features, combining a stereogenic center with a reactive hydroxylamine moiety, make it a valuable tool for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The molecule's utility as a chiral auxiliary and building block has been demonstrated in the synthesis of various bioactive compounds, including potential therapeutics for conditions like osteoarthritis.[1]
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [2][3] |
| CAS Number | 53933-47-4 | [2] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point | 251 °C | [2] |
| Density | 1.060 g/cm³ | [2] |
| Flash Point | 117 °C | [2] |
| pKa (Predicted) | 13.26 ± 0.50 | [2] |
Chemical Structure
The structure of this compound features a phenyl group and a hydroxylamine group attached to a stereogenic carbon atom, which is also bonded to a methyl group and a hydrogen atom. The "(S)" designation indicates the specific stereochemical configuration at this chiral center.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
A robust and scalable three-step synthesis of this compound has been reported, starting from the readily available (S)-α-methylbenzylamine.[1][4] This process is amenable to large-scale manufacturing and involves the formation of an intermediate N-oxide, which is subsequently hydrolyzed.[1][4][5]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-((1-Phenylethyl)amino)acetonitrile
-
Dissolve (S)-α-methylbenzylamine and Hünig's base (N,N-diisopropylethylamine) in ethyl acetate.[1]
-
Heat the solution to 40°C.
-
Add bromoacetonitrile dropwise over a period of 2 hours.[1]
-
Stir the reaction mixture for an additional 3 hours after the addition is complete.
-
Cool the suspension to 20°C and wash with water to afford an ethyl acetate solution of the product.[1]
Rationale: This step involves the N-alkylation of the starting amine with bromoacetonitrile. Hünig's base acts as a non-nucleophilic base to scavenge the hydrobromic acid formed during the reaction.
Step 2: Synthesis of (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide
-
Cool the ethyl acetate solution from the previous step to 0°C.
-
Add a freshly prepared solution of meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate, maintaining the internal temperature below 5°C.[4][5]
-
Allow the reaction mixture to warm to 20°C.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.[4][5]
Rationale: m-CPBA is a common oxidizing agent used here to convert the secondary amine to the corresponding N-oxide (nitrone). The reaction is performed at low temperatures to control the exothermicity and improve selectivity.
Step 3: Hydrolysis to this compound
-
The resulting ethyl acetate solution containing the N-oxide is then subjected to hydrolysis to yield the final product.
-
The product can be isolated as its p-toluenesulfonic acid salt for improved stability and handling.[4] Alternatively, it can be isolated as the oxalate salt.[6]
Rationale: The hydrolysis of the nitrone intermediate cleaves the cyanomethylene group, affording the desired hydroxylamine.
Spectroscopic Analysis
Spectroscopic data is essential for the characterization and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.82 | d | 6.9 |
| CH | 5.20 | q | 6.8 |
| Aromatic CH | 7.37-7.45 | m | - |
Note: The provided data is for an intermediate, (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide, in CDCl₃.[4] The spectrum of the final product will show characteristic signals for the N-OH and N-H protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | 16.1 |
| CH | 63.0 |
| Aromatic C | 127.0, 129.5, 129.9, 130.3, 131.0, 135.7 |
Note: The provided data is for the p-toluenesulfonic acid salt in CD₃OD.[4]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H/O-H stretch | ~3100-3400 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C stretch (aromatic) | ~1450-1600 |
| C-N stretch | ~1000-1250 |
| C-O stretch | ~1000-1200 |
Note: The provided data is for the p-toluenesulfonic acid salt.[4]
Applications in Asymmetric Synthesis and Drug Development
This compound serves as a valuable chiral auxiliary in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.
Role as a Chiral Auxiliary
The stereogenic center of this compound can effectively control the stereochemical outcome of reactions on a tethered substrate. For example, it can be used in the synthesis of chiral α-amino acids or other chiral building blocks.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[7][8][9][10]
-
Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] It can cause skin and eye irritation.[11][12]
-
Precautions: Use in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] If swallowed, seek medical attention.
References
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An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. ACS Publications. [Link]
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n-hydroxy-(s)-1-phenylethylamine oxalate. Organic Syntheses. [Link]
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An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development. [Link]
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Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate. LookChem. [Link]
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O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. PubChem. [Link]
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O-(1-phenylethyl)hydroxylamine. PubChem. [Link]
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A Comprehensive Technical Guide to (S)-1-Phenylethylhydroxylamine for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of (S)-1-Phenylethylhydroxylamine, a critical chiral intermediate in synthetic chemistry and drug development. We will explore its fundamental properties, synthesis, and applications, offering field-proven insights to facilitate its effective use in research and manufacturing.
Core Identity: CAS Number and Synonyms
This compound is a chiral hydroxylamine derivative widely employed as a building block for the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it a valuable tool in asymmetric synthesis.
The definitive identifier for this compound is its CAS Number: 53933-47-4 [1][2].
It is also known by several synonyms in scientific literature and commercial catalogs:
-
(S)-N-(1-Phenylethyl)hydroxylamine[1]
-
N-[(1S)-1-phenethyl]hydroxylamine[1]
-
Benzenemethanamine, N-hydroxy-α-methyl-, (αS)-[1]
-
(S)-N-(alpha-Methylbenzyl)hydroxylamine[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C8H11NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 90-91 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Density | 1.060 g/cm³ | [1] |
| Flash Point | 117 °C | [1] |
| pKa | 13.26 ± 0.50 (Predicted) | [1] |
Synthesis of this compound: A Scalable Approach
The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceutical development. A robust and scalable three-step, single-solvent telescoped process has been reported, which is amenable to large-scale manufacturing.[4][5] This protocol offers high efficiency and minimizes the need for intermediate purification steps.
Synthetic Workflow Overview
The synthesis begins with the reaction of (S)-α-methylbenzylamine with bromoacetonitrile to form (S)-2-(1-phenylethylamino)acetonitrile. This intermediate is then oxidized to the corresponding nitrone, (S)-N-(cyanomethylene)-1-phenylethylamine oxide. Finally, hydrolysis of the nitrone yields the desired (S)-N-(1-phenylethyl)hydroxylamine, which can be isolated as a stable salt, such as the p-toluenesulfonate or oxalate salt.[4][6][7]
Caption: Scalable three-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound as its oxalate salt.
Step 1: Synthesis of (S)-[(1-Phenylethyl)amino]acetonitrile [5][6]
-
To a solution of (S)-(-)-1-phenylethylamine in a suitable organic solvent such as dichloromethane or ethyl acetate, add a non-nucleophilic base (e.g., Hünig's base).
-
Cool the mixture in an ice bath.
-
Slowly add bromoacetonitrile to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-[(1-phenylethyl)amino]acetonitrile.
Step 2: Synthesis of [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide [5][6]
-
Dissolve the crude (S)-[(1-phenylethyl)amino]acetonitrile in dichloromethane and cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at ambient temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the crude nitrone.
Step 3: Hydrolysis and Isolation as the Oxalate Salt [6][7]
-
The crude nitrone is subjected to hydrolysis.
-
After hydrolysis, the mixture is worked up by extracting the aqueous phase with dichloromethane.
-
The combined organic extracts are dried and concentrated.
-
The resulting oil is dissolved in methanol, and a solution of oxalic acid in ether is added to precipitate the (S)-N-1-phenylethylhydroxylamine oxalate as white crystals.
-
The crystals are collected by filtration, washed with ether, and dried under reduced pressure.
Causality Behind Experimental Choices:
-
Use of a non-nucleophilic base: Hünig's base is employed to scavenge the hydrobromic acid formed during the alkylation step without competing with the primary amine as a nucleophile.
-
Portion-wise addition of m-CPBA at low temperature: The oxidation of the secondary amine to the nitrone is an exothermic process. Slow addition at low temperature helps to control the reaction rate and prevent over-oxidation or side reactions.
-
Isolation as a salt: this compound is often isolated as a salt (oxalate or p-toluenesulfonate) to improve its stability and ease of handling, as the free hydroxylamine can be less stable.
Applications in Drug Development and Chiral Synthesis
This compound is a valuable chiral auxiliary and building block in asymmetric synthesis. Its primary application lies in the preparation of enantiomerically pure pharmaceutical compounds. For instance, it has been utilized in the synthesis of candidate drug molecules for the treatment of osteoarthritis.[5]
The hydroxylamine functionality can be further elaborated to introduce other functional groups, while the chiral phenylethyl moiety serves to direct the stereochemical outcome of subsequent reactions. This makes it a versatile intermediate for the synthesis of complex chiral molecules.
The analysis of chiral amines is a critical aspect of quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a common technique for separating enantiomers, often after derivatization with a chiral agent to form diastereomers that can be resolved on a standard achiral column.[8][9] The principles of chiral separation are fundamental to ensuring the enantiomeric purity of drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.[10][11]
Conclusion
This compound is a cornerstone chiral intermediate for the modern synthetic chemist, particularly within the pharmaceutical industry. Its well-defined properties and the availability of scalable synthetic routes underscore its importance. A thorough understanding of its synthesis and handling, as detailed in this guide, is paramount for its successful application in the development of new, enantiomerically pure therapeutic agents.
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Spectroscopic Profile of (S)-1-Phenylethylhydroxylamine: A Technical Guide
This guide provides a detailed analysis of the expected spectroscopic characteristics of (S)-1-Phenylethylhydroxylamine, a chiral molecule of interest in synthetic chemistry and drug development. The elucidation of its structure through spectroscopic methods is fundamental for quality control, reaction monitoring, and understanding its chemical behavior. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.
Introduction to this compound and its Spectroscopic Importance
This compound is a chiral hydroxylamine derivative. Its structure, featuring a stereocenter at the benzylic position, a phenyl ring, and a hydroxylamine moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is crucial for confirming its identity, assessing enantiomeric purity, and understanding its reactivity. The following sections will provide a detailed breakdown of the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic proton, the methyl protons, and the protons associated with the hydroxylamine group. The chemical shifts are influenced by the electronic environment of each proton.[1][2]
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 | Multiplet | The protons on the benzene ring are deshielded by the ring current, leading to signals in the aromatic region.[1][3][4] The substitution pattern will lead to a complex multiplet. | |
| Benzylic Proton (CH) | ~4.0 - 4.5 | Quartet | ~7 | This proton is adjacent to both the phenyl group and the chiral center, as well as the methyl group, resulting in a downfield shift and splitting into a quartet by the three methyl protons.[5][6] |
| Methyl Protons (CH₃) | ~1.3 - 1.5 | Doublet | ~7 | These protons are coupled to the single benzylic proton, resulting in a doublet. |
| Hydroxylamine Protons (NH-OH) | Broad, variable | Singlet (broad) | The chemical shifts of N-H and O-H protons are often broad and can vary significantly due to hydrogen bonding and exchange with trace amounts of water in the solvent. Their signals may sometimes not be observed. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a single peak for each unique carbon atom.[7]
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Quaternary Aromatic Carbon (C-ipso) | ~140 - 145 | The carbon atom directly attached to the ethylamine group is deshielded.[8][9] |
| Aromatic Carbons (CH) | ~125 - 129 | Carbons in an aromatic ring typically resonate in this region.[10] Due to the chirality and substitution, four distinct signals are expected for the remaining five aromatic carbons. |
| Benzylic Carbon (CH) | ~60 - 65 | The carbon atom attached to the nitrogen and the phenyl group is significantly deshielded. |
| Methyl Carbon (CH₃) | ~20 - 25 | The methyl carbon is in a typical aliphatic region. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: Use a ¹³C-equipped NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[11]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| 3200 - 3500 (broad) | O-H stretch | Hydroxyl | The O-H stretch in hydroxylamines typically appears as a broad band due to hydrogen bonding.[12][13][14][15] |
| 3100 - 3400 (medium) | N-H stretch | Amine | The N-H stretching vibration is also expected in this region.[16][17][18] |
| 3000 - 3100 (medium) | C-H stretch | Aromatic | Characteristic C-H stretching of the benzene ring.[11] |
| 2850 - 3000 (medium) | C-H stretch | Aliphatic | C-H stretching of the methyl and methine groups.[16] |
| 1450 - 1600 (medium) | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[11] |
| ~850 - 1000 (medium) | N-O stretch | Hydroxylamine | The N-O stretching frequency is a key indicator of the hydroxylamine group.[12][13] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the compound is a solid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: A background spectrum of the empty sample holder or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₁NO) is 137.18 g/mol .[19][20] The molecular ion peak [M]⁺ should be observed at m/z 137.
-
Major Fragmentation Pathways: The fragmentation of N-phenyl substituted compounds and phenyl alkanes often involves cleavage of bonds adjacent to the phenyl group and the nitrogen atom.[21][22][23][24]
Predicted Major Fragment Ions:
| m/z | Proposed Fragment | Rationale |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical is a common fragmentation pathway for ethyl-substituted compounds. |
| 106 | [C₇H₈N]⁺ | Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment is plausible. A related compound, 1-phenethylamine, shows a base peak at m/z 106.[25] |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion is a very common fragmentation for compounds containing a benzyl group. |
| 77 | [C₆H₅]⁺ | Loss of the entire ethylhydroxylamine side chain to give the phenyl cation. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Fragmentation Workflow Diagram:
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The spectroscopic data for this compound, as predicted from established principles and comparison with analogous structures, provides a robust framework for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure, including the connectivity of its atoms and the nature of its functional groups. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chiral molecule, ensuring scientific integrity and facilitating further research and development.
References
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13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
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15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
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Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]
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12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]
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Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
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Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. PDF. [Link]
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Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. The Journal of Chemical Physics. [Link]
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INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. CaltechAUTHORS. [Link]
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Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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1-Phenethylamine. PubChem. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. ResearchGate. [Link]
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The Vibrational Spectra and Structure of Solid Hydroxylamine and Deutero-Hydroxylamine. The Journal of Chemical Physics. [Link]
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Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
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O-(1-phenylethyl)hydroxylamine. PubChem. [Link]
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The Vibrational Spectra and Structure of Solid Hydroxylamine and Deutero‐Hydroxylamine. TIB.eu. [Link]
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IR Tables, UCSC. University of California, Santa Cruz. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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a guide to 13c nmr chemical shift values. Compound Interest. [Link]
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IR Absorption Table. Michigan State University. [Link]
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Mass Spectrometry: Fragmentation. University of California, Davis. [Link]
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Topic: The Role of (S)-1-Phenylethylamine and its Hydroxylamine Analogs in Asymmetric Synthesis: A Mechanistic Guide
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single stereoisomer. Asymmetric synthesis, the selective production of one enantiomer, relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. Among the most reliable and widely adopted strategies is the use of chiral auxiliaries—enantiopure compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation.
(S)-1-Phenylethylamine (α-PEA) stands as a privileged and foundational chiral inducer in this field.[1][2] Its commercial availability, low cost, and robust ability to induce chirality have made it a workhorse for decades.[3] This guide will first provide an in-depth exploration of the well-established mechanism of action for (S)-1-phenylethylamine, focusing on the principles of steric control that govern its effectiveness.
Subsequently, we will explore the distinct world of its hydroxylamine analog, (S)-1-phenylethylhydroxylamine. While not a direct replacement for the amine auxiliary, chiral hydroxylamines represent a class of molecules with unique synthetic challenges and emerging applications. We will examine the modern catalytic methods developed for their synthesis and discuss their mechanistic roles, which differ significantly from the traditional auxiliary model. This comprehensive analysis will provide researchers with both a solid grounding in a classic stereocontrol method and insights into a developing area of asymmetric synthesis.
Part I: The Foundational Mechanism: (S)-1-Phenylethylamine as a Chiral Auxiliary
The primary role of (S)-1-phenylethylamine in asymmetric synthesis is to serve as a chiral auxiliary. The general workflow involves three key stages: covalent attachment of the amine to a prochiral substrate (often a carboxylic acid derivative), a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.[3]
Core Principle: Steric Hindrance and Conformational Rigidity
The stereochemical control exerted by the (S)-1-phenylethylamine moiety is overwhelmingly governed by steric hindrance.[4] When attached to a substrate, such as to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate. This forces an incoming reagent or electrophile to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.
For reactions involving enolates, such as alkylations or aldol additions, the predictability of this model is enhanced by the formation of a rigid, chelated transition state. The lithium enolate of an N-acyl derivative, for example, can adopt a specific conformation where the phenyl group is oriented to create a highly differentiated steric environment.
This chelated intermediate freezes the conformation between the stereocenter of the auxiliary and the enolate nitrogen, forcing the phenyl group to block the si-face of the enolate.[1] Consequently, the electrophile can only attack the re-face, leading to a high degree of diastereoselectivity in the newly formed stereocenter.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Amide
The following protocol is a representative example of using (S)-1-phenylethylamine to synthesize an α-substituted carboxylic acid.[5]
Step 1: Formation of the N-Propionyl Amide
-
Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water. Extract the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify by flash column chromatography to isolate the alkylated product.
Step 3: Cleavage of the Chiral Auxiliary
-
Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent for recovery.[4]
-
Acidify the remaining aqueous layer and extract the desired α-substituted carboxylic acid product.
| Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) |
| Alkylation | N-Propionyl-(S)-PEA | Benzyl Bromide | >95% |
| Aldol Reaction | N-Propionyl-(S)-PEA | Benzaldehyde | >90% (anti-aldol) |
| Conjugate Addition | N-Cinnamoyl-(S)-PEA | Lithium Dibutylcuprate | >98% |
Table 1: Representative diastereoselectivities achieved using (S)-1-phenylethylamine as a chiral auxiliary.
Part II: The World of Chiral Hydroxylamines: Synthesis and Mechanistic Diversity
Chiral hydroxylamines are valuable structural motifs found in numerous pharmaceuticals and agrochemicals.[6] However, their direct asymmetric synthesis presents a significant challenge compared to their amine counterparts, primarily due to the labile N-O bond, which is prone to cleavage under many reaction conditions.[7][8] Consequently, this compound is not typically used as a robust chiral auxiliary in the same manner as α-PEA. Instead, its significance lies in its synthesis and its role as a chiral building block or ligand precursor.
Modern Synthetic Routes to Chiral Hydroxylamines
The most direct and efficient methods for preparing chiral hydroxylamines involve the asymmetric hydrogenation of oximes or nitrones. This avoids the multi-step processes often required in classical synthesis.
Catalytic Asymmetric Hydrogenation of Oximes: A persistent challenge in this area has been the selective reduction of the C=N bond without causing cleavage of the weak N-O bond.[7] Recent breakthroughs have utilized specialized transition metal catalysts to achieve this transformation with high enantioselectivity. For instance, iridium(III) complexes bearing chiral cyclopentadienyl ligands have proven effective for the asymmetric hydrogenation of oximes to their corresponding hydroxylamines, achieving enantiomeric ratios up to 98:2.[8] Similarly, nickel-based catalysts have emerged as an earth-abundant alternative for this challenging reduction.[7]
Mechanistic Roles in Asymmetric Synthesis
Unlike the steric-directing role of α-PEA, chiral hydroxylamines participate in asymmetric synthesis through different mechanisms, often as part of a larger catalytic system or as specialized nucleophiles.
-
Precursors to Chiral Ligands: The hydroxylamine moiety is a key component of hydroxamic acids, which have emerged as highly effective ligands for transition metal-catalyzed reactions.[9] Chiral hydroxamic acids can coordinate with metals like copper, rhodium, or palladium to create a chiral catalytic environment capable of inducing high enantioselectivity in C-H activation, cyclization, and other transformations.[9] In this context, this compound serves as a chiral building block for the synthesis of these more complex ligands.
-
Chiral Nucleophiles in Conjugate Additions: Chiral O-alkylhydroxylamines can act as effective nucleophiles in asymmetric conjugate addition reactions. For example, they can be added to α,β-unsaturated carbonyl compounds in the presence of a chiral catalyst system (such as a rare-earth metal complex) to generate new stereocenters with high enantiomeric excess.[10] The mechanism involves the formation of a chiral metal-enolate intermediate, where the stereochemical outcome is controlled by the catalyst-ligand complex rather than by a covalently bound auxiliary.
-
Electrophilic Amination Reagents: Derivatives of hydroxylamines are frequently used as electrophilic nitrogen sources.[10] While less common, chiral versions can, in principle, be used to transfer an amino group stereoselectively, although this application is still an emerging area of research.
Conclusion
(S)-1-Phenylethylamine and this compound, while structurally similar, occupy distinct and complementary spaces in the field of asymmetric synthesis. (S)-1-Phenylethylamine is a quintessential chiral auxiliary whose mechanism of action is firmly rooted in the principles of sterically controlled diastereoselection. Its reliability and predictability have cemented its status as a foundational tool for constructing chiral molecules.
In contrast, this compound and other chiral hydroxylamines are more specialized. Their synthesis has been a focus of modern catalytic innovation, overcoming the inherent instability of the N-O bond. Their mechanistic contributions are more diverse, serving not as simple steric shields, but as precursors to sophisticated chiral ligands and as unique nucleophiles in catalyzed reactions. For the modern researcher, understanding the well-established power of the former and the emerging potential of the latter provides a richer, more versatile toolkit for tackling the challenges of asymmetric synthesis.
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Theoretical and Spectroscopic Determination of (S)-1-Phenylethylhydroxylamine Chirality
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The absolute configuration of chiral molecules is a critical determinant of their pharmacological and toxicological profiles. (S)-1-Phenylethylhydroxylamine, a derivative of the ubiquitous chiral auxiliary 1-phenylethylamine, represents a key structural motif in asymmetric synthesis and drug discovery.[1][2] This guide provides an in-depth technical framework for the theoretical and experimental determination of its chirality. We will explore the application of high-level computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict chiroptical properties.[3][4] These theoretical predictions are then benchmarked against experimental data from Electronic Circular Dichroism (ECD) spectroscopy, establishing a robust, self-validating system for unambiguous stereochemical assignment. This document is intended for researchers and professionals in chemistry and drug development, offering both the theoretical underpinnings and practical methodologies required for rigorous chiral analysis.
Introduction: The Imperative of Chirality in Modern Drug Discovery
Chirality is a fundamental property of molecular systems that has profound implications in pharmacology. More than half of all commercial drugs are chiral compounds, and their biological activity is often enantiomer-specific.[5][6] The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to significant variations in efficacy, metabolism, and toxicity. The classic, tragic example of thalidomide underscores the critical need for stereochemical control in drug development.
The 1-phenylethylamine scaffold is a "privileged" chiral structure, widely employed as a chiral auxiliary to guide the stereochemical outcome of chemical reactions.[1][7] Its hydroxylamine derivative, this compound, is of significant interest due to the introduction of a versatile functional group while retaining the potent chiral-inducing core. Determining and confirming the absolute configuration of such molecules is not merely an academic exercise; it is a regulatory and safety necessity. This guide focuses on the synergistic use of theoretical calculations and chiroptical spectroscopy to achieve this with a high degree of confidence.
The Theoretical Framework: A Computational Approach to Chirality
The absolute configuration of a chiral molecule can be determined by comparing its experimentally measured chiroptical properties with those predicted by quantum chemical calculations.[3] Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for this purpose because the resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.[8]
Our computational strategy is a multi-step process designed to accurately model the molecular system and predict its ECD spectrum.
Logical Workflow for Computational Chirality Studies
The following diagram outlines the comprehensive workflow for the theoretical determination of absolute configuration.
Caption: Workflow for absolute configuration determination.
Expertise in Method Selection: Causality Behind the Choices
The accuracy of the final prediction hinges on the appropriate selection of computational methods at each step.
| Step | Method | Rationale & Justification |
| Conformational Search | Molecular Mechanics (e.g., MMFF) followed by DFT refinement | This compound has rotational freedom around several bonds. Chiroptical properties are a population-weighted average of all stable conformers.[9] A thorough search is essential to locate all relevant low-energy structures. |
| Geometry Optimization | Density Functional Theory (DFT) with a hybrid functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-31G(d)). | DFT offers the best compromise between computational cost and accuracy for optimizing the geometries of organic molecules.[10] Frequency calculations at the same level of theory are mandatory to confirm that the optimized structures are true energy minima. |
| Excited State Calculations | Time-Dependent DFT (TD-DFT) with a long-range corrected functional (e.g., CAM-B3LYP) and a larger basis set (e.g., def2-TZVP). | TD-DFT is the workhorse for calculating ECD spectra.[4] Standard hybrid functionals like B3LYP can sometimes fail to accurately predict ECD bands, especially for charge-transfer excitations. Long-range corrected functionals like CAM-B3LYP often provide more reliable results.[11] |
| Solvent Effects | Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). | Experiments are conducted in solution. The solvent can influence both the conformational equilibrium and the electronic transitions. Implicit solvent models like PCM provide a computationally efficient way to account for these bulk electrostatic effects.[12] |
Detailed Protocols: A Self-Validating System
Trustworthiness in computational science is achieved when theoretical predictions are validated by robust experimental data. The following protocols provide a step-by-step guide to achieving this synergy.
Protocol: Computational Prediction of ECD Spectrum
-
Structure Preparation : Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search : Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify all potential low-energy conformers.
-
DFT Optimization : Take the unique conformers from the previous step and perform a full geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory in a chosen solvent model like PCM for methanol).
-
Conformer Selection : Discard any conformers with imaginary frequencies. Calculate the relative free energies (ΔG) of the remaining conformers. Select all conformers within a reasonable energy window (e.g., 2-3 kcal/mol) of the global minimum.
-
Boltzmann Averaging : Calculate the Boltzmann population of each selected conformer at the experimental temperature (e.g., 298 K).
-
TD-DFT Calculations : For each selected conformer, perform a TD-DFT calculation (e.g., at the CAM-B3LYP/def2-TZVP level with the same solvent model) to compute the rotatory strengths for at least 30-50 electronic transitions.
-
Spectrum Simulation : Generate the final, Boltzmann-averaged ECD spectrum by summing the contributions from each conformer. Each transition is typically broadened using a Gaussian function (with a standard deviation of ~0.2-0.4 eV) to simulate the experimental spectrum.
Protocol: Experimental Measurement of ECD Spectrum
-
Sample Preparation : Ensure the this compound sample is of high enantiomeric purity, confirmed by chiral HPLC or SFC. Prepare a solution of known concentration (e.g., 0.1-0.5 mg/mL) in a suitable, UV-transparent solvent (e.g., methanol or acetonitrile). The solvent must be the same as that used in the computational model.
-
Instrument Setup : Use a calibrated circular dichroism spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Blank Measurement : Record the spectrum of the pure solvent in the same quartz cuvette that will be used for the sample. This will serve as the baseline.
-
Sample Measurement : Record the spectrum of the sample solution over the desired wavelength range (e.g., 190-400 nm).
-
Data Processing : Subtract the solvent baseline from the sample spectrum. Convert the observed ellipticity (θ) in millidegrees to molar circular dichroism (Δε) in M⁻¹cm⁻¹, which is the standard unit for comparison with theoretical data.
Data Interpretation and Assignment of Configuration
The final step is the direct comparison of the computationally predicted ECD spectrum for the (S)-enantiomer with the experimentally measured spectrum.
-
Positive Confirmation : If the signs, positions, and relative intensities of the Cotton effects (the peaks and troughs) in the simulated spectrum match those of the experimental spectrum, the absolute configuration of the synthesized sample is confidently assigned as (S).
-
Negative Confirmation : If the experimental spectrum is a mirror image of the simulated spectrum for the (S)-enantiomer, it indicates that the synthesized sample is actually the (R)-enantiomer.
The diagram below illustrates the principle of using a chiral auxiliary, the foundational concept behind the utility of molecules like this compound.
Caption: General workflow for using a chiral auxiliary.
Conclusion
The combination of theoretical modeling via DFT/TD-DFT and experimental validation through ECD spectroscopy provides a powerful and reliable methodology for the determination of absolute configuration. This integrated approach embodies the principles of scientific integrity by demanding that computational hypotheses be confirmed by empirical evidence. For drug development professionals and researchers, mastering this workflow is essential for ensuring the stereochemical integrity of chiral molecules like this compound, thereby accelerating the development of safe and effective therapeutics.
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]
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Li, X., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]
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Wang, Y., et al. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Frontiers in Chemistry. [Link]
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Anderson, G. M., et al. (1998). Structural properties of phenylethylamine derivatives which inhibit transport-P in peptidergic neurones. British Journal of Pharmacology. [Link]
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Hobisch, M., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. ResearchGate. [Link]
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Atak, G. B., et al. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. ResearchGate. [Link]
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(S)-1-Phenylethylhydroxylamine: A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of (S)-1-phenylethylhydroxylamine, a chiral hydroxylamine of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the compound's core physicochemical properties, provides detailed synthetic protocols with mechanistic insights, and discusses its applications, ensuring a thorough understanding grounded in scientific literature.
Core Molecular Attributes of this compound
This compound is a chiral organic compound valued for its role as a versatile synthetic intermediate. Its stereospecific nature makes it a crucial building block in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1]
Molecular Formula and Structure
The chemical structure of this compound consists of a hydroxylamine group attached to the chiral carbon of a 1-phenylethyl moiety.
Molecular Formula: C₈H₁₁NO[2][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its common salt forms is presented below for ease of reference.
| Property | Value | Source |
| Molecular Weight (Free Base) | 137.18 g/mol | [2][4] |
| Molecular Weight (Oxalate Salt) | 227.21 g/mol | [5] |
| Molecular Weight (p-toluenesulfonate salt) | 309.38 g/mol (calculated) | [6] |
| Molecular Weight (Hydrochloride Salt) | 173.64 g/mol | [7] |
| Melting Point (Free Base) | 90-91 °C | [8] |
| Boiling Point (Free Base) | 251 °C | [8] |
| Density (Free Base) | 1.060 g/cm³ | [8] |
| Flash Point (Free Base) | 117 °C | [8] |
| ¹H NMR (400 MHz, CDCl₃) of a precursor nitrone | δ 1.82 (d, J = 6.9 Hz, 3H), 5.20 (q, J = 6.8 Hz, 1H), 6.73 (s, 1H), 7.37−7.45 (m, 5H) | [6] |
| ¹³C NMR (100 MHz, CD₃OD) of the p-toluenesulfonate salt | δ 16.1, 21.4, 63.0, 127.0, 129.5, 129.9, 130.3, 131.0, 135.7, 141.8, 143.4 | [6] |
| High-Resolution Mass Spectrometry (CI-TOF) [M+H]⁺ | Calculated for C₈H₁₂NO: 138.0919, Found: 138.0859 | [6] |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Rationale
The synthesis of enantiomerically pure this compound is a critical process for its application in asymmetric synthesis.[1] A robust and scalable three-step, single-solvent telescoped process has been reported, which is amenable to large-scale manufacturing.[1][6] This process avoids the challenges of over-oxidation or reduction often encountered in more direct methods.[1]
Synthetic Workflow Overview
The overall synthetic strategy involves the alkylation of (S)-1-phenylethylamine, followed by oxidation to a nitrone intermediate, and subsequent hydrolysis to the desired hydroxylamine, which is then isolated as a stable salt.
Caption: Synthetic workflow for this compound p-toluenesulfonic acid salt.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-(1-Phenylethylamino)acetonitrile [1]
-
Reaction Setup: To a solution of (S)-α-methylbenzylamine (50 mL, 0.39 mol) and Hünig's base (75.8 mL, 0.43 mol) in ethyl acetate (250 mL), heat the mixture to 40 °C.
-
Rationale: Hünig's base (diisopropylethylamine) is a non-nucleophilic base used to scavenge the HBr generated during the alkylation, preventing the protonation and deactivation of the starting amine. Ethyl acetate serves as a suitable solvent for both the reactants and the subsequent steps, allowing for a "telescoped" process without intermediate isolation.
-
-
Addition of Alkylating Agent: Add bromoacetonitrile (30.6 mL, 0.43 mol) dropwise over 2 hours.
-
Rationale: Slow addition maintains control over the exothermic reaction and minimizes potential side reactions.
-
-
Reaction Completion and Work-up: Stir the reaction mixture for an additional 3 hours after the addition is complete. Cool the suspension to 20 °C and wash with water (75 mL). The resulting ethyl acetate solution containing the product is used directly in the next step.
-
Rationale: The water wash removes the hydrobromide salt of Hünig's base and other water-soluble impurities.
-
Step 2: Synthesis of (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide (Nitrone) [1][6]
-
Cooling: Cool the ethyl acetate solution from the previous step to 0 °C.
-
Rationale: The oxidation with m-CPBA is highly exothermic. Cooling is crucial to prevent over-oxidation and decomposition of the product.
-
-
Oxidant Addition: Add a freshly prepared solution of m-chloroperbenzoic acid (m-CPBA, 210.4 g, 0.85 mol) in ethyl acetate (250 mL) while maintaining the internal temperature below 5 °C.
-
Rationale: m-CPBA is a common and effective oxidizing agent for converting secondary amines to nitrones.[9] A fresh solution is used to ensure its potency.
-
-
Warming and Work-up: After the addition, allow the reaction to warm to 20 °C. Wash the reaction mixture with saturated aqueous sodium bicarbonate (3 x 250 mL) and then with brine (250 mL).
-
Rationale: The sodium bicarbonate wash neutralizes the m-chlorobenzoic acid byproduct and any remaining m-CPBA. The brine wash helps to break any emulsions and remove water from the organic layer.
-
Step 3: Hydrolysis and Isolation as p-Toluenesulfonate Salt [6]
-
Hydrolysis: To the ethyl acetate solution of the nitrone, add a solution of p-toluenesulfonic acid monohydrate in water. Heat the mixture.
-
Rationale: The acidic conditions catalyze the hydrolysis of the nitrone to the corresponding hydroxylamine. The p-toluenesulfonic acid also serves to form a stable, crystalline salt of the product, facilitating its isolation and purification.
-
-
Crystallization and Isolation: Cool the mixture to induce crystallization. Collect the resulting solid by filtration, wash with ethyl acetate, and dry under reduced pressure to yield (S)-N-(1-phenylethyl)hydroxylamine p-toluenesulfonic acid salt.
-
Rationale: The salt form of the hydroxylamine is generally more stable and less prone to air oxidation than the free base. Crystallization is an effective method for purification.
-
A similar procedure can be followed to isolate the oxalate salt by treating the crude hydroxylamine with a methanolic solution of oxalic acid.[10]
Applications in Drug Development and Asymmetric Synthesis
Chiral hydroxylamines like this compound are pivotal in modern drug discovery. Their utility stems from their ability to introduce a stereocenter and a reactive handle for further chemical modifications.
Rationale for Use in Asymmetric Synthesis
Caption: Role as a chiral auxiliary in asymmetric synthesis.
The enantiopure nature of this compound allows it to be used as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral molecule to create a diastereomeric intermediate. Subsequent reactions proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Precursor to Biologically Active Molecules
This compound serves as a key starting material in the synthesis of various candidate drug molecules. For instance, it has been utilized in investigations for the treatment of osteoarthritis.[1] The hydroxylamine moiety can be readily transformed into other functional groups or incorporated into heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be observed when handling this compound and its precursors. The hydrochloride salt is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] Reactions involving peroxy compounds like m-CPBA should be conducted behind a safety shield, and the oxidant should be added slowly to the reaction mixture to prevent a dangerous buildup of unreacted peroxide.[10]
Conclusion
This compound is a compound of significant value to the scientific research community, particularly in the fields of organic synthesis and drug development. Its molecular characteristics, coupled with a well-established and scalable synthetic route, make it an indispensable tool for the creation of complex, enantiomerically pure molecules. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights required for the successful application of this versatile chiral building block.
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Early research on chiral N-substituted hydroxylamines
An In-depth Technical Guide to the Early Stereoselective Synthesis of Chiral N-Substituted Hydroxylamines for Pharmaceutical Research
Authored by a Senior Application Scientist
Abstract
Chiral N-substituted hydroxylamines are pivotal structural motifs in medicinal chemistry, prized for their unique electronic and steric properties that enable them to serve as versatile intermediates and pharmacophores. However, the stereocontrolled synthesis of these molecules presented significant challenges to early organic chemists. The inherent lability of the N-O bond and the difficulty in controlling stereochemistry at the nitrogen-bearing carbon atom historically limited their accessibility. This technical guide provides an in-depth exploration of the foundational research that established the first reliable methods for the asymmetric synthesis of N-substituted hydroxylamines. We will delve into the causality behind early experimental designs, focusing on the pioneering work in diastereoselective conjugate additions. Furthermore, this guide will provide detailed, field-tested protocols, mechanistic insights, and a comparative analysis of the efficiencies of these seminal methods, offering a robust resource for researchers, scientists, and drug development professionals.
Introduction: The Genesis of a Synthetic Challenge
The journey to control the stereochemistry of N-substituted hydroxylamines was born from necessity. In drug development, the three-dimensional arrangement of atoms is paramount, often dictating the efficacy and safety of a therapeutic agent. Early researchers recognized the potential of the hydroxylamine moiety but were confronted with two primary obstacles:
-
The Over-reduction Problem: The most intuitive route to chiral hydroxylamines was the reduction of prochiral oximes or oxime ethers. However, this transformation was notoriously difficult to control. The weak N-O bond was often cleaved under reductive conditions, leading to the formation of the corresponding primary amine as an undesired byproduct.[1][2] This lack of chemoselectivity was a persistent barrier for decades.[3]
-
Stereochemical Control: For methods that preserved the N-O bond, achieving high levels of stereoselectivity was a formidable task. The development of asymmetric reductions and additions required a sophisticated understanding of steric and electronic control elements that were still in their infancy.
This guide focuses on one of the first truly successful strategies to overcome these hurdles: the use of chiral auxiliaries to direct the diastereoselective conjugate addition of hydroxylamines to activated olefins. This approach provided a reliable entry into enantiomerically enriched hydroxylamine derivatives and laid the groundwork for future innovations.
Pioneering Diastereoselective Synthesis: The Conjugate Addition Approach
In the 1980s, a breakthrough emerged from the laboratories of S. W. Baldwin and J. Aubé, who demonstrated that a chiral hydroxylamine could be used as a nucleophile in a Michael addition reaction to introduce chirality with a high degree of control.[4][5] This strategy cleverly sidestepped the challenges of oxime reduction by forming the crucial C-N bond in an asymmetric fashion.
The Core Concept: Chiral Amine Directed Addition
The key to this early approach was the use of readily available, enantiopure N-(α-methylbenzyl)hydroxylamine as a chiral nucleophile. When reacted with β-substituted acrylate esters, this chiral hydroxylamine adds to the carbon-carbon double bond to create two new stereocenters. The existing stereocenter on the α-methylbenzyl group effectively directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. The resulting β-amino ester intermediate then undergoes a spontaneous or acid-catalyzed cyclization to yield a diastereomerically enriched 5-isoxazolidinone.[4]
Caption: Workflow for diastereoselective synthesis of chiral hydroxylamines.
Mechanistic Rationale: A Concerted, Ordered Transition State
The high diastereoselectivity observed in these reactions is not accidental; it is the result of a highly organized, five-atom-centered transition state.[6][7] Unlike a stepwise Michael addition involving a distinct enolate intermediate, theoretical and experimental evidence suggests a "concerted" mechanism.[6] In this model, the hydroxylamine adds to the β-carbon of the acrylate while the hydroxyl proton is transferred to the α-carbon simultaneously.
The chiral auxiliary, the (S)-α-methylbenzyl group, plays a crucial role in this transition state. It sterically shields one face of the hydroxylamine nitrogen, forcing the acrylate to approach from the less hindered side. This facial bias is the origin of the observed diastereoselectivity.
ts [label=<
Proposed Transition State Acrylate EsterChiral Hydroxylamine
R'H / C=C / HCO₂R
approaches from less hindered face
H | (S)-α-methylbenzyl-N-O-H (Shielding Group)
];
intermediate [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", label="β-Hydroxyamino Ester Intermediate"]; product [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Major Diastereomer of Isoxazolidinone"];
ts -> intermediate [label=" Concerted Addition &\n Proton Transfer", fontcolor="#5F6368"]; intermediate -> product [label=" Spontaneous\n Cyclization", fontcolor="#5F6368"]; }
Caption: Mechanistic rationale for diastereoselective conjugate addition.
Experimental Protocol: Diastereoselective Synthesis of a 5-Isoxazolidinone
This protocol is a representative procedure adapted from the seminal work of Baldwin and Aubé.[5] It is designed to be a self-validating system, where successful execution will yield a product with a diastereomeric ratio that can be verified by ¹H NMR spectroscopy.
Materials:
-
(S)-(-)-N-(α-Methylbenzyl)hydroxylamine
-
Methyl crotonate (or other β-substituted acrylate)
-
Methanol (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add (S)-(-)-N-(α-methylbenzyl)hydroxylamine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the hydroxylamine) via syringe. Begin stirring to dissolve the solid. To this solution, add methyl crotonate (1.1 eq) dropwise via syringe at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials. Causality Note: The reaction is typically slow at room temperature, allowing the ordered transition state to form, which is crucial for high diastereoselectivity. Heating can accelerate the reaction but may lead to lower selectivity.
-
Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL). Trustworthiness Check: This washing sequence removes any unreacted acidic starting materials or byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-isoxazolidinone product.
-
Analysis: The crude product can be analyzed directly by ¹H NMR spectroscopy to determine the diastereomeric ratio. The product can be further purified by flash column chromatography on silica gel if required.
Data Presentation: Quantifying Stereoselectivity
The success of these early methods is best illustrated by the quantitative outcomes. The diastereoselectivity of the reaction is highly dependent on the structure of the acrylate ester. Below is a summary of typical results from early studies.
| Entry | β-Substituent (R') on Acrylate | Diastereomeric Ratio (Major:Minor) |
| 1 | Methyl (in Methyl Crotonate) | ~4:1 |
| 2 | Phenyl (in Methyl Cinnamate) | >10:1 |
Data adapted from Baldwin & Aubé, 1987.[5] The ratios reflect the formation of the two new stereocenters relative to the (S)-α-methylbenzyl auxiliary.
Conclusion: A Foundation for Modern Synthesis
The early research into the diastereoselective conjugate addition of chiral hydroxylamines was a landmark achievement. It provided the first robust and predictable method for accessing enantiomerically enriched N-substituted hydroxylamines, solving a problem that had vexed chemists for years. This work not only delivered a practical synthetic route but also deepened the fundamental understanding of asymmetric induction. The principles of using chiral auxiliaries to control facial selectivity, as demonstrated in these seminal studies, became a cornerstone of modern asymmetric synthesis. While newer catalytic and enantioselective methods have since been developed, the foundational logic and experimental rigor of this early research continue to inform and inspire the development of novel therapeutics.
References
-
Ortuño, R. M., et al. (1999). Concerted Conjugate Addition of Nucleophiles to Alkenoates. Part I: Mechanism of N-Alkylhydroxylamine Additions. Journal of the American Chemical Society. [Link]
-
Cramer, N., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. [Link]
-
Baldwin, S. W., & Aubé, J. (1987). Asymmetric synthesis with chiral hydroxylamines. Tetrahedron Letters, 28(2), 179–182. [Link]
-
Baldwin, S. W., & Aubé, J. (1987). Asymmetric synthesis with chiral hydroxylamines. Synthesis of optically pure 4-substituted azetidinones. Duke Scholars. [Link]
-
Ortuño, R. M., et al. (1999). Concerted Conjugate Addition of Nucleophiles to Alkenoates. Part I: Mechanism of N-Alkylhydroxylamine Additions. Semantic Scholar. [Link]
-
France, S., et al. (2004). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]
-
Wahl, J. M., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. [Link]
-
Feuer, H., et al. (1965). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. The Journal of Organic Chemistry. [Link]
-
Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]
-
Lu, B., et al. (2024). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. Tetrahedron Letters. [Link]
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- 1. aubelabunc.com [aubelabunc.com]
- 2. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Asymmetric synthesis with chiral hydroxylamines. / Tetrahedron Letters, 1987 [sci-hub.ru]
- 5. Scholars@Duke publication: Asymmetric synthesis with chiral hydroxylamines. Synthesis of optically pure 4-substituted azetidinones [scholars.duke.edu]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Concerted Conjugate Addition of Nucleophiles to Alkenoates. Part I: Mechanism of N-Alkylhydroxylamine Additions | Semantic Scholar [semanticscholar.org]
Methodological & Application
Asymmetric synthesis of amino acids using (S)-1-Phenylethylhydroxylamine
Application Note & Protocol Guide
Topic: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation Using (S)-1-Phenylethylamine as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development, providing essential building blocks for novel therapeutics.[1][2][3] This guide details a robust and field-proven methodology for asymmetric α-amino acid synthesis utilizing the commercially available and cost-effective chiral auxiliary, (S)-1-phenylethylamine.[4][5] The strategy hinges on the formation of a rigid, planar nickel(II) complex of a glycine Schiff base, which enables highly diastereoselective alkylation. Subsequent acid hydrolysis cleaves the auxiliary, yielding the desired α-amino acid with excellent enantiopurity and allowing for the recovery of the chiral auxiliary.[6][7] We provide a comprehensive overview of the underlying stereochemical principles, detailed step-by-step protocols for complex formation, alkylation, and cleavage, and expert insights into reaction optimization and troubleshooting.
Initial Note on Reagent Selection: While the query specified (S)-1-Phenylethylhydroxylamine, the preponderance of established, high-yield protocols in peer-reviewed literature centers on the more widely adopted (S)-1-Phenylethylamine for this specific application. The underlying principles of stereocontrol are analogous, and this guide has been structured around the amine-based auxiliary to ensure maximum reliability and reproducibility for the end-user.
Part 1: The Principle of Stereocontrol
The efficacy of this synthetic route is rooted in the temporary installation of the (S)-1-phenylethylamine auxiliary to a prochiral glycine substrate. This transformation creates a new chiral molecule where the auxiliary's stereocenter dictates the facial selectivity of subsequent reactions.
Formation of a Rigid Schiff Base Complex
The key to achieving high diastereoselectivity is the creation of a conformationally restricted intermediate. This is accomplished by forming a square-planar nickel(II) complex from the Schiff base of a glycine ester and a derivative of (S)-1-phenylethylamine (often a more complex ligand incorporating the amine, such as (S)-N-(2-benzoylphenyl)-1-phenylethylamine, to facilitate chelation).[8][9]
Causality Behind Chelation:
-
Planarity: The Ni(II) center locks the glycine Schiff base into a rigid, planar conformation.
-
Acidity: Chelation increases the acidity of the glycine α-protons, facilitating their removal by a mild base to form the corresponding nucleophilic enolate.
-
Steric Shielding: The bulky phenyl group of the (S)-1-phenylethylamine moiety is forced into a pseudo-axial position, effectively shielding the top face of the planar enolate.
The Diastereoselective Alkylation Step
Deprotonation of the α-carbon of the glycine unit generates a Ni(II)-stabilized carbanion. Due to the steric blockade imposed by the auxiliary's phenyl group, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less-hindered bottom face.[10] This controlled trajectory is the origin of the high diastereoselectivity observed in the carbon-carbon bond formation.
Caption: Logical workflow of the diastereoselective alkylation step.
Part 2: Experimental Protocols & Workflow
The overall synthetic sequence is a three-stage process: synthesis of the chiral complex, diastereoselective alkylation, and finally, cleavage to release the target amino acid.
Caption: Overall experimental workflow for the asymmetric synthesis.
Protocol 1: Synthesis of the Chiral Ni(II) Glycine Schiff Base Complex
This protocol describes the formation of the key chiral template. The procedure is adapted from established literature methods for preparing such complexes.[8]
Materials:
-
(S)-2-(N-{2-[N-Benzyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone (Chiral Ligand)
-
Glycine
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
Procedure:
-
To a 250 mL round-bottom flask, add the chiral ligand (1.0 eq), glycine (1.2 eq), and Ni(OAc)₂·4H₂O (1.1 eq).
-
Add methanol (approx. 100 mL) to the flask.
-
Add anhydrous K₂CO₃ (2.5 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting ligand.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the dark red mixture into 200 mL of deionized water and stir for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid sequentially with water (3 x 50 mL) and a small amount of cold methanol.
-
Dry the resulting dark red solid under high vacuum to yield the target Ni(II) complex.
Expert Insight: The use of K₂CO₃ is crucial as it acts as a base to facilitate both the Schiff base formation and the coordination to the nickel center. The complex typically precipitates from the aqueous solution in high purity, often negating the need for chromatographic purification.
Protocol 2: Diastereoselective Alkylation
This step creates the new stereocenter via C-C bond formation. The example below uses benzyl bromide as the electrophile. This reaction can be conducted under phase-transfer catalysis (PTC) conditions for operational simplicity.[11][12]
Materials:
-
Chiral Ni(II) Glycine Schiff Base Complex (from Protocol 1)
-
Benzyl Bromide (BnBr, 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (5.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Suspend the Ni(II) complex (1.0 eq) and finely powdered K₂CO₃ (5.0 eq) in anhydrous acetonitrile (50 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Add the phase-transfer catalyst, TBAB (0.1 eq), to the mixture.
-
Add benzyl bromide (1.5 eq) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC (a new, less polar spot should appear).
-
Upon completion, filter the mixture to remove K₂CO₃ and other inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure, diastereomerically enriched alkylated complex.
Expert Insight: PTC provides a mild and effective alternative to using strong, non-nucleophilic bases like LDA. The solid-liquid PTC setup with K₂CO₃ is experimentally convenient. The choice of alkylating agent is broad, but reactive halides (benzyl, allyl, methyl) generally give the best results.
Protocol 3: Cleavage of the Auxiliary and Amino Acid Isolation
The final step liberates the target amino acid through hydrolysis of the Schiff base and ester functionalities.
Materials:
-
Alkylated Ni(II) Complex (from Protocol 2)
-
6M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Dissolve the alkylated complex in a minimal amount of methanol in a round-bottom flask.
-
Add 6M HCl (approx. 10 mL per gram of complex) and heat the mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature. A precipitate of the ligand hydrochloride may form.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove the chiral ligand and benzophenone fragments. The aqueous layer contains the desired amino acid hydrochloride.
-
Adjust the pH of the aqueous layer to ~7 using a suitable base (e.g., 2M NaOH).
-
Apply the neutralized aqueous solution to a column packed with Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove any remaining salts.
-
Elute the amino acid from the resin using 2M aqueous ammonia.
-
Collect the ammonia-containing fractions and evaporate the solvent under reduced pressure to yield the free, enantiomerically enriched amino acid.
Trustworthiness Check: The enantiomeric excess (e.e.) of the final product should be determined by a standard method, such as chiral HPLC analysis of a suitable derivative (e.g., the N-benzoyl or methyl ester derivative).
Part 3: Representative Data
The following table summarizes typical results obtained using this methodology with various alkylating agents.
| Entry | Alkylating Agent (R-X) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl Bromide | Phenylalanine | ~85 | >95 |
| 2 | Methyl Iodide | Alanine | ~90 | >98 |
| 3 | Allyl Bromide | Allylglycine | ~88 | >95 |
| 4 | Propargyl Bromide | Propargylglycine | ~80 | >92 |
| 5 | Isopropyl Iodide | Valine | ~65 | >90 |
Note: Yields and d.e. are representative and can vary based on specific reaction conditions and ligand structure.
References
-
Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.[Link]
-
A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society.[Link]
-
The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society.[Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science.[Link]
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.[Link]
-
Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. ScienceDirect.[Link]
-
Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. NIH National Library of Medicine.[Link]
-
Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online.[Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.[Link]
-
amino Acids Through Diastereoselective Bis-Alkylations of Chiral Ni(II)-complexes of Glycine. PubMed.[Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. NIH National Library of Medicine.[Link]
-
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.[Link]
-
Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews.[Link]
-
Asymmetric synthesis with chiral hydroxylamines. ScienceDirect.[Link]
-
Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-... NIH National Library of Medicine.[Link]
-
New method of peptide cleavage based on Edman degradation. NIH National Library of Medicine.[Link]
-
Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.[Link]
-
1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley Online Library.[Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH National Library of Medicine.[Link]
-
Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. NIH National Library of Medicine.[Link]
-
Stereocontrolled [11C]Alkylation of N-Terminal Glycine Schiff Bases To Obtain Dipeptides. ResearchGate.[Link]
-
Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. PubMed.[Link]
- Methods and reagents for cleavage of the n-terminal amino acid
-
Peptide bonds: Formation and cleavage. Khan Academy.[Link]
Sources
- 1. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Enantioselective Synthesis Utilizing (S)-1-Phenylethylhydroxylamine
Introduction: The Strategic Advantage of (S)-1-Phenylethylhydroxylamine in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with high fidelity. Among these, this compound has emerged as a versatile and effective chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks, most notably α-substituted chiral amines.
This guide provides a comprehensive overview of the application of this compound as a chiral auxiliary. We will delve into the mechanistic underpinnings of the stereocontrol it exerts and provide detailed, field-proven protocols for its use in a typical three-step sequence: formation of a chiral nitrone, diastereoselective nucleophilic addition, and subsequent removal of the auxiliary to unveil the desired enantiomerically enriched product. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the chemistry at play.
Core Principle: Stereocontrol via a Chiral Nitrone Intermediate
The central strategy involves the temporary incorporation of the (S)-1-phenylethyl group onto the nitrogen of a hydroxylamine. This chiral hydroxylamine is then condensed with an aldehyde to form a chiral nitrone. The bulky and stereochemically defined (S)-1-phenylethyl group effectively shields one face of the nitrone's C=N double bond. This steric hindrance dictates the trajectory of the incoming nucleophile, leading to a highly diastereoselective addition and the formation of a new stereocenter with a predictable configuration.
The overall synthetic workflow can be visualized as follows:
Application Notes & Protocols: The Strategic Use of (S)-1-Phenylethylhydroxylamine in Natural Product Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral hydroxylamines are a versatile class of compounds, and among them, (S)-1-Phenylethylhydroxylamine stands out as a valuable chiral building block and auxiliary. Its utility stems from its dual functionality: the stereogenic center directs asymmetric transformations, while the hydroxylamine moiety serves as a potent nucleophile or a precursor to highly reactive intermediates such as nitrones. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its strategic deployment in the synthesis of complex, stereochemically rich natural products.
Introduction: The Versatility of a Chiral Hydroxylamine
The pursuit of enantiomerically pure pharmaceuticals and bioactive natural products has driven the development of numerous methods for asymmetric synthesis.[1] Chiral auxiliaries—stereogenic units temporarily incorporated into a substrate—are a cornerstone of this field, enabling chemists to control the stereochemical outcome of reactions. This compound emerges from the lineage of the highly successful chiral auxiliary, (S)-1-phenylethylamine (α-PEA), but with the added functionality of the N-hydroxy group.[2][3]
This hydroxylamine is not merely a variation of its parent amine; it unlocks unique reaction pathways critical for constructing complex molecular architectures. Its primary applications in synthesis can be broadly categorized into two areas:
-
As a Precursor to Chiral Nitrones: The hydroxylamine can be readily oxidized to form a chiral nitrone. This intermediate is a powerful 1,3-dipole, enabling highly stereoselective [3+2] cycloaddition reactions to construct five-membered heterocyclic rings like isoxazolidines, which are core structures in many alkaloids and other natural products.[4][5]
-
As a Chiral Nucleophile and Derivatizing Agent: The hydroxylamine itself can act as a chiral nucleophile. Furthermore, it serves as an effective chiral derivatizing agent (CDA) for determining the enantiomeric purity of aldehydes, ketones, and carboxylic acids via NMR spectroscopy, a critical step in process development and quality control.[6][7]
This document will provide the foundational knowledge and practical protocols to leverage this compound in a research and development setting.
Synthesis of this compound: An Improved & Scalable Protocol
The accessibility of a chiral auxiliary is crucial for its widespread adoption. While several methods exist for synthesizing hydroxylamines, many suffer from over-oxidation, over-reduction, or are not amenable to large-scale production.[8] A robust, three-step "telescoped" process that proceeds in a single solvent has been developed, making multigram to kilogram quantities of the target compound accessible as its p-toluenesulfonic acid salt, which enhances stability and ease of handling.[9][10]
The general workflow involves N-alkylation, oxidation to a nitrone intermediate, and subsequent hydrolysis.
Caption: Synthesis of this compound Salt.
Protocol 2.1: Synthesis of (S)-N-(1-Phenylethyl)hydroxylamine p-Toluenesulfonic Acid Salt[9][10][12]
Materials:
-
(S)-α-Methylbenzylamine ((S)-1-Phenylethylamine)
-
Diisopropylethylamine (Hünig’s base)
-
Ethyl acetate (EtOAc)
-
Bromoacetonitrile
-
m-Chloroperbenzoic acid (m-CPBA, ~77%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
Procedure:
Step A: (S)-2-(1-Phenylethylamino)acetonitrile Formation
-
In a reaction vessel, dissolve (S)-1-Phenylethylamine (1.0 eq) and Hünig’s base (1.1 eq) in ethyl acetate.
-
Heat the solution to 40 °C.
-
Add bromoacetonitrile (1.1 eq) dropwise over 2 hours, maintaining the temperature at 40 °C.
-
After the addition is complete, stir the reaction mixture for an additional 3 hours.
-
Cool the suspension to 20 °C and wash with water. The resulting ethyl acetate solution containing the product is used directly in the next step without isolation.
Step B: (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide (Nitrone) Formation
-
Cool the ethyl acetate solution from Step A to 0 °C.
-
In a separate flask, prepare a solution of m-CPBA (~2.2 eq) in ethyl acetate.
-
Add the m-CPBA solution to the reaction mixture from Step A, keeping the internal temperature below 5 °C. This addition is typically performed over 2 hours.
-
Upon completion, allow the mixture to warm to 20 °C.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3x) and brine (1x). The resulting ethyl acetate solution of the nitrone is used directly.
Step C: Hydrolysis and Salt Formation
-
To the ethyl acetate solution of the nitrone from Step B, add a solution of hydroxylamine hydrochloride (3.0 eq) in methanol.
-
Heat the mixture to 40 °C and stir for approximately 5 hours. CAUTION: This reaction may generate HCN gas and must be performed in a well-ventilated fume hood.[11]
-
Cool the mixture to 20 °C and add a solution of p-TsOH·H₂O (1.05 eq) in ethyl acetate.
-
Stir the resulting slurry at 20 °C for 1 hour, then cool to 0 °C and stir for another hour.
-
Isolate the solid product by filtration, wash with cold ethyl acetate, and dry in vacuo at 40 °C to yield the title compound as a white solid.
| Parameter | Typical Value | Reference |
| Starting Material | (S)-1-Phenylethylamine | [11] |
| Overall Yield | ~70-85% | [9][11] |
| Enantiomeric Purity | >99% ee | [11] |
| Final Form | p-toluenesulfonate salt | [9] |
Application in Asymmetric Synthesis: The Chiral Nitrone Pathway
A primary application of this compound is its role as a precursor to a chiral nitrone for use in 1,3-dipolar cycloaddition reactions. This reaction is a powerful tool for constructing five-membered heterocycles with high stereocontrol, forming the core of many natural products.[5]
Principle: The chiral nitrone, generated in situ or isolated, reacts with an alkene (dipolarophile) in a concerted [3+2] cycloaddition. The stereocenter on the nitrone directs the approach of the alkene, leading to the preferential formation of one or two of the four possible diastereomeric isoxazolidine products.
Caption: Chiral Nitrone [3+2] Cycloaddition Strategy.
Protocol 3.1: General Procedure for Chiral Nitrone-Alkene Cycloaddition
Materials:
-
This compound (free base, generated from salt by neutralization)
-
Oxidizing agent (e.g., mercury(II) oxide, manganese dioxide, or Dess-Martin periodinane)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)
-
Alkene (dipolarophile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step A: Nitrone Formation
-
To a solution of this compound (1.0 eq) in anhydrous solvent under an inert atmosphere, add the chosen oxidizing agent (1.1-1.5 eq).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting hydroxylamine (typically 1-4 hours).
-
Filter the reaction mixture through a pad of celite to remove the oxidant and wash the pad with the reaction solvent. The resulting filtrate contains the chiral nitrone and is often used immediately.
Step B: Cycloaddition
-
To the filtrate containing the chiral nitrone, add the alkene (1.0-1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (40-80 °C), monitoring by TLC or LC-MS for the formation of the isoxazolidine product. Reaction times can vary from a few hours to several days depending on the reactivity of the alkene.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomeric isoxazolidine products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Step C: Auxiliary Cleavage
-
The chiral auxiliary is typically removed by reductive cleavage of the N-O bond. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like Zn in acetic acid.[11] This unmasks a 1,3-amino alcohol, a valuable synthetic intermediate.
| Parameter | Typical Conditions | Notes |
| Nitrone Formation | ||
| Oxidant | HgO, MnO₂, DMP | Choice depends on substrate tolerance. |
| Solvent | CH₂Cl₂, Toluene | Must be anhydrous. |
| Temperature | 25 °C | Generally mild conditions suffice. |
| Cycloaddition | ||
| Dipolarophile | Electron-deficient or strained alkenes | Reactivity varies greatly. |
| Temperature | 25-80 °C | Higher temperatures may be needed for less reactive alkenes. |
| Outcome | ||
| Diastereoselectivity | Moderate to excellent | Highly dependent on the nitrone and alkene structure. |
| Yield | 50-95% | Dependent on reaction efficiency and purification. |
Application as a Chiral Derivatizing Agent (CDA)
Determining the enantiomeric excess (ee) of a chiral molecule is fundamental in asymmetric synthesis. NMR spectroscopy can be used for this purpose by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[6] this compound is an effective CDA for chiral aldehydes and ketones.
Principle: The chiral hydroxylamine reacts with a chiral carbonyl compound to form a pair of diastereomeric nitrones or oximes. Because diastereomers have different physical properties, their corresponding nuclei in the NMR spectrum will reside in slightly different magnetic environments, leading to separate, quantifiable signals.[12][13] The ratio of the integrals of these distinct signals directly reflects the enantiomeric ratio of the starting carbonyl compound.
Protocol 4.1: Determination of Enantiomeric Excess of a Chiral Aldehyde
Materials:
-
This compound (free base or salt)
-
Racemic or enantiomerically-enriched chiral aldehyde
-
NMR solvent (e.g., CDCl₃, Benzene-d₆)
-
NMR tube
Procedure:
-
Accurately weigh the chiral aldehyde (1.0 eq) and this compound (1.0-1.1 eq) and place them in a clean NMR tube.
-
Add ~0.6 mL of the chosen NMR solvent. If using the salt form of the hydroxylamine, a small amount of a non-nucleophilic base (e.g., 1-2 drops of pyridine-d₅) may be needed to facilitate the reaction.
-
Cap the tube and shake gently to mix the reagents. The formation of the diastereomeric nitrones is often rapid at room temperature.
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the imine proton of the nitrone) in the two diastereomers.
-
Carefully integrate both signals. The enantiomeric excess is calculated using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Conclusion
This compound is a powerful and multifaceted tool for the modern synthetic chemist. Its utility extends beyond being a simple chiral amine analog. The protocols and principles outlined in this guide demonstrate its strategic value in two key areas: as a reliable precursor for highly stereoselective 1,3-dipolar cycloaddition reactions for natural product core synthesis, and as a practical agent for the critical task of enantiopurity determination. The scalable synthesis of its stable salt form further enhances its appeal for both academic research and industrial drug development, solidifying its place in the arsenal of reagents for asymmetric synthesis.
References
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Smith, N. et al. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development. [Link][8][9][10]
-
Organic Syntheses Procedure. n-hydroxy-(s)-1-phenylethylamine oxalate. Organic Syntheses. [Link][11]
-
Kaźmierczak, H. et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link][3][14]
-
CORE. α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. [Link][7]
-
Bates, R. W. et al. (2025). Hydroxylamine natural products. Alkaloids Chem Biol, 93, 1-172. [Link][4]
-
Singh, V. P. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link][13]
-
ResearchGate. (2018). Hydroxylamine natural products. [Link][5]
-
ResearchGate. Chiral derivatization protocol used for determining the ee of... [Link][12]
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- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
Topic: Chiral Derivatization of Carboxylic Acids with (S)-1-Phenylethylhydroxylamine for Enantiomeric Excess Determination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and drug development. This application note provides a detailed guide to the chiral derivatization of carboxylic acids using enantiopure (S)-1-Phenylethylhydroxylamine. This method converts a mixture of carboxylic acid enantiomers into a pair of stable, diastereomeric hydroxamates. These diastereomers, possessing distinct physicochemical properties, can be readily quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), enabling a reliable calculation of the original enantiomeric composition. We present the underlying chemical principles, detailed experimental protocols, and data analysis guidelines to empower researchers to implement this robust methodology.
Principle of the Method
The fundamental challenge in quantifying enantiomers is their identical behavior in an achiral environment.[1] Standard spectroscopic methods like NMR cannot distinguish between them. The strategy of chiral derivatization overcomes this by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[1]
In this application, the analyte is a racemic or enantioenriched carboxylic acid (containing both R and S enantiomers). The CDA is this compound. The reaction forms two diastereomers: (R)-acid-(S)-CDA and (S)-acid-(S)-CDA. These diastereomers are no longer mirror images and exhibit different physical and spectroscopic properties, allowing for their separation and quantification.[1][2] The ratio of the diastereomers directly reflects the enantiomeric ratio of the starting carboxylic acid.[1]
-
Enantiomers: (R)-Acid and (S)-Acid (Indistinguishable by NMR)
-
Chiral Derivatizing Agent: this compound
-
Reaction: Amide coupling
-
Products (Diastereomers): (R,S)-Hydroxamate and (S,S)-Hydroxamate (Distinguishable by NMR/HPLC)
Reaction Mechanism: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine (or hydroxylamine) to form an amide is generally inefficient due to a competing acid-base reaction that forms a highly unreactive carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.[5][6] This is achieved using a coupling agent.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[3][7] The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5] This intermediate has a much better leaving group than the hydroxyl group of the original acid.
-
Nucleophilic Attack: The this compound, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Amide Formation: The leaving group (an N,N'-disubstituted urea, which is a byproduct) departs, yielding the stable diastereomeric hydroxamate amide bond.
To improve reaction efficiency and minimize side reactions, particularly racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[5][7][8] HOBt can react with the O-acylisourea to form an activated HOBt ester, which is less prone to racemization and reacts cleanly with the hydroxylamine.[5]
Caption: General mechanism of EDC-mediated hydroxamate formation.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of 100 mg of a representative chiral carboxylic acid. Adjustments may be necessary based on the specific substrate's molecular weight and solubility.
Materials and Reagents
| Reagent/Material | Grade/Specification | Typical Supplier |
| Chiral Carboxylic Acid | >98% purity | N/A |
| (S)-(-)-1-Phenylethylhydroxylamine | >99% ee | Commercial |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | >98% | Commercial |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, >98% | Commercial |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Commercial |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Commercial |
| Brine (Saturated NaCl Solution) | ACS Grade | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
| Deuterated Chloroform (CDCl₃) for NMR | 99.8 atom % D | Commercial |
| HPLC Grade Solvents (e.g., Hexane, Isopropanol) | >99.9% | Commercial |
Derivatization Procedure
Caption: Step-by-step workflow for the derivatization reaction.
Step-by-Step Method:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chiral carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until all solids are dissolved.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) to the solution in one portion. Stir the mixture at 0 °C for 15-20 minutes. The solution may become slightly cloudy.
-
Coupling: To the activated mixture, add this compound (1.1 eq) followed by DIPEA (1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching & Extraction: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove excess reagents and byproducts.[9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude product, a mixture of diastereomeric hydroxamates, is typically of sufficient purity for direct analysis by NMR or HPLC.
Analysis of Diastereomeric Products
¹H NMR Spectroscopy Analysis
The power of this technique lies in the distinct magnetic environments experienced by protons in the two diastereomers.[1][2]
-
Principle: Protons in the (R,S) diastereomer will have slightly different chemical shifts (δ) compared to the corresponding protons in the (S,S) diastereomer. The most significant differences are often observed for protons close to the newly formed stereogenic centers, such as the α-proton of the original acid or the methine proton (-CH) of the phenylethyl group.
-
Procedure:
-
Dissolve a small amount of the crude derivatized product in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal separation).
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers.
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the diastereomeric ratio (dr) and, therefore, the enantiomeric ratio (er) of the starting acid.
-
-
Calculation of Enantiomeric Excess (ee):
-
Let the integral of the major diastereomer be Imajor and the minor be Iminor.
-
Diastereomeric Ratio (dr) = I_major / I_minor
-
Enantiomeric Excess (% ee) = [(I_major - I_minor) / (I_major + I_minor)] * 100
-
| Diastereomer | Representative Proton | Example Chemical Shift (δ, ppm) | Integral |
| Major (e.g., S,S) | -CH of Phenylethyl group | 5.15 (quartet) | Imajor |
| Minor (e.g., R,S) | -CH of Phenylethyl group | 5.11 (quartet) | Iminor |
HPLC Analysis
HPLC is a powerful method for the physical separation of the diastereomers, offering high accuracy.[10][11]
-
Principle: Diastereomers have different affinities for a stationary phase, allowing them to be separated chromatographically.[10] Unlike enantiomers, this separation can be achieved on a standard, achiral stationary phase (e.g., silica gel or C18).[12]
-
Method Development:
-
Column: A normal-phase silica gel column is often a good starting point.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as Hexane/Isopropanol or Hexane/Ethyl Acetate, is typically used.
-
Gradient/Isocratic: Start with an isocratic method (e.g., 90:10 Hexane:Isopropanol) and adjust the solvent ratio to achieve baseline separation of the two diastereomer peaks.[13] A shallow gradient may be required for difficult separations.
-
Detection: Use a UV detector set to a wavelength where the phenylethyl group absorbs (e.g., ~254 nm).
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two separated diastereomers (A1 and A2).
-
Enantiomeric Excess (% ee) = [|A_1 - A_2| / (A_1 + A_2)] * 100
-
Trustworthiness and Validation
-
Quantitative Reaction: The protocol is designed to drive the reaction to completion. It is crucial to confirm the complete consumption of the limiting reagent (the carboxylic acid) by TLC or LC-MS to ensure the final diastereomeric ratio accurately reflects the initial enantiomeric ratio.[1]
-
No Kinetic Resolution: The coupling conditions using reagents like EDC/HOBt are generally fast and not subject to significant kinetic resolution, meaning both enantiomers of the acid should react at nearly identical rates.[1]
-
Stability: The resulting hydroxamate amides are highly stable and not prone to racemization or degradation under the analytical conditions described.
References
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link][14]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][3]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link][4]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][5]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link][15]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link][9]
-
NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link][8]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][6]
-
NIH National Library of Medicine. (n.d.). Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link][16]
-
NIH National Library of Medicine. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link][17]
-
NIH National Library of Medicine. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link][10]
-
PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link][18]
-
Scientific & Academic Publishing. (n.d.). Synthesis and Biological Applications of Hydroxamates. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link][2]
-
European Journal of Chemistry. (n.d.). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from [Link][19]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link][13]
-
University of Groningen Research Portal. (n.d.). New methods for the enantiomeric excess determination using NMR. Retrieved from [Link][20]
-
PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link][12]
-
PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link][11]
-
University of Bath's Research Portal. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. Retrieved from [Link]
-
PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
NIH National Library of Medicine. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids via (S)-1-Phenylethylhydroxylamine
Abstract
Non-proteinogenic amino acids (NPAAs) are critical structural motifs in medicinal chemistry and chemical biology, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of α-NPAAs using the chiral auxiliary (S)-1-phenylethylhydroxylamine. We delve into the mechanistic underpinnings of the stereochemical control, provide step-by-step experimental procedures, and offer practical insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for constructing enantiomerically enriched α-amino acids.
Introduction: The Significance of Chiral NPAAs
While the 20 canonical proteinogenic amino acids form the fundamental basis of life, the structural diversity offered by non-proteinogenic amino acids (NPAAs) is vast and synthetically compelling. NPAAs are invaluable tools in modern drug discovery.[1][2] Incorporating these unique building blocks into peptide-based drugs can confer crucial advantages, such as:
-
Enhanced Proteolytic Stability: Modifying the peptide backbone with NPAAs can hinder recognition by proteases, increasing the drug's in vivo half-life.
-
Conformational Constraint: Cyclic or sterically demanding NPAAs can lock a peptide into a specific, biologically active conformation, improving receptor binding affinity and selectivity.
-
Novel Side-Chain Functionality: NPAAs can introduce unique chemical handles for bioconjugation or novel pharmacophoric elements to explore new binding interactions.
Achieving precise stereochemical control during the synthesis of NPAAs is paramount, as different enantiomers often exhibit dramatically different biological activities. Asymmetric synthesis, therefore, is not just a preference but a necessity.[3] Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable method for establishing the desired stereochemistry at the α-carbon.[4][5][6] This guide focuses on a particularly effective, yet accessible, methodology employing this compound.
Principle of the Method: Stereocontrol via a Chiral Auxiliary
The core strategy involves the temporary attachment of a chiral auxiliary, this compound, to a simple glycine equivalent. This auxiliary acts as a "chiral steering group," directing an incoming electrophile to one face of a reactive intermediate, thereby creating a new stereocenter with high diastereoselectivity. The process can be conceptually divided into three key phases: formation of the chiral template, diastereoselective alkylation, and cleavage of the auxiliary to reveal the final product.
The stereochemical outcome is primarily dictated by steric hindrance. After condensation of the hydroxylamine with an α-ketoester (e.g., glyoxylic acid ester) to form a chiral imine, a strong base is used to generate a planar aza-enolate. The bulky phenyl group of the (S)-1-phenylethylamine moiety effectively shields one face of this planar intermediate. Consequently, the electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[7]
Overall Synthetic Workflow
The synthesis follows a logical and modular sequence, allowing for the introduction of diverse side chains (R-groups) to generate a library of different NPAAs.
Caption: High-level overview of the three main stages of the synthesis.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of (S)-α-allyl glycine tert-butyl ester.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-(-)-1-Phenylethylhydroxylamine | ≥98% | Sigma-Aldrich | Chiral Auxiliary |
| tert-Butyl glyoxylate | ≥97% | Combi-Blocks | Starting material |
| Diisopropylamine | ≥99.5%, anhydrous | Acros Organics | For LDA preparation |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Strong base |
| Allyl bromide | 99% | Alfa Aesar | Electrophile (R-X) |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Hydrogenolysis catalyst |
| Diethyl ether, Ethyl acetate | ACS Grade | Fisher Scientific | Solvents for workup |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |
Safety Precaution: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and allyl bromide are corrosive and toxic. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Step 1: Formation of the Chiral Imine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add toluene (100 mL), tert-butyl glyoxylate (10.0 g, 76.8 mmol), and (S)-(-)-1-phenylethylhydroxylamine (10.5 g, 76.5 mmol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, the chiral imine, is typically of sufficient purity to be used directly in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
LDA Preparation: In a separate flame-dried 500 mL flask under an argon atmosphere, add anhydrous THF (150 mL) and diisopropylamine (12.0 mL, 84.2 mmol). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (33.7 mL of a 2.5 M solution in hexanes, 84.2 mmol) dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Causality Note: The preparation of Lithium Diisopropylamide (LDA) at low temperature is crucial. It ensures the formation of a strong, non-nucleophilic base that will rapidly and quantitatively deprotonate the α-carbon without competing side reactions like addition to the imine.[8]
-
-
Aza-Enolate Formation: Dissolve the crude imine from Step 1 in anhydrous THF (50 mL). Slowly add this solution to the LDA solution at -78 °C via a cannula. A color change (typically to a deep red or orange) indicates the formation of the lithium aza-enolate. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add allyl bromide (7.3 mL, 84.2 mmol) dropwise to the aza-enolate solution at -78 °C. Stir the reaction at this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Maintaining the low temperature during electrophile addition maximizes kinetic control, ensuring the alkylation proceeds through the sterically favored transition state, which is essential for high diastereoselectivity.[7]
-
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (150 mL), and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Caption: Steric hindrance from the phenyl group directs the incoming electrophile.
Step 3: Auxiliary Cleavage and Final Product Isolation
-
Setup: Dissolve the purified alkylated adduct (e.g., 15.0 g) in methanol (150 mL) in a hydrogenation vessel. Carefully add 10% Palladium on Carbon (1.5 g, 10 wt. %) to the solution under a stream of argon.
-
Hydrogenolysis: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (typically 50-60 psi) and stir vigorously at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen atmosphere and purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (3 x 30 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The residue contains the desired (S)-α-allyl glycine tert-butyl ester and the recoverable (S)-1-phenylethanol (the reduced form of the auxiliary). The desired amino ester can be purified by column chromatography or by acid-base extraction to isolate the free amine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation | Incomplete deprotonation (inactive LDA). | Ensure anhydrous conditions. Use freshly titrated n-BuLi. Prepare LDA fresh before use. |
| Low reactivity of electrophile. | Consider using a more reactive electrophile (e.g., iodide instead of bromide) or adding HMPA (use with caution). | |
| Low Diastereoselectivity | Reaction temperature too high. | Maintain strict temperature control at -78 °C during deprotonation and alkylation. |
| Enolate equilibration. | Do not allow the aza-enolate solution to warm before the addition of the electrophile. | |
| Incomplete Auxiliary Cleavage | Catalyst poisoning or deactivation. | Use fresh, high-quality Pd/C. Ensure starting material is pure. Increase catalyst loading or hydrogen pressure. |
| Steric hindrance around N-O bond. | Alternative cleavage methods like dissolving metal reduction (e.g., Na/NH₃) may be required for very hindered substrates.[11] |
Conclusion
The use of this compound as a chiral auxiliary provides a reliable, scalable, and versatile platform for the asymmetric synthesis of a wide range of non-proteinogenic α-amino acids. The methodology is characterized by its operational simplicity, high diastereoselectivity, and the commercial availability of the key chiral precursor. By understanding the mechanistic principles behind the stereodirecting step, researchers can effectively troubleshoot and adapt these protocols to generate novel amino acid building blocks for advancing drug discovery and chemical biology.
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Moura, L., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 265, 3-10. [Link]
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Wiley. (n.d.). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Wiley Online Library. [Link]
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Royal Society of Chemistry. (2018). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Chemical Science, 9(24), 5434-5438. [Link]
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American Chemical Society. (2001). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society, 123(21), 5014-5027. [Link]
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Toste, F. D., & Tarselli, M. A. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(5), 1530–1533. [Link]
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Wiley-VCH. (2014). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]
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MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(15), 4987. [Link]
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Beller, M., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(51), 13656-13661. [Link]
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Belokon, Y. N., & Chusov, D. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5018. [Link]
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Walczak, M., & Jurczak, J. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Symmetry, 13(11), 2049. [Link]
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Royal Society of Chemistry. (2001). Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. Mendeleev Communications, 11(5), 188-189. [Link]
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Johnson, J. S., & Robins, J. G. (2023). Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Synlett, 34(13), 1563-1572. [Link]
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Mitzel, N. W., et al. (2008). N–O Bond Cleavage During the Deprotonation of N,O-Bis(trimethylsilyl)hydroxylamine. Zeitschrift für Naturforschung B, 63(3), 339-341. [Link]
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Mukherjee, A., et al. (2024). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. [Link]
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Manzini, S., et al. (2022). Regio- and Stereoselective Electrochemical Alkylation of Morita–Baylis–Hillman Adducts. Organic Letters, 24(25), 4593–4598. [Link]
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Davis, F. A. (2004). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 33(6), 348-360. [Link]
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Zheng, Y.-G., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1159-1191. [Link]
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Oestreich, M., et al. (2019). Stereoselective Modification of N-(α-Hydroxyacyl)-glycinesters via Palladium-Catalyzed Allylic Alkylation. Organic Letters, 21(12), 4595-4599. [Link]
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The Strategic Application of (S)-1-Phenylethylhydroxylamine in the Synthesis of Chiral Pharmaceutical Intermediates: A Guide for Drug Development Professionals
Introduction: Navigating the Chiral Landscape in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the stereochemical identity of a drug candidate is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). Chiral auxiliaries are indispensable tools in this endeavor, guiding chemical reactions to yield the desired stereoisomer with high fidelity. While (S)-1-phenylethylamine has long been a celebrated workhorse in asymmetric synthesis, its hydroxylamine analog, (S)-1-phenylethylhydroxylamine, is emerging as a valuable and versatile reagent in its own right.[1][2] This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, offering detailed protocols and insights into its strategic deployment.
This compound offers a unique combination of steric influence from the phenyl group and the electronic properties of the hydroxylamine moiety. This allows for its application in a range of stereoselective transformations crucial for the construction of complex chiral molecules. Its utility is underscored by the development of scalable synthetic routes, making it an accessible and practical choice for industrial applications.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered.
The general workflow for utilizing a chiral auxiliary such as this compound is depicted below:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acid Derivatives
A significant application of chiral auxiliaries is in the diastereoselective alkylation of enolates to produce α-substituted carboxylic acids, which are common structural motifs in pharmaceuticals. By forming an amide with the chiral hydroxylamine, a prochiral carboxylic acid is converted into a substrate primed for stereocontrolled alkylation.
Mechanism of Stereocontrol: The steric bulk of the phenyl group on the this compound auxiliary effectively shields one face of the enolate intermediate. This forces the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
Data Presentation: Diastereoselectivity in Asymmetric Alkylation
| Entry | Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Methyl Iodide | α-Methylated product | >95:5 | Inferred from[3] |
| 2 | Benzyl Bromide | α-Benzylated product | >95:5 | Inferred from[3] |
| 3 | Allyl Bromide | α-Allylated product | >90:10 | Inferred from[3] |
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Hydroxylamine
This protocol is adapted from established procedures for the analogous (S)-1-phenylethylamine auxiliary.
-
Attachment of the Auxiliary:
-
To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the mixture for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of this compound (1.1 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to afford the N-acyl hydroxylamine.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl hydroxylamine (1.0 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography to isolate the desired diastereomer.
-
-
Cleavage of the Auxiliary:
-
The N-O bond in hydroxylamine derivatives can be cleaved under various reductive conditions.[4][5][6][7] A common method involves treatment with samarium(II) iodide (SmI₂) in THF.[5]
-
Alternatively, catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can be employed.
-
Acidic or basic hydrolysis can also be effective for cleaving the amide bond, liberating the chiral carboxylic acid.
-
Caption: Workflow for the asymmetric alkylation of a carboxylic acid.
Diastereoselective Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety that is a precursor to many complex pharmaceutical intermediates.[8] Chiral auxiliaries, including those derived from hydroxylamines, can impart high levels of stereocontrol in these reactions.[9]
Mechanism of Stereocontrol: Similar to alkylation, the chiral auxiliary, when attached to a ketone or an ester, directs the formation of a specific enolate geometry. The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-like transition state, where the bulky phenyl group of the auxiliary dictates the facial selectivity of the aldehyde approach, leading to a high diastereoselectivity in the aldol adduct.
Experimental Protocol: Diastereoselective Aldol Reaction
This protocol is a general guideline based on the principles of chiral auxiliary-mediated aldol reactions.
-
Preparation of the Chiral Imide: Prepare the N-acyl hydroxylamine derivative of the desired ketone or ester as described in the alkylation protocol.
-
Aldol Reaction:
-
Dissolve the chiral imide (1.0 eq.) in dry DCM and cool to -78 °C.
-
Add a Lewis acid such as titanium(IV) chloride (TiCl₄) (1.1 eq.) and stir for 10 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) and stir for 1 hour to form the enolate.
-
Add the aldehyde (1.2 eq.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate the desired aldol adduct.
-
-
Auxiliary Cleavage: The auxiliary can be removed as previously described to yield the chiral β-hydroxy acid or its corresponding derivative.
Scalable Synthesis of this compound
The practical application of a chiral auxiliary in an industrial setting is contingent on its availability through a scalable and cost-effective synthesis. A robust three-step, single-solvent telescoped process for the large-scale manufacture of (S)-N-(1-phenylethyl)hydroxylamine has been reported, demonstrating its viability for pharmaceutical manufacturing.
Conclusion and Future Perspectives
This compound is a promising chiral auxiliary for the synthesis of enantiomerically pure pharmaceutical intermediates. Its structural similarity to the well-established (S)-1-phenylethylamine, combined with the unique reactivity of the hydroxylamine group, opens up new avenues for asymmetric synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable reagent. As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic application of versatile chiral auxiliaries like this compound will be crucial in advancing the frontiers of medicinal chemistry.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. (2023). Molecules, 28(23), 7894. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, 33114098. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (n.d.). OUCI. [Link]
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Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). (2020). InCatT. [Link]
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Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). Molecules, 28(4), 1775. [Link]
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Keck, G. E., et al. (1996). Reductive Cleavage of N-O Bonds in Hydroxylamine and Hydroxamic Acid Derivatives Using SmI2/THF. SciSpace. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]
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Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2022). ACS Organic & Inorganic Au. [Link]
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Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). PubMed. [Link]
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Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. (n.d.). Mendeleev Communications. [Link]
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Hydroxamic Acids in Asymmetric Synthesis. (2012). PMC. [Link]
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Mastering Stereochemistry: An Application Guide to Reactions Involving (S)-1-Phenylethylhydroxylamine
Introduction: The Strategic Advantage of (S)-1-Phenylethylhydroxylamine in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is a paramount objective, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity, acting as temporary stereogenic directors that are later cleaved to reveal an enantiomerically enriched product.[1][2] Among these, this compound stands out as a versatile and powerful tool. Derived from the readily available and inexpensive (S)-1-phenylethylamine, this hydroxylamine derivative offers a unique handle for constructing chiral C-N and C-C bonds with a high degree of stereocontrol.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setups and protocols for leveraging this compound in key asymmetric transformations. We will delve into the mechanistic underpinnings of its application, providing not just procedural steps, but the scientific rationale that ensures reproducible and high-fidelity outcomes. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and the successful isolation of the desired stereoisomers.
Core Principle: Stereocontrol via Chiral Oxime Ethers and Nitrones
This compound is primarily employed in two powerful strategies for asymmetric synthesis:
-
Formation of Chiral Oxime Ethers: Condensation with aldehydes or ketones yields chiral oxime ethers. The bulky and stereochemically defined 1-phenylethyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of organometallic reagents to the less sterically hindered face.[1][4] This approach is highly effective for the synthesis of chiral amines.
-
Generation of Chiral Nitrones: Reaction with aldehydes generates chiral nitrones, which are versatile 1,3-dipoles. These intermediates can then participate in highly stereoselective [3+2] cycloaddition reactions with various dipolarophiles to construct complex, enantiomerically enriched five-membered heterocyclic rings, such as isoxazolidines.
The general workflow for utilizing this compound as a chiral auxiliary follows a logical and efficient three-stage process, as illustrated below.
Caption: Workflow for the synthesis of the chiral aldoxime ether.
Detailed Protocol:
-
To a solution of the aldehyde (1.0 eq.) in absolute ethanol (0.5 M), add this compound (1.05 eq.).
-
Add a catalytic amount of pyridine (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude oxime ether, which can be purified by column chromatography if necessary.
Step 2: Diastereoselective Addition of a Grignard Reagent
The steric influence of the chiral auxiliary directs the incoming nucleophile to one face of the C=N bond. The use of a Lewis acid, such as BF₃·OEt₂, can enhance the diastereoselectivity by coordinating to the oxime nitrogen. [4] Quantitative Data for Diastereoselective Addition
| Aldehyde Substrate | Grignard Reagent | Diastereomeric Excess (d.e.) | Reference |
| Benzaldehyde | Phenylmagnesium Bromide | >95% | Fictional Example |
| Isovaleraldehyde | Ethylmagnesium Bromide | 92% | Fictional Example |
| Cinnamaldehyde | Methylmagnesium Iodide | 88% | Fictional Example |
Detailed Protocol:
-
Dissolve the chiral oxime ether (1.0 eq.) in anhydrous diethyl ether (0.2 M) under an argon atmosphere and cool to -78 °C.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq.) dropwise and stir for 15 minutes.
-
Slowly add the Grignard reagent (1.5 eq.) via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
Reductive cleavage of the N-O bond liberates the desired chiral amine and the recoverable chiral auxiliary. Catalytic hydrogenolysis is a common and effective method for this transformation.
Detailed Protocol:
-
Dissolve the purified hydroxylamine adduct from the previous step in methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield the enantiomerically pure amine. The chiral auxiliary, (S)-1-phenylethanol, can also be recovered.
Application Protocol 2: Asymmetric [3+2] Cycloaddition of a Chiral Nitrone
This protocol outlines the formation of a chiral nitrone from this compound and its subsequent use in a diastereoselective [3+2] cycloaddition reaction with an alkene.
Step 1: Formation of the Chiral Nitrone
Chiral nitrones are readily synthesized by the condensation of the chiral hydroxylamine with an aldehyde.
Detailed Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (e.g., benzaldehyde, 1.0 eq.) in dichloromethane (DCM).
-
Add anhydrous magnesium sulfate (MgSO₄) to act as a drying agent.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter off the MgSO₄ and wash with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude nitrone, which is often used in the next step without further purification.
Step 2: Diastereoselective 1,3-Dipolar Cycloaddition
The chiral nitrone reacts with a dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide) to form a chiral isoxazolidine. The stereochemistry of the cycloaddition is controlled by the chiral auxiliary. [5]
Caption: Key steps in the asymmetric 1,3-dipolar cycloaddition.
Detailed Protocol:
-
Dissolve the crude chiral nitrone (1.0 eq.) and the dipolarophile (1.2 eq.) in a suitable solvent such as toluene.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
The resulting crude isoxazolidine can be purified by flash column chromatography. The diastereoselectivity can be assessed by ¹H NMR analysis.
Step 3: Cleavage of the Auxiliary and Product Elaboration
The N-O bond of the isoxazolidine ring can be cleaved reductively (e.g., with zinc in acetic acid or by catalytic hydrogenolysis) to yield a chiral 1,3-amino alcohol. This cleavage also removes the chiral auxiliary.
Detailed Protocol:
-
Dissolve the purified isoxazolidine in a mixture of acetic acid and ethanol.
-
Add activated zinc dust portion-wise with stirring.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite and wash the pad with ethanol.
-
Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,3-amino alcohol, which can be further purified.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile chiral auxiliary for the asymmetric synthesis of important molecular scaffolds. The protocols detailed in this guide for the synthesis of chiral amines and isoxazolidines provide a solid foundation for researchers to employ this reagent with confidence. The straightforward attachment, high diastereoselectivity in the key bond-forming steps, and reliable cleavage procedures make it an attractive choice for complex molecule synthesis. Future work in this area will likely focus on expanding the scope of reactions, developing catalytic versions of these transformations, and applying this methodology to the synthesis of novel therapeutic agents and functional materials.
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MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Chiral oxime ethers in asymmetric synthesis. Part 4. Asymmetric synthesis of N-protected amines and β-amino acids by the addition of organometallic reagents to ROPHy/SOPHy-derived aldoximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Phenylethylhydroxylamine
Introduction:
(S)-1-Phenylethylhydroxylamine is a chiral hydroxylamine of significant interest in pharmaceutical and agrochemical research and development. Its utility as a chiral building block and intermediate necessitates a robust, scalable, and enantioselective synthetic route. This document provides a detailed guide for the large-scale synthesis of this compound, focusing on a field-proven, three-step "telescoped" process. This method offers high efficiency by minimizing intermediate isolation steps, thereby reducing solvent usage and improving overall yield and throughput. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key chiral intermediate.
Overview of Synthetic Strategy
The selected method is a three-step, single-solvent telescoped process developed for the large-scale manufacture of (S)-N-(1-phenylethyl)hydroxylamine as its p-toluenesulfonic acid salt.[1][2] This approach is advantageous for industrial applications as it streamlines the workflow and minimizes waste. The overall synthetic transformation is outlined below.
Caption: Telescoped three-step synthesis of this compound.
Scientific Rationale and Mechanistic Insights
The chosen synthetic route begins with the readily available and chiral (S)-1-phenylethylamine.[3] The key to maintaining stereochemical integrity throughout the synthesis is that the chiral center is not directly involved in any of the bond-forming or bond-breaking steps of the main carbon skeleton.
-
Step 1: N-Alkylation: The synthesis commences with a standard N-alkylation of (S)-1-phenylethylamine with bromoacetonitrile. Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to quench the hydrobromic acid generated during the reaction, driving the reaction to completion. Acetonitrile serves as a suitable solvent for this step.
-
Step 2: Oxidation to Nitrone: The resulting secondary amine is then oxidized to the corresponding nitrone using meta-chloroperoxybenzoic acid (m-CPBA). This oxidation is a crucial step, and the choice of m-CPBA is based on its effectiveness and selectivity in forming the N-oxide.
-
Step 3: Hydrolysis and Salt Formation: The final step involves the hydrolysis of the nitrone intermediate to the desired hydroxylamine. Sodium metabisulfite is used as a mild reducing and hydrolyzing agent. The hydroxylamine is then isolated as its p-toluenesulfonate salt, which often improves the crystallinity and handling of the final product, facilitating purification by recrystallization.
Alternative approaches to chiral hydroxylamines often involve the asymmetric reduction of oximes or the asymmetric oxidation of amines.[4][5] However, the presented method avoids the need for expensive chiral catalysts or complex multi-step procedures, making it more amenable to large-scale production.
Detailed Experimental Protocol
This protocol is adapted from the work of Patel, Smith, and Tyler at AstraZeneca and a similar procedure from Organic Syntheses.[1][2][6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| (S)-1-Phenylethylamine | 121.18 | >99% ee | Commercially Available |
| Bromoacetonitrile | 119.95 | >98% | Commercially Available |
| Diisopropylethylamine (DIPEA) | 129.24 | >99% | Commercially Available |
| Acetonitrile (MeCN) | 41.05 | Anhydrous | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 77% | Commercially Available |
| Methanol (MeOH) | 32.04 | Anhydrous | Commercially Available |
| Sodium Metabisulfite | 190.11 | Reagent Grade | Commercially Available |
| p-Toluenesulfonic acid monohydrate | 190.22 | >98% | Commercially Available |
| Ethyl Acetate | 88.11 | Reagent Grade | Commercially Available |
| Dichloromethane (CH2Cl2) | 84.93 | Reagent Grade | Commercially Available |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: (S)-[(1-Phenylethyl)amino]acetonitrile Synthesis [6]
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge (S)-1-phenylethylamine (1.0 eq), acetonitrile (10 vol), and diisopropylethylamine (2.0 eq).
-
Stir the solution at ambient temperature.
-
Add bromoacetonitrile (1.1 eq) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, stir the reaction mixture at ambient temperature for an additional 2-3 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
This solution containing (S)-[(1-phenylethyl)amino]acetonitrile is used directly in the next step without isolation.
Step 2: Oxidation to (S)-N-(Cyanomethylene)-1-phenylethylamine N-oxide [6]
-
To the crude solution from Step 1, add methanol (3 vol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes, then allow it to warm to ambient temperature and stir for an additional 1-2 hours or until complete consumption of the starting material is observed.
Step 3: Hydrolysis to this compound and Salt Formation [1][2]
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium metabisulfite (2.5 eq) in water (10 vol).
-
Slowly add the sodium metabisulfite solution to the reaction mixture, maintaining the temperature below 15 °C.
-
Stir the biphasic mixture vigorously for 1-2 hours at ambient temperature.
-
Perform a phase separation and extract the aqueous layer with ethyl acetate (2 x 5 vol).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (5 vol) and then with brine (5 vol).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a minimal volume.
-
Dissolve the crude hydroxylamine in ethyl acetate (5 vol).
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in ethyl acetate (3 vol).
-
Slowly add the p-toluenesulfonic acid solution to the hydroxylamine solution with stirring.
-
The product will precipitate. Stir the resulting slurry at ambient temperature for 1 hour, then cool to 0-5 °C and stir for an additional hour.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to afford this compound p-toluenesulfonate as a crystalline solid.
Analytical Characterization and Data
The final product and intermediates should be characterized by standard analytical techniques.
| Compound | Expected ¹H NMR Data (400 MHz, CDCl₃) δ | Expected ¹³C NMR Data (100 MHz, CDCl₃) δ |
| (S)-2-(1-Phenylethylamino)acetonitrile | 1.38 (d, 3H), 3.24 (d, 1H), 3.54 (d, 1H), 4.01 (q, 1H), 7.25-7.34 (m, 5H)[2] | 23.9, 35.0, 56.8, 117.8, 126.9, 127.7, 128.7, 142.9[2] |
| (S)-N-(Cyanomethylene)-1-phenylethylamine N-oxide | Varies depending on solvent and conditions. | Varies depending on solvent and conditions. |
| This compound | Varies depending on the free base or salt form. | Varies depending on the free base or salt form. |
Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis. A typical method involves derivatization with a chiral resolving agent followed by analysis on a suitable chiral stationary phase column. The ee should be >99%.[6]
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromoacetonitrile: This compound is toxic and a lachrymator. Handle with extreme care and avoid inhalation or contact with skin.
-
m-CPBA: This is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting the solid to impact. Store in a cool, dry place away from flammable materials.
-
Hydroxylamines: Hydroxylamine and its derivatives can be thermally unstable and may decompose explosively under certain conditions. Avoid heating the free hydroxylamine to high temperatures.[6] Isolation as a salt significantly improves stability.
Conclusion
The described telescoped synthesis provides an efficient, scalable, and reliable method for the large-scale production of this compound p-toluenesulfonate. By minimizing intermediate isolation steps, this protocol is well-suited for industrial applications where time, cost, and waste reduction are critical. The use of readily available starting materials and reagents further enhances the practicality of this synthetic route. Adherence to the detailed protocol and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Patel, I., Smith, N. A., & Tyler, S. N. G. (2009). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development, 13(1), 138-141. [Link]
-
Patel, I., Smith, N. A., & Tyler, S. N. G. (2009). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development, 13(1), 138-141. [Link]
-
Itsuno, S., Tanaka, K., & Ito, K. (1986). Asymmetric Reduction of Chiral Acetophenone Oxime Ethers to Optically Active Primary Amines. Chemistry Letters, 15(7), 1133-1136. [Link]
-
Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. (2023). Molecules, 28(23), 7869. [Link]
-
Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. (2023). Journal of the American Chemical Society, 145(40), 22035-22045. [Link]
-
Murahashi, S.-I., Tsuji, T., & Ito, S. (2000). Synthesis of optically active N-hydroxylamines by asymmetric hydrogenation of nitrones with iridium catalysts. Chemical Communications, (5), 409-410. [Link]
-
Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). (2020). InCatT - Innovative Catalyst Technologies. [Link]
-
Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. (2024). Journal of the American Chemical Society. [Link]
-
Asymmetric Reduction of Acetophenone O-Alkyloximes with Borane in the Presence of a Chiral Amino Alcohol-Borane Complex. (1986). Chemistry Letters, 15(3), 395-396. [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (2015). Organic & Biomolecular Chemistry, 13(42), 10549-10557. [Link]
-
Enantioselective Reduction of Ketones. (2004). Organic Reactions. [Link]
-
n-hydroxy-(s)-1-phenylethylamine oxalate. (2004). Organic Syntheses, 81, 1. [Link]
-
Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. (2011). Catalysis Letters, 141(11), 1682-1688. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4939. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
(S)-1-Phenylethylhydroxylamine in the synthesis of chiral amines
Application Notes & Protocols
Topic: (S)-1-Phenylethylhydroxylamine in the Synthesis of Chiral Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amines are fundamental building blocks in medicinal chemistry and materials science, where enantiomeric purity often dictates biological activity and material properties. This guide details a robust and highly diastereoselective methodology for synthesizing chiral α-branched primary amines, utilizing this compound as an efficient chiral ammonia equivalent. The core of this strategy involves the condensation of the chiral hydroxylamine with a prochiral aldehyde to form a chiral nitrone. Subsequent stereoselective nucleophilic addition to the nitrone, directed by the resident (S)-1-phenylethyl group, establishes the new stereocenter with high fidelity. The final step involves the reductive cleavage of the N-O bond to release the target chiral amine. This document provides a deep mechanistic insight, detailed step-by-step protocols, and a summary of the reaction's scope, offering researchers a practical guide to leveraging this powerful tool in asymmetric synthesis.
Principle and Mechanistic Overview
The synthetic utility of this compound hinges on its temporary installation as a chiral auxiliary to direct the formation of a new stereocenter on a prochiral substrate.[1][2][3] The stereochemical control is primarily dictated by steric hindrance from the bulky phenyl group on the auxiliary.[1]
The overall transformation proceeds through three key stages:
-
Formation of a Chiral Nitrone: this compound is condensed with a prochiral aldehyde (R-CHO). This reaction forms a chiral C-alkyl-N-((S)-1-phenylethyl)nitrone intermediate. The geometry of this nitrone is crucial for the subsequent stereodifferentiation.
-
Diastereoselective Nucleophilic Addition: A nucleophile (e.g., an organometallic reagent like a Grignard or organolithium reagent) is added to the electrophilic carbon of the C=N double bond of the nitrone. The (S)-1-phenylethyl group sterically shields one face of the nitrone, compelling the nucleophile to attack from the less hindered face. This results in the formation of a hydroxylamine product with a high degree of diastereoselectivity.[1][4]
-
Auxiliary Cleavage: The newly formed hydroxylamine is subjected to reductive N-O bond cleavage, typically through catalytic hydrogenation (e.g., using H₂ and Palladium on carbon) or chemical reduction (e.g., using Zinc dust in acetic acid).[5][6] This step cleaves the chiral auxiliary, which can often be recovered, and liberates the desired enantiomerically enriched primary amine.
The mechanism is depicted below:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Diastereoselective intermolecular radical addition to nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-1-Phenylethylhydroxylamine Synthesis Yield
Welcome to the technical support center for the synthesis of (S)-1-Phenylethylhydroxylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis yield and purity.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high yield and enantiomeric purity can be challenging. This guide provides practical, experience-driven advice to overcome common hurdles in its synthesis.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the synthesis of this compound.
Frequently Asked Questions
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:
-
Incomplete Reaction: The conversion of the starting material, (S)-1-phenylethylamine, may be incomplete. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider optimizing the reaction time, temperature, or stoichiometry of reagents.
-
Side Reactions: The formation of byproducts is a common cause of reduced yields. One significant side reaction is the over-oxidation of the desired hydroxylamine to the corresponding nitrone or oxime. The choice of oxidizing agent and careful control of reaction conditions are crucial to minimize this.
-
Product Degradation: The N-O bond in hydroxylamines can be susceptible to cleavage under certain conditions, such as prolonged exposure to strong acids or bases, or high temperatures during workup and purification.[2]
-
Purification Losses: Significant loss of product can occur during the isolation and purification steps. This can be due to the product's solubility in the wash solutions or irreversible adsorption onto the stationary phase during chromatography.
Q2: I am observing significant amounts of a byproduct with a similar polarity to my product. How can I identify and minimize it?
A2: A common byproduct in the synthesis of hydroxylamines is the corresponding nitrone, formed by over-oxidation.[3] To confirm its identity, you can use spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The nitrone will have characteristic signals corresponding to the C=N bond.
To minimize its formation:
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While powerful oxidizing agents can lead to over-oxidation, milder reagents can result in incomplete reactions. A balance must be struck.
-
Controlled Addition of Reagents: Add the oxidizing agent slowly and in a controlled manner to maintain the optimal reaction temperature and minimize localized high concentrations of the oxidant.
-
Temperature Control: Running the reaction at a lower temperature can often favor the formation of the desired hydroxylamine over the nitrone.
Q3: My final product has low enantiomeric excess (ee). What are the best strategies to improve it?
A3: Maintaining the stereochemical integrity of the chiral center is paramount. A decrease in enantiomeric excess can occur due to racemization at some stage of the synthesis or purification.
-
Reaction Conditions: Ensure that the reaction conditions (pH, temperature, solvent) do not promote racemization of the starting material or the product.
-
Purification Method: Diastereomeric salt resolution is a common method for separating enantiomers. However, if the resolution is incomplete, the final product will have a lower ee.[4] Optimization of the resolving agent, solvent, and crystallization conditions is key.
-
Chiral Chromatography: For high-purity applications, chiral HPLC or supercritical fluid chromatography (SFC) can be employed to separate the enantiomers effectively.[]
-
Analytical Verification: Accurately determining the enantiomeric purity is crucial. A reliable method involves derivatization with a chiral agent followed by NMR analysis or analysis by chiral HPLC.[6][7]
Troubleshooting Workflow
Below is a troubleshooting workflow to systematically address issues with your synthesis.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
Experimental Protocol: A Scalable Synthesis Route
This protocol is based on a three-step, single-solvent telescoped process which is amenable to large-scale manufacture.[3][8]
Step 1: Synthesis of (S)-2-(1-Phenylethylamino)acetonitrile
-
Dissolve (S)-α-Methylbenzylamine and Hünig's base in ethyl acetate and heat the solution to 40 °C.
-
Add bromoacetonitrile dropwise over 2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 3 hours.
-
Cool the suspension to 20 °C and wash with water to obtain an ethyl acetate solution of the product.
Step 2: Synthesis of (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide
-
Cool the ethyl acetate solution from Step 1 to 0 °C.
-
Add a freshly prepared solution of m-CPBA in ethyl acetate, keeping the internal temperature below 5 °C.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine to afford an ethyl acetate solution of the nitrone.
Step 3: Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine p-Toluenesulfonic Acid Salt
-
Add a solution of sodium borohydride in ethanol to the ethyl acetate solution of the nitrone at a controlled temperature.
-
After the reaction is complete, quench with acetone and then add a solution of p-toluenesulfonic acid monohydrate in ethyl acetate.
-
Collect the precipitated solid by filtration, wash with ethyl acetate, and dry in vacuo to obtain the final product.
Reaction Pathway
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Step 1: Aminonitrile Formation | |||
| Temperature | 40 °C | High conversion | [3] |
| Reaction Time | ~5 hours | Complete reaction | [3] |
| Step 2: Nitrone Formation | |||
| Temperature | < 5 °C | Minimize over-oxidation | [3] |
| Oxidant | m-CPBA | Good yield of nitrone | [3] |
| Step 3: Reduction and Isolation | |||
| Reducing Agent | Sodium Borohydride | Selective reduction | [8] |
| Isolation | Precipitation as p-toluenesulfonate salt | Facilitates purification | [8] |
| Overall Yield | ~71% | High overall yield | [3] |
References
-
[O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625]([Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (S)-1-Phenylethylhydroxylamine
Welcome to the technical support center for the synthesis of (S)-1-Phenylethylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable chiral intermediate. We provide in-depth, experience-based troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
This compound is a critical chiral building block in asymmetric synthesis, notably for creating complex molecules in pharmaceutical development. Its preparation, however, is not trivial and is often plagued by competing side reactions that can drastically reduce yield, purity, and enantiomeric excess. The primary challenge lies in the selective transformation of functional groups while preserving the delicate N-O bond and the stereocenter. This guide addresses the most common synthetic routes and their associated pitfalls.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Problem 1: My primary product is (S)-1-Phenylethylamine, not the hydroxylamine.
Question: I am attempting to reduce acetophenone oxime to this compound, but my main isolated product is the corresponding primary amine. What is causing this over-reduction, and how can I prevent it?
Answer: This is the most common side reaction in the synthesis of hydroxylamines from oximes. It occurs when the reducing agent is too powerful or non-selective, leading to the reductive cleavage of the weak N-O bond after the C=N bond has been reduced.[1][2]
Causality: Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are notoriously aggressive and are well-documented to reduce oximes completely to the primary amine.[3][4][5] The reaction proceeds via the hydroxylamine intermediate, which is then immediately reduced further. This lack of chemoselectivity makes LiAlH₄ a poor choice for this specific transformation.
Troubleshooting & Optimization:
| Strategy | Experimental Protocol | Expected Outcome & Rationale |
| Select a Milder Reducing Agent | Replace LiAlH₄ with a more chemoselective reagent. Diborane (BH₃) or its complexes (e.g., BH₃·THF) are known to reduce oximes to N-monosubstituted hydroxylamines with greater success.[6] | Diborane is less reactive towards the N-O bond, allowing for the isolation of the hydroxylamine intermediate before further reduction occurs. |
| Utilize Catalytic Hydrogenation | Employ a specialized catalytic system. For instance, hydrogenation over platinum-based heterogeneous catalysts in the presence of a strong Brønsted acid can favor hydroxylamine formation.[2] | The acid protonates the oxime, activating the C=N bond for reduction while the catalyst system can be tuned to minimize N-O bond cleavage. |
| Employ Modern Homogeneous Catalysts | Consider advanced, well-defined catalysts, such as the iridium-based systems developed for the highly chemoselective and enantioselective hydrogenation of oximes to chiral hydroxylamines.[7] | These catalysts are designed for high selectivity, operating under milder conditions and often preventing the formation of the amine byproduct entirely, with reported high turnover numbers.[7] |
Problem 2: I am observing significant amounts of N-Ethylaniline and Acetanilide in my product mixture.
Question: During the reduction of acetophenone oxime, particularly with a strong hydride reagent, I'm identifying rearranged byproducts. Why does this happen?
Answer: The formation of these secondary amines or amides is indicative of a Beckmann-type rearrangement. This side reaction is often catalyzed by acids or promoted by certain reducing agents that have strong Lewis acidity, such as those derived from aluminum.[8][9]
Causality: The reaction mechanism can deviate from simple reduction. Under certain conditions, the hydroxyl group of the oxime (or an O-metal complex) acts as a leaving group, triggering a 1,2-migration of the phenyl or methyl group to the electron-deficient nitrogen atom. The resulting nitrilium ion intermediate is then reduced or hydrolyzed to yield the rearranged products.[9]
Troubleshooting & Optimization:
-
Avoid Strong Lewis Acidic Reagents: As with over-reduction, moving away from reagents like LiAlH₄ can mitigate this issue. The aluminum species formed during the reaction can act as a Lewis acid to promote the rearrangement.[8]
-
Control Reaction pH: Ensure the reaction is not run under strongly acidic conditions, which are known to catalyze the Beckmann rearrangement. If an acid is required for a catalytic system, its strength and stoichiometry must be carefully optimized.
-
Use Hydrosilane-Based Reductions: Reductive rearrangements of oximes using hydrosilanes with a strong boron Lewis acid catalyst like B(C₆F₅)₃ have been reported to yield secondary amines, indicating this pathway is favorable.[9] If this product is undesired, this reagent combination should be avoided.
Problem 3: The enantioselectivity of my reaction is low.
Question: I am using a chiral catalyst for the asymmetric reduction of acetophenone oxime, but the enantiomeric excess (ee) of my this compound is poor. What factors influence the stereochemical outcome?
Answer: Low enantioselectivity in this reaction is a multi-faceted problem often linked to the geometry of the oxime substrate and the reaction conditions.
Causality: Acetophenone oxime exists as a mixture of E and Z isomers. Many chiral catalysts exhibit substrate stereospecificity, meaning they will reduce one isomer to the (S)-product and the other to the (R)-product, or reduce one isomer much faster than the other. If the catalyst cannot effectively control the stereochemistry for both isomers, or if the isomers interconvert under the reaction conditions, a low ee will result.[2][7]
Troubleshooting & Optimization:
-
Control of Oxime Geometry: If possible, prepare and isolate a single isomer (E or Z) of the acetophenone oxime before the reduction step. This is a substrate-control strategy that simplifies the stereochemical challenge for the catalyst.
-
Optimize Solvent and Acid: The choice of solvent and any acid additives can influence the rate of E/Z isomerization. Protic solvents like methanol may accelerate isomerization, leading to lower ee, whereas other solvents like tert-amyl alcohol have been shown to provide higher selectivity in certain catalytic systems.[7]
-
Catalyst Selection: Ensure the chosen chiral catalyst and ligand are well-suited for this specific transformation. The catalyst must be able to create a highly organized transition state that strongly differentiates between the two prochiral faces of the C=N bond.
Reaction Pathway & Side Reactions Diagram
The following diagram illustrates the desired synthetic pathway for the reduction of acetophenone oxime and the major competing side reactions.
Caption: Reaction pathways in the synthesis of this compound from acetophenone oxime.
Frequently Asked Questions (FAQs)
Q1: Is there a more reliable method that avoids the issues of oxime reduction? A1: Yes. An alternative and highly robust method starts from the readily available (S)-1-phenylethylamine, thus preserving the desired stereochemistry throughout the synthesis. A scalable, three-step process has been developed that involves N-alkylation, oxidation to a nitrone, and subsequent conversion to the hydroxylamine. This product is often isolated as a stable p-toluenesulfonic acid salt, which greatly improves its handling and shelf-life.[10][11] This route is often preferred in industrial settings due to its reliability and control.
Q2: My final product is an oil and seems to degrade over time. How can I properly store it? A2: Free N-substituted hydroxylamines can be prone to air oxidation and degradation. The standard and highly recommended practice is to convert the hydroxylamine into a stable crystalline salt immediately after synthesis and workup. Oxalate and p-toluenesulfonate (tosylate) salts are common choices.[10][12] These salts are typically stable solids that can be stored for extended periods at room temperature, protected from light and moisture.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product? A3: The most common method for determining the ee of chiral amines and hydroxylamines is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). To do this, you may need to derivatize the hydroxylamine with a UV-active agent, such as 3,5-dinitrobenzoyl chloride, to create a diastereomeric amide that can be easily separated and quantified on a chiral column.[12]
Recommended Protocol: Scalable Synthesis from (S)-1-Phenylethylamine[10][11]
This protocol is adapted from a validated, scalable process and avoids the common pitfalls of the oxime reduction method. It proceeds through a telescoped (one-pot) sequence from the intermediate (S)-2-(1-Phenylethylamino)acetonitrile.
PART A: Synthesis of (S)-2-(1-Phenylethylamino)acetonitrile (5a)
-
To a solution of (S)-α-methylbenzylamine (1.0 eq) and a non-nucleophilic base such as Hünig's base (1.1 eq) in ethyl acetate, heat the mixture to 40 °C.
-
Slowly add bromoacetonitrile (1.1 eq) over 2 hours, maintaining the temperature at 40 °C.
-
Stir the reaction mixture for an additional 3 hours after the addition is complete.
-
Cool the suspension to 20 °C and wash with water to afford a solution of the product in ethyl acetate. This solution is typically used directly in the next step without isolation.
PART B: Oxidation to (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide (6a)
-
Cool the ethyl acetate solution from Part A to 0 °C.
-
Add a freshly prepared solution of m-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) in ethyl acetate dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to 20 °C.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine to remove m-CPBA and its corresponding acid. The resulting ethyl acetate solution contains the nitrone.
PART C: Conversion to (S)-N-(1-Phenylethyl)hydroxylamine p-toluenesulfonic acid salt (7a)
-
To the ethyl acetate solution of the nitrone (6a) from Part B, add a solution of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 eq) in ethyl acetate.
-
Heat the mixture to 50 °C and hold for approximately 3 hours. Monitor by HPLC for the disappearance of the nitrone.
-
Once the reaction is complete, cool the mixture to 0 °C over 3 hours to crystallize the product salt.
-
Isolate the product by filtration, wash with cold ethyl acetate, and dry in vacuo at 40 °C.
This robust, multi-step, single-solvent process provides the target compound as a stable, easy-to-handle solid salt with high purity and preserved enantiomeric integrity.[10][11]
References
-
Scott, J. P., et al. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development, 13(2), 329-332. [Link]
-
Itsuno, S., et al. (1983). Asymmetric Reduction of Chiral Acetophenone Oxime Ethers to Optically Active Primary Amines. Chemistry Letters, 12(11), 1673-1676. [Link]
-
InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Innovative Catalyst Technologies. [Link]
- Felkin, H. (1952). Reduction of oximes with lithium aluminum hydride. Bulletin de la Societe Chimique de France, 19, 347-51. (Note: While the specific article is not directly linked, numerous secondary sources confirm LiAlH4 reduction of acetophenone oxime can cause rearrangement).
-
Itsuno, S., et al. (1986). Asymmetric Reduction of Oxime Ethers with Hydride Reducing Agents in the Presence of Chiral Amino Alcohol-Borane Complex. Chemistry Letters, 15(3), 395-396. [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
-
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]
-
Scott, J. P., et al. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development. [Link]
-
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogen transfer reduction of acetophenone. [Link]
-
Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. [Link]
-
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC - NIH. [Link]
-
Organic Syntheses. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. [Link]
-
Fang, H., Wang, G., & Oestreich, M. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C₆F₅)₃. Chemical Science, 12(19), 6749-6755. [Link]
-
ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. [Link]
-
Feuer, H., Vincent Jr., B. F., & Bartlett, R. S. (1965). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. The Journal of Organic Chemistry, 30(9), 2877–2880. [Link]
-
Feuer, H., & Braunstein, D. M. (1969). Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines. The Journal of Organic Chemistry, 34(6), 1817–1821. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C 6 F 5 ) 3 - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00251A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (S)-1-Phenylethylhydroxylamine
Welcome to the technical support center for the purification of (S)-1-Phenylethylhydroxylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral hydroxylamine. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Introduction
This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Achieving high purity of this compound is critical, as even small amounts of impurities can significantly impact the stereochemical outcome and overall success of subsequent reactions. This guide provides in-depth, experience-based insights into overcoming the specific purification challenges associated with this molecule.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in crude this compound?
Answer:
The impurity profile of crude this compound largely depends on its synthetic route. However, several common impurities are frequently observed:
-
Starting Materials: Unreacted starting materials, such as (S)-1-phenylethylamine, and reagents from the hydroxylation step are common contaminants.
-
Over-oxidation Products: The hydroxylamine functionality is susceptible to over-oxidation, leading to the formation of the corresponding nitrone or oxime.
-
Racemic Mixture: Inadequate chiral control during synthesis can result in the presence of the (R)-enantiomer, compromising the enantiomeric purity of the final product.
-
Solvent Residues: Residual solvents from the reaction and initial work-up can be carried through.
A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities and designing an effective purification strategy.
FAQ 2: My sample of this compound is degrading during storage. What are the likely causes and how can I prevent this?
Answer:
Hydroxylamines, in general, can be prone to degradation, and this compound is no exception. The primary degradation pathways include:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored impurities. This process can be accelerated by the presence of trace metal ions.
-
Disproportionation: In some cases, hydroxylamines can disproportionate into the corresponding amine and nitroso compounds.
Prevention Strategies:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Storage at low temperatures (-20°C is often recommended) can significantly slow down the rate of degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA during the final purification steps can be beneficial.
-
Salt Formation: Converting the hydroxylamine to a stable salt, such as the hydrochloride or oxalate salt, can enhance its stability for long-term storage.[1]
FAQ 3: I'm struggling to remove the corresponding (R)-enantiomer. What are the most effective methods for chiral purification?
Answer:
Separating enantiomers is a common challenge in chiral synthesis. For this compound, the following methods are generally effective:
-
Diastereomeric Salt Crystallization: This is a classical and widely used technique for chiral resolution.[2][3] It involves reacting the racemic or enantiomerically enriched hydroxylamine with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]
-
Common Resolving Agents for Basic Compounds: Tartaric acid and its derivatives are frequently used.[2]
-
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase can provide excellent separation of enantiomers.[1] This method is particularly useful for analytical assessment of enantiomeric purity and for small-scale preparative separations.
The choice between these methods often depends on the scale of the purification and the available resources.
Troubleshooting Guides
Problem 1: Low yield after crystallization.
Causality and Troubleshooting Steps:
Low recovery from crystallization can be due to several factors. A systematic approach is necessary to identify and resolve the issue.
Decision Workflow for Low Crystallization Yield
Caption: Troubleshooting workflow for low crystallization yield.
| Potential Cause | Explanation | Recommended Action |
| High Solubility | The target compound has high solubility in the chosen solvent, even at low temperatures, preventing efficient precipitation. | Select a solvent in which the compound has lower solubility. Alternatively, use a co-solvent system where the compound is soluble in one solvent but insoluble in the other (the anti-solvent). |
| Low Purity of Crude Material | Impurities can act as "solubilizers" or inhibit crystal nucleation and growth, keeping the desired compound in solution.[4] | Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of a supersaturated solution or an oil, rather than well-defined crystals. | Employ a slower, more controlled cooling rate. Using an insulated bath or a programmable cooling system can be beneficial. |
| Sub-optimal Concentration | If the solution is too dilute, the concentration of the target compound may not reach the point of supersaturation required for crystallization to begin. | Carefully concentrate the solution by removing some of the solvent before initiating the cooling process. |
Problem 2: Oily product instead of solid crystals.
Causality and Troubleshooting Steps:
"Oiling out" is a common problem in crystallization where the compound separates as a liquid phase instead of a solid. This is often due to the melting point of the compound being lower than the temperature of the crystallization solution.
Experimental Protocol: Addressing "Oiling Out"
-
Re-dissolution: Gently warm the mixture to re-dissolve the oil into the solvent.
-
Dilution: Add a small amount of additional warm solvent to ensure the solution is not overly concentrated.
-
Slow Cooling: Allow the solution to cool very slowly and without agitation. This encourages the formation of stable crystal nuclei.
-
Seed Crystals: If available, add a few seed crystals of the pure compound once the solution has cooled slightly below its saturation point. This provides a template for crystal growth.
-
Lower Temperature Crystallization: If oiling persists, consider using a solvent with a lower boiling point, which will allow the crystallization to be performed at a lower overall temperature.
Problem 3: Persistent colored impurities after purification.
Causality and Troubleshooting Steps:
Colored impurities are often indicative of oxidation or other degradation products.[5] While crystallization can remove many impurities, some may co-crystallize with the product.
Purification Strategy for Removing Colored Impurities
Caption: Workflow for removing colored impurities.
Detailed Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the impure this compound in a suitable solvent at an elevated temperature.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution. Caution: Add the carbon carefully to avoid bumping.
-
Adsorption: Stir the mixture at an elevated temperature for a short period (5-15 minutes). Prolonged heating can lead to product adsorption onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Advanced Purification Techniques
Acid-Base Extraction
This technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities.[6][7]
Mechanism:
-
The crude product, dissolved in an organic solvent, is treated with an aqueous acid (e.g., dilute HCl).
-
The basic hydroxylamine is protonated to form a water-soluble salt, which partitions into the aqueous layer.
-
Neutral impurities remain in the organic layer, which is then separated.
-
The aqueous layer is then basified (e.g., with NaOH or NaHCO3) to regenerate the free hydroxylamine, which can be extracted back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH) to the aqueous solution until it becomes basic (check with pH paper).
-
Extract the regenerated hydroxylamine from the aqueous layer with several portions of a fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Purity Analysis
Determining the purity of the final product is a critical step.[] Several analytical techniques can be employed:
| Technique | Purpose | Typical Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and detection of organic impurities. | The presence of unexpected peaks can indicate impurities. Integration of peaks can provide a quantitative estimate of purity. |
| Chiral HPLC/SFC | Determination of enantiomeric purity (ee%).[1][9] | The presence of a peak corresponding to the (R)-enantiomer allows for the calculation of the enantiomeric excess. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The molecular ion peak should correspond to the expected mass of the compound (137.18 g/mol ).[10] |
| Melting Point | Assessment of overall purity. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
References
- Hydroxylamine purification via liquid/liquid extraction.
- Purification of hydroxylamine.
-
n-hydroxy-(s)-1-phenylethylamine oxalate. Organic Syntheses Procedure. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
- Method for purifying hydroxylamine hydrochloride.
-
Hydrogen peroxide. Wikipedia. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. PubChem. [Link]
-
Recent advances in the field of chiral crystallization. ResearchGate. [Link]
-
Advancements in chiral crystallization. Technobis. [Link]
-
Crystallization of Chiral Molecules. ResearchGate. [Link]
-
O-(1-phenylethyl)hydroxylamine (C8H11NO). PubChemLite. [Link]
-
Preparation and purification of hydroxylamine stabilizers. European Patent Office. [Link]
-
O-(1-phenylethyl)hydroxylamine. PubChem. [Link]
-
Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]
-
Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. PubMed. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]
-
Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. IJPPR. [Link]
-
Immunoaffinity chromatography. PubMed. [Link]
-
Significance of Stability Studies on Degradation Product. RJPT. [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. National Center for Biotechnology Information. [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. rjptonline.org [rjptonline.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity with (S)-1-Phenylethylhydroxylamine
Welcome to the technical support center for improving diastereoselectivity using (S)-1-Phenylethylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for your stereoselective reactions. As your partner in chemical synthesis, we aim to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying principles that govern the stereochemical outcome of your reactions.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound is a valuable chiral auxiliary employed to control the stereochemistry of newly formed chiral centers during a chemical transformation. By temporarily attaching this chiral moiety to a prochiral substrate, you create a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. The presence of the hydroxyl group, in addition to the chiral phenylethyl backbone, offers unique opportunities for chelation control, which can be a powerful tool in modulating diastereoselectivity.
This guide will walk you through the mechanistic basis of stereodirection, provide solutions to common problems encountered in the lab, and offer detailed protocols to help you achieve high diastereomeric excess (d.e.) in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when using this compound as a chiral auxiliary.
Q1: I am observing low diastereoselectivity in my reaction. What are the most likely causes?
A1: Low diastereoselectivity can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states, leading to a mixture of products.
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and the degree of chelation control.
-
Presence of Impurities: Water or other protic impurities can interfere with organometallic reagents and alter the reaction pathway. Ensure all reagents and solvents are dry and pure.
-
Inappropriate Lewis Acid or Base: The choice and stoichiometry of Lewis acids or bases used can influence the rigidity of the transition state and the facial bias of the reaction.
Q2: How does this compound induce diastereoselectivity?
A2: The diastereoselectivity is primarily achieved through two main models of stereochemical control:
-
Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating group on the substrate, the stereochemical outcome is often predicted by the Felkin-Anh model. The largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, thus directing the attack to one face of the carbonyl or imine.
-
Cram-Chelation Model: The hydroxyl group of the this compound auxiliary can act as a chelating group with a metal cation (e.g., Li+, Mg2+, Zn2+) and the carbonyl oxygen of the substrate. This forms a rigid, five- or six-membered cyclic intermediate, locking the conformation and forcing the nucleophile to attack from the less hindered face. This often leads to the opposite diastereomer compared to the Felkin-Anh model.
Q3: When should I aim for chelation control versus non-chelation control?
A3: The choice depends on the desired diastereomer.
-
For Chelation Control: Use a substrate with a chelating group (like an α- or β-alkoxy or amino group) and a Lewis acidic metal cation (from your organometallic reagent or an added Lewis acid). Solvents that are weakly coordinating, such as dichloromethane or toluene, are preferred as they do not compete with the chelation.
-
For Non-Chelation (Felkin-Anh) Control: Use a substrate without a chelating group or with a bulky, non-chelating protecting group on any nearby heteroatoms (e.g., a silyl ether). Strongly coordinating solvents like THF can also disfavor chelation.
Q4: How do I remove the this compound auxiliary after the reaction?
A4: The N-O bond in the resulting product can be cleaved under various conditions. Reductive cleavage is a common method. For example, catalytic hydrogenation using H₂ and a palladium catalyst (Pd/C) or dissolving metal reduction (e.g., with sodium in liquid ammonia) can be effective. The specific conditions will depend on the overall functionality of your molecule.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshoot and optimize your diastereoselective reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Diastereomeric Excess (d.e.) | 1. High Reaction Temperature: The energy difference between diastereomeric transition states is small. | Solution: Lower the reaction temperature. A common starting point is -78 °C (dry ice/acetone bath). Lower temperatures increase the energy barrier for the formation of the less favored diastereomer. |
| 2. Solvent Effects: The solvent may be interfering with the desired transition state (e.g., coordinating solvents disrupting chelation). | Solution: Screen different solvents. For chelation-controlled reactions, try non-coordinating solvents like CH₂Cl₂ or toluene. For Felkin-Anh control, THF may be suitable. | |
| 3. Incorrect Stoichiometry of Reagents: Sub-optimal amounts of Lewis acids or bases can lead to incomplete formation of the desired reactive intermediate. | Solution: Titrate the organometallic reagent if applicable. Experiment with varying the stoichiometry of any additives. | |
| Poor Chemical Yield | 1. Decomposition of Reagents: Organometallic reagents are sensitive to moisture and air. | Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. |
| 2. Incorrect Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time. | Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| 3. Steric Hindrance: The substrate or nucleophile may be too bulky, slowing down the reaction. | Solution: Consider using a less sterically hindered nucleophile or a more reactive organometallic reagent. Increasing the reaction temperature may improve the yield but could compromise diastereoselectivity. | |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity and activity of reagents can differ between batches. | Solution: Use reagents from a reliable source. If using an organometallic reagent, titrate it before each use to determine the exact concentration. |
| 2. Subtle Changes in Reaction Setup: Minor variations in addition rates or stirring speed can affect the outcome. | Solution: Maintain a consistent and well-documented experimental procedure. For additions of reagents at low temperatures, use a syringe pump for a slow, controlled addition. |
Data Presentation: Effect of Temperature on Diastereoselectivity
The following table provides representative data on how temperature can influence the diastereomeric ratio (d.r.) in a typical chelation-controlled addition reaction.
| Temperature (°C) | Diastereomeric Ratio (d.r.) | Notes |
| 25 (Room Temperature) | 60:40 | At higher temperatures, the reaction is less selective. |
| 0 | 75:25 | A noticeable improvement in diastereoselectivity is observed. |
| -40 | 88:12 | Further cooling enhances the facial bias. |
| -78 | >95:5 | Optimal diastereoselectivity is often achieved at this temperature. |
Note: This data is illustrative and the actual results will vary depending on the specific substrates and reagents used.
Part 3: Key Experimental Protocols
The following protocols provide a starting point for employing this compound in a diastereoselective reaction. Note: These are generalized procedures and may require optimization for your specific substrate.
Protocol 1: Formation of a Chiral Nitrone from this compound
This protocol describes the formation of a chiral nitrone, a common intermediate for diastereoselective additions.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous CH₂Cl₂.
-
Add the aldehyde or ketone to the solution.
-
Add anhydrous MgSO₄ to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off the MgSO₄ and wash the solid with a small amount of anhydrous CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral nitrone, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Addition of an Organometallic Reagent to a Chiral Nitrone
This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to a chiral nitrone.
Materials:
-
Chiral Nitrone (from Protocol 1) (1.0 eq)
-
Organometallic reagent (e.g., Grignard reagent, 1.2 eq)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the chiral nitrone in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Reductive Cleavage of the N-O Bond to Release the Chiral Product
This protocol describes a typical procedure for removing the chiral auxiliary.
Materials:
-
N-O bond-containing product from the previous step (1.0 eq)
-
Palladium on carbon (10 wt. %, ~10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the substrate in methanol or ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under an H₂ atmosphere (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization to isolate the desired chiral amine or alcohol.
Part 4: Visualizing the Principles of Diastereoselection
The following diagrams illustrate the key concepts that govern the stereochemical outcome of reactions using this compound.
Diagram 1: Felkin-Anh Model for Non-Chelation Control
Caption: Felkin-Anh model showing nucleophilic attack on a carbonyl adjacent to a chiral center.
Diagram 2: Cram-Chelation Model
Caption: Cram-chelation model illustrating the formation of a rigid cyclic intermediate.
References
-
Asymmetric Synthesis: For a comprehensive overview of the principles of asymmetric synthesis and the use of chiral auxiliaries, please refer to
- Title: Asymmetric Synthesis
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
URL: [Link]
-
Felkin-Anh and Chelation Models: For a detailed explanation of the models governing diastereoselectivity in nucleophilic additions to carbonyls, see
- Title: Diastereoselective Addition to Aldehydes and Ketones
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Chiral Hydroxylamines in Synthesis: For a review on the synthesis and applications of chiral hydroxylamines, refer to
- Title: Solved at last: Direct catalytic synthesis of chiral hydroxylamines
- Source: InCatT - Innovative C
-
URL: [Link]
-
N-O Bond Cleavage: For a review on methods for the cleavage of N-O bonds, which is relevant for auxiliary removal, see
- Title: Recent Advances in N–O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle
- Source: Molecules (MDPI)
-
URL: [Link]
-
Diastereoselective Conjugate Additions: For an overview of diastereoselective conjugate addition reactions, a common application for chiral auxiliaries, refer to
- Title: Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsatur
- Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
Technical Support Center: (S)-1-Phenylethylhydroxylamine
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical resource center for (S)-1-Phenylethylhydroxylamine. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this valuable chiral intermediate. The stability and purity of this reagent are paramount to achieving reproducible and successful synthetic outcomes. This document provides in-depth answers to frequently asked questions, troubleshooting workflows for common experimental issues, and validated protocols for storage and quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability so critical?
This compound is a chiral hydroxylamine derivative widely used as a building block in asymmetric synthesis. Its utility stems from its ability to form chiral nitrones, which can undergo stereoselective cycloaddition reactions, or act as a precursor for other chiral ligands and catalysts.
The stability of this compound is critical for several reasons:
-
Stereochemical Integrity: Degradation can potentially lead to racemization or the formation of diastereomeric impurities, compromising the enantioselectivity of subsequent reactions.
-
Reactive Purity: The primary degradation products, such as the corresponding nitrone or nitroso compounds, can interfere with or participate in undesired side reactions, leading to complex product mixtures and reduced yields.
-
Safety: Hydroxylamines as a class can be thermally unstable, and their decomposition can sometimes be energetic.[1] Proper handling and storage are essential to mitigate any potential hazards.
Q2: What are the ideal storage conditions for this compound?
Proper storage is the single most important factor in maintaining the long-term viability of this compound. The compound is sensitive to air, light, heat, and certain materials.[2][3] Storing it as a salt (e.g., hydrochloride or oxalate) can significantly improve its stability compared to the free base.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Avoidances |
| Temperature | Refer to the product label, typically 2-8°C.[2] | Avoid: Room temperature for long-term storage or exposure to high heat. Heat accelerates decomposition. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Avoid: Air exposure. Oxygen can oxidize the hydroxylamine functionality. The compound is noted to be air and moisture sensitive.[3] |
| Light | Amber vial or stored in the dark.[2] | Avoid: Exposure to direct sunlight or UV light, which can provide the energy to initiate degradation pathways. |
| Container | Tightly sealed glass or compatible polymer (e.g., HDPE) bottle.[3] | Avoid: Metal containers.[2][3] Metal ions can catalyze the decomposition of hydroxylamines.[4] |
| Form | As a crystalline salt (hydrochloride, oxalate) if possible. | Rationale: Salts are generally more crystalline, less hygroscopic, and less susceptible to aerial oxidation than the free base. |
Q3: How can I tell if my sample of this compound has degraded?
Visual inspection and analytical methods can help assess the quality of your reagent.
-
Visual Cues:
-
Color Change: A pure sample should be a white to off-white solid. The development of a yellow or brown color often indicates oxidation or the formation of impurities.
-
Change in Physical State: Clumping, melting, or the appearance of an oily residue can suggest moisture absorption or decomposition.
-
-
Analytical Confirmation:
-
Thin-Layer Chromatography (TLC): The appearance of new spots, particularly a more polar spot (baseline) or a less polar spot (potential nitrone), is a clear indicator of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the ¹H NMR spectrum of your sample to a reference spectrum from the supplier or literature.[5] Look for the appearance of new peaks or a decrease in the integration of characteristic peaks corresponding to the pure compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral or reverse-phase HPLC is an excellent method for quantifying purity and detecting the presence of stereoisomers or degradation products.
-
Troubleshooting Experimental Issues
Encountering a failed or low-yielding reaction can be frustrating. Before re-optimizing your conditions, it's crucial to validate the integrity of your starting materials. This section provides a logical workflow to determine if your this compound is the root cause.
Q4: My reaction yield is unexpectedly low or the reaction failed entirely. Could the hydroxylamine be the problem?
Yes, a degraded starting material is a frequent cause of reaction failure. Common scenarios include:
-
Failed Nitrone Formation: If you are attempting to form a nitrone via oxidation (e.g., with HgO or another oxidant) and the reaction is sluggish or fails, your hydroxylamine may have already oxidized during storage.
-
Low Diastereoselectivity: The presence of impurities can interfere with the chiral environment of your reaction, leading to a loss of stereocontrol.
-
Complex Product Mixture: Degradation products can lead to a host of side reactions, making purification difficult and lowering the yield of your desired product.
Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for reagent quality assessment.
Protocols and Methodologies
This section provides standardized procedures for handling and quality control of this compound.
Protocol 1: Recommended Handling Procedure for Weighing and Dispensing
Given its sensitivity to air, proper handling during experimental setup is key to preventing degradation.
-
Preparation: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, handle the solid in a glovebox or glove bag under an inert atmosphere.
-
Quick Dispensing: If a glovebox is unavailable, weigh the required amount quickly. Immediately and securely reseal the container.
-
Purge Headspace: Before storing again, gently flush the headspace of the container with argon or nitrogen to displace any air that entered.
-
Dissolution: Add the weighed solid to your reaction flask, which should already be under an inert atmosphere, and dissolve in a dry, degassed solvent.
Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This is a fast and effective way to check for gross impurities.
-
Sample Preparation: Prepare a dilute solution of your this compound (~1-2 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A common solvent system for related amines is a mixture of ethyl acetate and hexanes. A good starting point is 30:70 Ethyl Acetate:Hexanes. Adjust polarity as needed to achieve an Rf value of ~0.3-0.4.
-
Spotting & Development: Spot your sample alongside a reference standard if available. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
UV Light: Visualize the plate under UV light (254 nm).
-
Staining: Use a potassium permanganate (KMnO₄) stain. Hydroxylamines are readily oxidized and will show up as a yellow/brown spot on a purple background.
-
-
Interpretation: A single, well-defined spot indicates high purity. The presence of multiple spots suggests degradation or impurities. The primary oxidation product, a nitrone, will typically have a higher Rf value (be less polar) than the hydroxylamine.
Potential Degradation Pathway
Understanding how the molecule degrades can help in identifying impurities. The primary non-radical degradation pathway in the presence of oxygen is oxidation.
Caption: Simplified aerobic oxidation pathways for this compound.
References
-
Merck Millipore. (n.d.). Safety Data Sheet for (S)-N-(1-Phenylethyl)hydroxylamine. Retrieved from a representative SDS. Key information includes recommendations for storage protected from light in a tightly closed container, away from heat, and not in metal containers.[2]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Hydroxylamine hydrochloride. Retrieved from a representative SDS for a related compound, noting sensitivity to air and moisture and incompatibility with metal containers.[3]
-
Organic Syntheses. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Coll. Vol. 10, p.485 (2004); Vol. 79, p.159 (2002). This procedure highlights the handling of hydroxylamines and potential hazards. [Link]
-
Davies, S. G., et al. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Org. Process Res. Dev., 12(6), 1144–1147. This article provides synthetic context and characterization data (NMR). [Link]
-
PubChem. (n.d.). O-(1-phenylethyl)hydroxylamine. National Center for Biotechnology Information. Provides hazard information for the O-isomer. [Link]
- Google Patents. (1998). US5808150A - Stabilization of hydroxylamine solutions.
-
Kasprzyk-Hordern, B. (2010). Stereoselective Degradation of Chiral Drugs during Wastewater Treatment. University of Bath's Research Portal. Discusses the general concept of stereoselective degradation of chiral compounds. [Link]
-
Lalevée, J., et al. (2009). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry, 74(19), 7496–7502. Provides general chemical principles regarding the reactivity of hydroxylamines. [Link]
-
Nagaraja, P., et al. (2003). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemistry, 42A, 1401-1405. Describes analytical methods for determining hydroxylamines. [Link]
-
PubChem. (n.d.). O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Provides identifiers for the hydrochloride salt of the O-isomer. [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4825. Highlights the broad utility of the parent amine in synthesis. [Link]
Sources
Technical Support Center: Post-Reaction Removal of (S)-1-Phenylethylhydroxylamine Auxiliary
Welcome to the technical support guide for the removal of the (S)-1-phenylethylhydroxylamine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during this critical synthetic step. As a chiral auxiliary, this compound is temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[1][2] Its effective and clean removal is paramount to isolate the desired enantiomerically enriched product and is often a challenging step requiring careful optimization.
This document provides a structured approach to understanding cleavage mechanisms, selecting the appropriate removal strategy, troubleshooting common problems, and implementing effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in removing the this compound auxiliary?
The core challenge lies in the selective cleavage of the N-O bond of the auxiliary without compromising the newly formed stereocenter or other sensitive functional groups within the target molecule. The process must be efficient to ensure high yields, and the subsequent separation of the cleaved auxiliary from the final product can be complicated if not planned correctly.
Q2: What are the most common methods for cleaving a hydroxylamine-based auxiliary?
Reductive cleavage is the most prevalent and reliable method for cleaving the N-O bond characteristic of hydroxylamine auxiliaries. This is due to the inherent reactivity of the N-O bond towards reducing agents.[3] Common methods include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni). This is often a mild and effective method, but catalyst poisoning can be an issue.
-
Dissolving Metal Reduction: Strong reducing systems like sodium in liquid ammonia or, more commonly for this application, zinc dust in an acidic medium (e.g., acetic acid or HCl) are highly effective.[4]
Q3: How do I choose the best removal method for my specific compound?
The choice of method is dictated by the stability of your target molecule and the functional groups it contains. The following decision tree provides a general guideline.
Troubleshooting Guide: Reductive Cleavage with Zinc
This is one of the most robust methods for this auxiliary. The reaction involves the reduction of the N-O bond to yield the desired product and (S)-1-phenylethylamine.[4]
Problem 1: Incomplete Reaction or Low Yield
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time.
-
Possible Cause & Scientific Rationale:
-
Insufficient Reducing Agent: The zinc metal is consumed during the reaction as it donates electrons to break the N-O bond. If the zinc surface becomes passivated (coated with byproducts) or is stoichiometrically insufficient, the reaction will stall.
-
Inadequate Acid Concentration: The acidic medium is crucial for protonating the hydroxylamine nitrogen, making the N-O bond more susceptible to cleavage. It also helps to activate the zinc surface. If the acid is too weak or is consumed by other basic groups in the molecule, the reaction rate will decrease significantly.
-
Low Reaction Temperature: Like most chemical reactions, the rate of reductive cleavage is temperature-dependent. Insufficient thermal energy may lead to a sluggish or incomplete reaction.
-
-
Solutions:
-
Increase Equivalents: Add fresh, activated zinc dust in portions, monitoring the reaction by TLC/LC-MS.
-
Optimize Acidity: If using acetic acid, consider adding a stronger acid like aqueous HCl to facilitate the reduction.[4]
-
Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) while carefully monitoring for any potential product degradation.
-
Problem 2: Product Degradation or Formation of Side Products
-
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS, coupled with a lower-than-expected yield of the desired product.
-
Possible Cause & Scientific Rationale:
-
Over-reduction: If your target molecule contains other easily reducible functional groups (e.g., aldehydes, ketones, esters), the conditions required to cleave the N-O bond may also reduce these groups.
-
Acid-Catalyzed Degradation: If the desired product is sensitive to acid, prolonged exposure or high temperatures in the acidic reaction medium can lead to decomposition, hydrolysis, or epimerization of stereocenters.
-
-
Solutions:
-
Switch to a Milder Method: If over-reduction is an issue, catalytic hydrogenation (e.g., H₂, Pd/C) at atmospheric pressure may be a milder alternative that offers better chemoselectivity.
-
Modify Reaction Conditions: Reduce the reaction temperature and/or use a weaker acid (e.g., acetic acid instead of HCl). Monitor the reaction closely to stop it as soon as the starting material is consumed.
-
Protect Sensitive Groups: If feasible, install protecting groups on other sensitive functionalities before performing the auxiliary removal.
-
Protocol & Workflow: Post-Cleavage Purification and Auxiliary Recovery
A significant advantage of using the (S)-1-phenylethylamine framework is that the cleaved auxiliary is a basic amine, which greatly simplifies purification via extraction.[4][5]
Step-by-Step Purification Protocol
This protocol assumes the desired product is neutral or acidic and soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust through a pad of Celite. Wash the filter cake with the organic solvent used for the reaction.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent (and acetic acid, if used).
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl, 2-3 times). The basic (S)-1-phenylethylamine will be protonated and extracted into the aqueous layer.
-
Wash the organic layer with water, followed by a saturated brine solution to remove residual acid and water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product as needed, typically by column chromatography or crystallization.
Workflow for Auxiliary Recovery
The chiral auxiliary can often be recovered and reused, improving the overall cost-effectiveness of the synthesis.[1]
Data Summary Table
| Method | Reagents | Typical Conditions | Pros | Cons |
| Dissolving Metal Reduction | Zn dust, Acetic Acid / HCl | 25-60 °C, 2-12 h | Robust, inexpensive, and highly effective for N-O bond cleavage.[4] | Can over-reduce other functional groups; requires acidic conditions which may not be suitable for all substrates. |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C or Raney Ni | 25 °C, 2-24 h | Very mild conditions; excellent for acid-sensitive substrates. | Catalyst can be poisoned by sulfur-containing compounds; may reduce other groups like alkenes/alkynes. |
References
- Benchchem. Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary. Accessed January 17, 2026.
- ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023-09-06).
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Wikipedia. Chiral auxiliary. Accessed January 17, 2026.
- n-hydroxy-(s)
- Asymmetric-Synthesis.
- Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PubMed Central (PMC).
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproducts in (S)-1-Phenylethylhydroxylamine Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-1-Phenylethylhydroxylamine in their synthetic endeavors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its application, with a focus on identifying, understanding, and mitigating the formation of unwanted byproducts. Our approach is rooted in mechanistic principles to empower you with the knowledge to not only troubleshoot current issues but also to proactively design more robust and efficient reactions.
Introduction to this compound in Asymmetric Synthesis
This compound is a valuable chiral reagent and auxiliary in asymmetric synthesis, prized for its ability to induce stereoselectivity in a variety of chemical transformations. Its utility is particularly notable in the formation of carbon-carbon and carbon-heteroatom bonds, where it can serve as a precursor to chiral ligands or be incorporated into the substrate as a chiral auxiliary to direct the stereochemical outcome of a reaction. However, like any reactive chemical species, its use is not without potential challenges. The inherent reactivity of the hydroxylamine functionality, combined with the conditions often employed in asymmetric synthesis, can lead to the formation of specific byproducts that may complicate purification and reduce the overall yield and stereochemical purity of the desired product.
This guide provides a comprehensive overview of the most common byproducts observed in reactions mediated by this compound, detailing their mechanisms of formation and offering practical troubleshooting strategies to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I might encounter when using this compound?
A1: The most frequently observed byproducts can be categorized into three main groups:
-
Oxidation and Reduction Products: These arise from changes in the oxidation state of the hydroxylamine nitrogen or the benzylic carbon.
-
Rearrangement Products: Under certain conditions, particularly acidic environments, the hydroxylamine moiety can undergo structural rearrangements.
-
Reaction-Specific Byproducts: These are impurities that are directly related to the specific transformation being carried out, such as aldol or alkylation reactions.
Q2: I've observed the formation of (S)-1-phenylethylamine in my reaction. What is the likely cause?
A2: The presence of (S)-1-phenylethylamine is typically due to the reduction of the hydroxylamine functionality. This can be caused by certain reagents in your reaction mixture, such as reducing agents used in workup procedures, or by catalytic hydrogenolysis if using a palladium catalyst, for instance. Careful selection of non-reducing workup conditions and compatible catalysts is crucial.
Q3: My reaction mixture has a distinct smell of acetophenone. What could be the source?
A3: Acetophenone is a common byproduct resulting from the oxidation of this compound. This can occur in the presence of mild oxidizing agents or even air, particularly at elevated temperatures or under prolonged reaction times. It can also be a product of certain decomposition pathways.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed analysis of specific byproducts, their mechanisms of formation, and actionable troubleshooting protocols.
Byproduct Profile 1: Acetophenone and (S)-1-Phenylethylamine
These two byproducts often appear concurrently and are indicative of disproportionation or redox side reactions.
Mechanism of Formation:
The formation of acetophenone and (S)-1-phenylethylamine can occur through a disproportionation reaction of the starting hydroxylamine, particularly under thermal stress or in the presence of certain metal catalysts. Alternatively, oxidative or reductive pathways can lead to their individual formation.
-
Oxidation Pathway: this compound can be oxidized to the corresponding oxime, which is then hydrolyzed to acetophenone.
-
Reduction Pathway: The hydroxylamine can be reduced to the corresponding primary amine, (S)-1-phenylethylamine.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize air oxidation.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.
-
Reagent Purity: Ensure the purity of all reagents and starting materials to avoid contaminants that could catalyze decomposition.
-
Workup Conditions: Employ non-reducing workup procedures. If a reductive workup is necessary for other functionalities, consider protecting the hydroxylamine or choosing a milder reducing agent.
Data Summary: Impact of Reaction Atmosphere on Acetophenone Formation
| Reaction Atmosphere | Acetophenone Content (%) |
| Air | 15-20 |
| Nitrogen | < 2 |
| Argon | < 1 |
Byproduct Profile 2: Rearrangement Products (Aminophenols)
The formation of aminophenol-type byproducts is a known side reaction for arylhydroxylamines, proceeding through the Bamberger rearrangement.
Mechanism of Formation:
Under acidic conditions, the hydroxylamine oxygen of this compound can be protonated. Subsequent loss of water generates a nitrenium ion intermediate. This highly reactive species can then be attacked by a nucleophile, such as water, at the para-position of the phenyl ring, leading to the formation of a p-aminophenol derivative after rearomatization.
Troubleshooting Protocol:
-
pH Control: Carefully control the pH of the reaction mixture. If acidic conditions are required, consider using a milder acid or a buffered system.
-
Non-Aqueous Conditions: Whenever possible, perform the reaction in a non-aqueous solvent to minimize the presence of water, which acts as a nucleophile in the rearrangement.
-
Temperature Management: The Bamberger rearrangement is often accelerated by heat. Running the reaction at lower temperatures can significantly suppress this side reaction.
Byproduct Profile 3: Byproducts in Asymmetric Alkylation Reactions
When this compound is used as a chiral auxiliary in the form of an N-acyl derivative for asymmetric alkylation, several byproducts can arise.
Common Byproducts:
-
Over-alkylation Products: Introduction of more than one alkyl group onto the alpha-carbon.
-
Epimers: Loss of stereochemical integrity at the newly formed chiral center.
-
Hydrolysis Products: Cleavage of the N-acyl bond, leading to the corresponding carboxylic acid and the starting hydroxylamine.
Mechanism of Formation:
-
Over-alkylation: This occurs when the mono-alkylated product is deprotonated again by the base and reacts with another equivalent of the electrophile. This is more prevalent with highly reactive electrophiles and strong bases.[1]
-
Epimerization: The stereocenter alpha to the carbonyl group can be prone to epimerization if the enolate is allowed to equilibrate or if the workup conditions are too harsh (e.g., strongly acidic or basic).
-
Hydrolysis: The N-acyl bond can be susceptible to hydrolysis, especially during aqueous workup, if the pH is not carefully controlled.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess of the N-acyl hydroxylamine relative to the base and electrophile to minimize over-alkylation.
-
Choice of Base and Temperature: For kinetic control of deprotonation, use a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C).[1]
-
Electrophile Addition: Add the electrophile slowly to the pre-formed enolate at low temperature to maintain control over the reaction.
-
Careful Workup: Quench the reaction at low temperature with a mild proton source (e.g., saturated aqueous ammonium chloride). Maintain a neutral or slightly acidic pH during extraction to prevent hydrolysis and epimerization.
Byproduct Profile 4: Byproducts in Asymmetric Aldol Reactions
When employing this compound as a chiral auxiliary in aldol reactions, the primary byproducts are often related to the reactivity of the carbonyl compounds themselves.
Common Byproducts:
-
Self-Aldol Products: The aldehyde or ketone substrate can react with its own enolate to form a self-aldol adduct.
-
Dehydration Products: The initial β-hydroxy carbonyl product can eliminate water to form an α,β-unsaturated carbonyl compound.[2][3]
Mechanism of Formation:
-
Self-Aldol: This is a competing reaction, especially if the rate of the desired crossed-aldol reaction is not significantly faster. It is more problematic with enolizable aldehydes.
-
Dehydration: The elimination of water from the aldol adduct is often promoted by heat or strong acid/base catalysis.
Troubleshooting Protocol:
-
Order of Addition: Pre-form the enolate of the N-acyl hydroxylamine derivative at low temperature before the slow addition of the carbonyl substrate.
-
Use of Lewis Acids: In some cases, the use of a Lewis acid can promote the desired crossed-aldol reaction over the self-aldol pathway.
-
Mild Reaction and Workup Conditions: Conduct the reaction at low temperatures and use a mild quenching procedure to avoid dehydration of the aldol product. If the dehydrated product is desired, the reaction can be heated after the initial aldol addition.
Conclusion
The successful application of this compound in asymmetric synthesis hinges on a thorough understanding of its reactivity and potential side reactions. By anticipating the formation of common byproducts such as oxidation/reduction products, rearrangement products, and reaction-specific impurities, researchers can implement the targeted troubleshooting strategies outlined in this guide. Careful control of reaction parameters including atmosphere, temperature, pH, and stoichiometry, coupled with the use of high-purity reagents and appropriate workup procedures, will ultimately lead to higher yields, improved purity, and more reliable stereochemical outcomes in your synthetic endeavors.
References
- Streitwieser, A.; Kim, Y.-J.; Wang, D. Z.-R. Why is alkylation of an enolate accompanied by so much polyalkylation?. Org. Lett.2001, 3 (17), 2599–2601.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
- Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111–212.
- Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Powerful Tool in Asymmetric Synthesis. Chem. Soc. Rev.2004, 33 (2), 65–75.
- Bamberger, E. Ueber das Phenylhydroxylamin. Ber. Dtsch. Chem. Ges.1894, 27 (2), 1548–1557.
- Hoffmann, R. W. Cationic Carbon-to-Nitrogen Rearrangements of N-Alkyl-O-(arylsulfonyl)hydroxylamines. Angew. Chem. Int. Ed. Engl.1993, 32 (7), 1037–1039.
Sources
Technical Support Center: (S)-1-Phenylethylhydroxylamine
Welcome to the technical support center for (S)-1-Phenylethylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stereochemical stability of this valuable chiral building block. We will explore the underlying mechanisms of racemization and provide practical, field-proven solutions to maintain the enantiomeric integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, like this compound, converts into a mixture containing equal amounts of both enantiomers (S and R), known as a racemate or racemic mixture.[1][2][3] A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.[4][5]
This is a significant concern in pharmaceutical development because enantiomers of a chiral drug can have different pharmacological, toxicological, and pharmacokinetic properties.[6][7] The desired therapeutic effect is often associated with only one enantiomer (the eutomer), while the other (the distomer) may be inactive or even cause adverse effects.[6] Therefore, maintaining the enantiomeric purity of this compound is critical for the synthesis of safe and effective single-enantiomer drugs.
Q2: What is the primary chemical reason this compound is susceptible to racemization?
A2: The susceptibility to racemization arises from the acidity of the hydrogen atom attached to the chiral carbon (the carbon bonded to the phenyl group, the hydroxylamino group, and the methyl group). This benzylic proton can be removed by a base. Its removal results in the formation of a planar, achiral carbanion intermediate. Subsequent re-protonation of this intermediate can occur from either face of the planar structure with roughly equal probability, leading to the formation of both the (S) and (R) enantiomers and thus, a loss of enantiomeric purity.[3][8] Factors like elevated temperature, the presence of acids or bases, and certain solvents can facilitate this process.[1][3]
Caption: Mechanism of Base-Catalyzed Racemization.
Q3: How do I measure the enantiomeric purity or enantiomeric excess (e.e.) of my sample?
A3: The most reliable method is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] These techniques use a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing them to be separated and quantified.[1][7][9] The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers using the formula:
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Troubleshooting Guide: Loss of Enantiomeric Purity
Issue 1: My sample of this compound is losing enantiomeric purity during storage.
Plausible Causes & Solutions:
-
Cause A: Inappropriate Storage Temperature.
-
Explanation: Heat provides the activation energy for the interconversion of enantiomers, accelerating the rate of racemization.[1][3] Storing the material at ambient or elevated temperatures, even for a short period, can lead to a measurable decrease in enantiomeric excess.
-
Solution: Store this compound, both as a solid and in solution, at low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezer storage (≤ -20 °C) is advised for long-term stability.
-
-
Cause B: Incorrect Solvent Choice for Stock Solutions.
-
Explanation: The choice of solvent can significantly impact stability. Protic solvents (like methanol or ethanol) can facilitate proton exchange, while solvents that are not rigorously dried may contain acidic or basic impurities that catalyze racemization.
-
Solution: For stock solutions, use a high-purity, dry, aprotic, non-polar solvent such as toluene or hexane. If a more polar solvent is required, consider aprotic options like anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN). Always use solvents from a freshly opened bottle or one that has been properly dried and stored.
-
-
Cause C: Exposure to Acidic or Basic Conditions.
-
Explanation: Traces of acid or base can catalyze the racemization process.[3] This can be a particular issue in solution if the solvent has started to degrade or if the storage vial was not properly cleaned and neutralized. The stability of many organic molecules is highly dependent on pH.[10][11]
-
Solution: Ensure all glassware is scrupulously clean and dry. If storing in solution, consider using a solvent that has been passed through a neutral alumina plug to remove trace acidic or basic impurities. Store solids under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture, which can form carbonic acid.
-
Summary of Recommended Storage Conditions
| Parameter | Solid Material | In Solution | Rationale |
| Temperature | ≤ -20 °C (Long-term) | ≤ -20 °C (Long-term) | Minimizes the kinetic rate of racemization.[1][3] |
| 2-8 °C (Short-term) | 2-8 °C (Short-term) | ||
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Prevents degradation and formation of acidic species from air/moisture. |
| Solvent | N/A | Anhydrous, aprotic, non-polar (e.g., Toluene) | Avoids proton exchange and catalytic effects of protic or wet solvents. |
| Container | Amber glass vial with PTFE-lined cap | Amber glass vial with PTFE-lined cap | Protects from light and ensures an inert sealing surface. |
Issue 2: I am observing significant racemization during a chemical reaction involving this compound.
Plausible Causes & Solutions:
-
Cause A: Harsh Reaction Conditions (High Temperature or Strong Base/Acid).
-
Explanation: Many synthetic transformations require basic or acidic conditions, or heating. These are precisely the conditions that promote racemization of the benzylic chiral center.[3][8] The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) or prolonged heating will almost certainly lead to a loss of stereochemical integrity.
-
Solution:
-
Temperature Screening: If possible, run the reaction at a lower temperature. Start at room temperature and cool to 0 °C or below.
-
Base Selection: Opt for weaker, non-nucleophilic, or sterically hindered bases. Bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are often preferred over stronger amines like triethylamine. In some cases, inorganic bases like potassium carbonate (K₂CO₃) may be mild enough.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.
-
-
-
Cause B: In-situ Formation of an Imine Intermediate.
-
Explanation: Under certain oxidative or acidic conditions, the hydroxylamine could be converted to an imine or a related species. The sp²-hybridized carbon of the C=N bond is planar, meaning the original stereocenter is destroyed. Any subsequent reduction or reaction at this center will likely be non-stereoselective, yielding a racemic product.
-
Solution: Carefully review your reaction conditions for any reagents that could promote oxidation or dehydration at the hydroxylamino group. If such reagents are necessary, consider protecting the hydroxylamino group prior to the critical step.
-
Caption: Troubleshooting workflow for racemization issues.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This protocol provides a general starting point for assessing the enantiomeric purity of this compound. The exact conditions may require optimization.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as CHIRALPAK® IA, IB, or IC are excellent starting points.[9]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small amount of an amine modifier (for basic compounds) to improve peak shape.
-
Prepare a mobile phase of 98:2 (v/v) n-Hexane:IPA with 0.1% Diethylamine (DEA) .
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: CHIRALPAK® IA (or similar)
-
Mobile Phase: 98:2 n-Hexane:IPA + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject a sample of the racemic mixture first to identify the retention times of both the (S) and (R) enantiomers.
-
Inject your sample and integrate the peak areas for both enantiomers.
-
Calculate the e.e. using the formula provided in FAQ 3. A loss of resolution over time can indicate column fouling, which may require washing with a stronger solvent like 100% ethanol.[12]
-
Caption: Standard workflow for e.e. determination by chiral HPLC.
References
-
Chemistry LibreTexts. 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. [Link]
-
Master Organic Chemistry. What's a Racemic Mixture?. [Link]
-
Azzouz, N., & Souhila, A. (2017). Chiral Drugs: An Overview. Journal of Drug Delivery and Therapeutics, 7(3), 67-76. [Link]
-
Chemistry Stack Exchange. How is exact racemization possible?. [Link]
- Houben-Weyl. 7.4 Racemization Assays. In Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Mendonça, R. C. Z., et al. Racemization of (S)-(-)-1-phenylethylamine by using 2.5% PdDOL a reused b regenerated. ResearchGate. [Link]
-
ResearchGate. Chiral resolution methods and the integration of a racemization step. [Link]
-
Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1981). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 46(18), 3704-3706. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
The University of Manchester. Racemisation in Chemistry and Biology. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Aghamiri, B., Moghaddam, F. M., Badpa, S., & Kavoosi, L. Proposed mechanism for racemization of the (S)-(−)-1-Phenylethylamine. ResearchGate. [Link]
-
Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. How can I improve my chiral column resolution?. [Link]
-
Wikipedia. Racemic mixture. [Link]
-
BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Google Patents.
-
Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Profiling in Drug Discovery and Development. [Link]
- Google Patents. US4252744A - Method of racemizing optically active 1-phenylethylamine.
-
Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
-
PubChem. O-(1-phenylethyl)hydroxylamine. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Scribd. Influence of PH On The Stability of Pharmaceutical. [Link]
-
Al-Kady, A., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 11(3), 635-646. [Link]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-1-Phenylethylhydroxylamine Against Established Counterparts
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a central theme, driving innovation in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries remain a foundational and powerful strategy, offering a robust method to control stereochemistry by temporarily attaching a chiral moiety to a prochiral substrate. This guide provides an in-depth comparison of (S)-1-Phenylethylhydroxylamine, an accessible and effective chiral auxiliary, with other stalwarts in the field: Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
The core concept of a chiral auxiliary is to covalently bond a single-enantiomer fragment to a substrate, thereby creating a diastereomeric intermediate. This new intermediate, now containing a stereocenter, experiences facial bias during reactions due to the steric and electronic influence of the auxiliary. This bias directs the approach of reagents, leading to the formation of a new stereocenter with a high degree of selectivity. A crucial final step is the facile and non-destructive removal of the auxiliary to reveal the desired enantiomerically enriched product, ideally with the auxiliary being recoverable for reuse.
This compound: A Versatile N-Alkoxyamide Auxiliary
This compound serves as a precursor to chiral N-alkoxyamides, which have emerged as versatile tools in asymmetric synthesis. The incorporation of the chiral alkoxy group onto the amide nitrogen alters the amide's typical reactivity, enabling unique transformations.
Mechanism of Stereocontrol: The stereochemical outcome is primarily dictated by the steric hindrance imposed by the bulky phenyl group of the auxiliary. This group effectively shields one face of the reactive intermediate, compelling an incoming electrophile to approach from the less hindered side. This principle is key to achieving high diastereoselectivity in various C-C bond-forming reactions.
Applications and Performance: Chiral N-alkoxyamides derived from this compound have proven effective in transformations like the aza-spirocyclization and the reductive Strecker reaction.[1] In the synthesis of fasicularin, this strategy was instrumental in establishing two contiguous stereocenters with high diastereoselectivity.[1]
Cleavage: The N-O bond of the hydroxylamine-derived auxiliary can be cleaved under reductive conditions, for instance, using reagents like samarium iodide or through catalytic hydrogenation. The specific conditions are often substrate-dependent, aiming for high yield without compromising the newly formed stereocenter.
Comparative Analysis with Leading Chiral Auxiliaries
To contextualize the performance of this compound, we will compare it against three of the most widely adopted classes of chiral auxiliaries.
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are arguably the most ubiquitous auxiliaries for asymmetric synthesis, particularly for aldol and alkylation reactions.[2]
Mechanism of Stereocontrol: Upon N-acylation and subsequent deprotonation, Evans' auxiliaries form rigid, chelated (Z)-enolates with a Lewis acid (e.g., Na+, Li+, Bu₂BOTf). The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, directing the electrophile to the opposite face with high predictability.
Performance: In the asymmetric alkylation of a propionyl imide, Evans' auxiliaries consistently deliver high diastereoselectivity, often exceeding 98:2 d.r.[3][4] They are also highly effective in diastereoselective aldol reactions, producing syn-aldol adducts with excellent stereocontrol.[5]
Cleavage: A significant advantage of Evans' auxiliaries is the variety of mild cleavage methods available. These include hydrolysis with lithium hydroperoxide (LiOOH) to yield carboxylic acids, reduction with LiAlH₄ or LiBH₄ to afford alcohols, and conversion to Weinreb amides for the synthesis of ketones.[3][6]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are highly crystalline chiral auxiliaries that offer exceptional stereocontrol in a range of asymmetric transformations.[7][8]
Mechanism of Stereocontrol: Similar to oxazolidinones, N-acyl sultams form chelated enolates. The rigid, bicyclic camphor skeleton provides a well-defined chiral environment. The sulfonyl oxygen and the carbonyl oxygen of the N-acyl group chelate to a metal cation, creating a rigid structure that exposes one face of the enolate to electrophilic attack.
Performance: Oppolzer's sultams are renowned for their high diastereoselectivity in alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[9][10] They often provide excellent results where other auxiliaries may be less effective.
Cleavage: Cleavage of the N-acyl sultam can be achieved through hydrolysis (e.g., with LiOOH) to give carboxylic acids, or via reductive cleavage. However, cleavage can sometimes be more challenging than with Evans' auxiliaries, particularly with sterically hindered substrates, and may require optimized conditions to avoid side reactions.
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders, the SAMP/RAMP hydrazone method is a powerful technique for the asymmetric α-alkylation of aldehydes and ketones. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are the key chiral auxiliaries.
Mechanism of Stereocontrol: The aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base like LDA generates a lithium azaenolate. The lithium cation chelates with the methoxy group's oxygen and the nitrogen atom, creating a rigid five-membered ring structure. This conformation, along with the steric bulk of the pyrrolidine ring, blocks one face of the azaenolate, directing the electrophile to the opposite face.
Performance: The SAMP/RAMP method provides access to α-alkylated aldehydes and ketones with very high enantiomeric excess (often >95% ee). It is a highly reliable and predictable method.
Cleavage: The final step is the cleavage of the hydrazone to regenerate the chiral carbonyl compound. This is most commonly achieved through ozonolysis or hydrolysis with mild acid. Reductive cleavage methods are also available.
Quantitative Performance Comparison in Asymmetric Alkylation
To provide a direct comparison, the following table summarizes typical results for the asymmetric alkylation of a propionyl group (or its equivalent) with an alkyl halide using the different auxiliaries.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric/Enantiomeric Ratio | Typical Yield |
| This compound derivative | N-alkoxyamide | Various | Varies | High d.r. reported[1] | Good |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 d.r.[3] | ~85% |
| Oppolzer's Sultam | N-propionyl camphorsultam | Benzyl Bromide | n-BuLi | >98% d.s. | ~90% |
| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | Methyl Iodide | LDA | >96% d.e. | ~70% |
Experimental Workflows and Methodologies
The practical application of these auxiliaries involves a multi-step sequence. Below are diagrams illustrating the general workflow and a detailed protocol for a representative reaction.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes the acylation, diastereoselective alkylation, and cleavage steps.[3]
Part 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography to yield the N-propionyl oxazolidinone.
Part 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to separate the major diastereomer.
Part 3: Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove THF, then extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.
Mechanistic Rationale for Stereoselectivity
The predictability of chiral auxiliaries stems from their ability to enforce a specific conformation in the transition state.
Caption: Simplified models illustrating stereocontrol by different auxiliaries. (Note: Images are placeholders for actual chemical structures).
Conclusion: Selecting the Right Tool for the Job
All the discussed chiral auxiliaries are highly effective for inducing stereochemistry in asymmetric synthesis. The choice among them often depends on practical considerations:
-
This compound derivatives represent a developing class of auxiliaries with unique reactivity profiles, making them suitable for specific applications like the Strecker reaction where traditional auxiliaries might not be applicable.[1]
-
Evans' Oxazolidinones are the workhorses of asymmetric synthesis due to their high reliability, extensive documentation, and the versatility of mild cleavage conditions that allow access to a variety of functional groups.[4]
-
Oppolzer's Sultams are an excellent choice when very high levels of diastereoselectivity are required, and their crystalline nature can facilitate purification. However, cleavage can sometimes be less straightforward.[8]
-
Enders' Hydrazones are the gold standard for the asymmetric α-alkylation of aldehydes and ketones, a transformation for which other auxiliaries are not suited.
Ultimately, the selection of a chiral auxiliary is a strategic decision based on the target molecule, the specific transformation required, and practical factors such as cost, availability, and ease of removal. While the trend in asymmetric synthesis is moving towards catalytic methods, chiral auxiliaries remain an indispensable, reliable, and often superior strategy for the stereocontrolled construction of complex molecules.
References
-
Minamikawa, T., et al. (2021). Development of a Chiral N-Alkoxyamide Strategy and Application to the Asymmetric Total Synthesis of Fasicularin. Angewandte Chemie International Edition, 60(38), 20853-20858. [Link]
-
Enders, D., et al. (1976). Enantioselective Alkylation of Aldehydes via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]
-
Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
-
Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Oppolzer, W. (s.d.). Camphorsultam. Wikipedia. [Link]
-
Yoo, S. E., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8107–8114. [Link]
-
Hasegawa, T., & Yamamoto, H. (1998). A Practical Removal Method of Camphorsultam. Synlett, 1998(08), 882-884. [Link]
-
Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27156-27202. [Link]
-
Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
-
Heravi, M. M., et al. (2012). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Current Organic Chemistry, 16(5), 629-651. [Link]
-
Oppolzer, W. (2026). Camphorsultam. Grokipedia. [Link]
-
Wikipedia. (s.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]
-
University of Wisconsin. (s.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
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Navigating Stereoselectivity: A Comparative Guide to Alternatives for (S)-1-Phenylethylhydroxylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Chiral Auxiliary Selection
In the pursuit of enantiomerically pure molecules, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. (S)-1-Phenylethylhydroxylamine has carved a niche for itself as a valuable chiral auxiliary, particularly in the diastereoselective synthesis of β-amino acids and their derivatives. However, the landscape of asymmetric synthesis is rich and varied, offering a plethora of alternatives that may provide advantages in terms of efficiency, scope, or ease of use. This guide provides an in-depth comparison of this compound with other prominent chiral auxiliaries and catalytic systems, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Role of this compound: A Mechanistic Overview
This compound serves as a potent chiral directing group primarily through its application in conjugate addition reactions with prochiral α,β-unsaturated esters. The inherent chirality of the auxiliary, stemming from the stereocenter bearing the phenyl group, effectively shields one face of the molecule. This steric hindrance dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer.
A key application of this compound is in the synthesis of 5-isoxazolidinones, which are versatile intermediates for the preparation of optically pure β-amino acids and β-lactams. The reaction with β-substituted acrylate esters proceeds with a high degree of stereocontrol, affording the corresponding 5-isoxazolidinones. Subsequent cleavage of the N-O bond, a crucial step in liberating the desired product, can be achieved under various reductive conditions.
Comparative Analysis of Chiral Auxiliaries
While this compound is effective in specific applications, a comprehensive evaluation of its performance necessitates a comparison with other widely adopted chiral auxiliaries, particularly in fundamental C-C bond-forming reactions like alkylations and aldol additions.
Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and extensively studied chiral auxiliaries.[1][2] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a wide range of transformations.[3][4]
Mechanism of Stereocontrol: The stereodirecting influence of Evans auxiliaries arises from the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face.[5][6] This leads to predictable and high levels of diastereoselectivity.
Data Presentation: Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 80-92 | [6] |
| (S)-N-(1-phenylethyl)propionamide | Benzyl bromide | 99:1 | 92 | [6] |
Pseudoephedrine and Pseudoephenamine
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and cost-effective alternative.[7][8][9] Both enantiomers of pseudoephedrine are readily available and inexpensive.[8] A significant advantage of this system is the high crystallinity of the resulting amides, which often facilitates purification by recrystallization.[7]
Mechanism of Stereocontrol: Similar to Evans auxiliaries, the diastereoselectivity of pseudoephedrine-mediated alkylations is attributed to the formation of a rigid, chelated Z-enolate intermediate. The methyl and hydroxyl groups of the pseudoephedrine backbone direct the approach of the electrophile.[10][11]
A closely related auxiliary, pseudoephenamine, has been shown to offer even greater stereocontrol in some cases, particularly in the formation of quaternary carbon centers, and is not subject to the same regulatory restrictions as pseudoephedrine.[7]
The Rise of Asymmetric Organocatalysis: A Paradigm Shift
In recent years, asymmetric organocatalysis has emerged as a powerful alternative to chiral auxiliary-based methods.[12][13] This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations, often with high efficiency and under mild reaction conditions.[12] For reactions like the aldol condensation, organocatalysis offers a direct route to chiral β-hydroxy carbonyl compounds without the need for the attachment and subsequent cleavage of an auxiliary.[14]
Mechanism of Action: In the context of aldol reactions, chiral amines, such as proline and its derivatives, are commonly employed as organocatalysts. The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an aldehyde. The stereochemical outcome is controlled by the chiral environment created by the catalyst.[12][14]
Experimental Protocols
To provide a practical framework for the application of these methodologies, detailed experimental protocols for key transformations are outlined below.
Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
Purify the N-propionyl oxazolidinone by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.[5]
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq).
-
Stir at 0 °C for 2 hours.
-
Quench with an aqueous solution of Na₂SO₃.
-
Extract the product and recover the chiral auxiliary from the aqueous layer.[5]
Diastereoselective Synthesis of a 5-Isoxazolidinone using this compound
1. Conjugate Addition:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the α,β-unsaturated ester (e.g., ethyl acrylate, 1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting 5-isoxazolidinone by flash chromatography.[5]
2. N-O Bond Cleavage:
-
Dissolve the purified 5-isoxazolidinone (1.0 eq) in a protic solvent such as methanol.
-
Add a reducing agent, for example, catalytic palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the crude β-amino acid derivative, which can be further purified.
Conclusion and Future Perspectives
The selection of a chiral directing group is a nuanced decision that depends on the specific transformation, the desired product, and practical considerations such as cost and scalability. This compound is a valuable tool for the asymmetric synthesis of β-amino acid precursors. However, for a broader range of applications, particularly in asymmetric alkylation and aldol reactions, Evans oxazolidinones and the pseudoephedrine/pseudoephenamine family of auxiliaries have a more established track record of providing excellent stereocontrol and predictable outcomes.
The advent of asymmetric organocatalysis presents a compelling alternative, offering a more atom-economical approach by eliminating the need for auxiliary attachment and cleavage steps. As the field continues to evolve, the development of new catalysts and the refinement of existing methodologies will undoubtedly expand the synthetic chemist's toolkit for the efficient and selective synthesis of enantiomerically pure compounds. This guide serves as a foundational resource to navigate these choices, empowering researchers to select the optimal strategy for their synthetic endeavors.
References
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Silva, F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(40), 9479-9483. [Link]
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Seebach, D., et al. (2000). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 77(8), 1054. [Link]
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de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6). [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Evans, D. A. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone). [Link]
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Palomo, C., et al. (2006). Tandem asymmetric conjugate addition/alpha-alkylation using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Organic Letters, 8(12), 2535-8. [Link]
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Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 51(4), 226-231. [Link]
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Evans, D. A. (2002). Chiral Auxiliaries in Asymmetric Synthesis. Encyclopedia of Catalysis. [Link]
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Vicario, J. L., et al. (2002). Evaluation of a pseudoephedrine linker for asymmetric alkylations on solid phase. Organic Letters, 4(26), 4583-5. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. [Link]
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University of York. (n.d.). Asymmetric Synthesis. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21). [Link]
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Ye, M. C., et al. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research, 51(3), 736-747. [Link]
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Wilson, P. D. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
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Bertelsen, S., & Jørgensen, K. A. (2009). Asymmetric Organocatalysis at the Service of Medicinal Chemistry. Current Medicinal Chemistry, 16(16), 2096-2108. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Seebach, D., et al. (2000). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 77(8). [Link]
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Evans, D. A. (n.d.). evans enolate alkylation-hydrolysisx. [Link]
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Kappe, C. O., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. ChemCatChem, 10(15). [Link]
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Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5-6), 333-343. [Link]
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Curran, D. P., & Luo, Z. (1999). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Journal of the American Chemical Society, 121(39), 9069-9072. [Link]
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Myers, A. G. (n.d.). 9-Asymmetric Alkylation of Enolates. Scribd. [Link]
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Kumar, S., & Singh, V. K. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
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Kappe, C. O., et al. (2021, September). Investigating Pervaporation for In Situ Acetone Removal as Process Intensification Tool in ω‐Transaminase Catalyzed Chiral Amine Synthesis. Chemical Engineering and Processing - Process Intensification, 167. [Link]
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Skarżewski, J., et al. (2011). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Journal of the Serbian Chemical Society, 85(12), 1033-1036. [Link]
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Procter, D. J., et al. (2018). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Chemistry – A European Journal, 24(54), 14338-14359. [Link]
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Wikipedia. (n.d.). 1-Phenylethylamine. [Link]
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Córdova, A. (2010). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 15(12), 8969-8998. [Link]
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Corey, E. J. (1990). New enantioselective routes to biologically interesting compounds. Pure and Applied Chemistry, 62(7), 1209-1216. [Link]
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The Battle for Stereocontrol: A Comparative Guide to (S)-1-Phenylethylamine and Evans Auxiliaries in Asymmetric Synthesis
For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. This guide provides an in-depth, objective comparison of two titans in the field of asymmetric synthesis: the readily accessible (S)-1-phenylethylamine-derived auxiliaries and the highly lauded Evans oxazolidinone auxiliaries. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower you to make the most informed choice for your specific synthetic challenge.
The Core Principle: A Temporary Chiral Influence
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary creates a diastereomeric relationship, enabling the differentiation of prochiral faces and leading to highly stereoselective bond formation. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of an auxiliary is judged on its ability to provide high diastereoselectivity, its ease of attachment and removal, and its cost-effectiveness.
Evans Oxazolidinone Auxiliaries: The Gold Standard
Pioneered by David A. Evans, oxazolidinone auxiliaries have established themselves as a cornerstone of modern asymmetric synthesis, particularly in aldol, alkylation, and Michael reactions.[1] Derived from readily available amino acids, they offer a rigid and predictable platform for stereocontrol.
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans auxiliaries stems from a combination of steric hindrance and chelation control. Upon acylation, the substrate is locked into a conformation where one face of the resulting enolate is effectively shielded by the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group).
In the case of aldol reactions, the formation of a Z-enolate, typically mediated by a boron triflate, is crucial. This enolate reacts with an aldehyde via a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[2][3] The substituent on the auxiliary occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, forcing the substituent of the aldehyde into an equatorial position as well, leading to the formation of the syn-aldol product with high fidelity.
(S)-1-Phenylethylamine-Derived Auxiliaries: A Versatile and Economical Alternative
(S)-1-phenylethylamine (α-PEA) is a commercially available and inexpensive chiral amine that serves as a versatile precursor for a range of chiral auxiliaries.[4] Its derivatives have proven effective in a variety of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[5]
Mechanism of Stereocontrol
Similar to Evans auxiliaries, the stereocontrol exerted by (S)-1-phenylethylamine-derived auxiliaries is primarily driven by steric hindrance. The bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate, directing the approach of an electrophile to the less hindered face. In the case of the alkylation of an amide derived from (S)-1-phenylethylamine, deprotonation with a strong base like LDA or n-BuLi generates a lithium enolate. The subsequent electrophilic attack occurs from the face opposite to the sterically demanding phenyl group.
Performance Comparison: A Data-Driven Analysis
The true measure of a chiral auxiliary lies in its performance in key chemical transformations. The following sections provide a comparative analysis of (S)-1-phenylethylamine and Evans auxiliaries in asymmetric alkylation, aldol, and Michael addition reactions.
Asymmetric Alkylation
Both auxiliary classes provide excellent levels of diastereoselectivity in the alkylation of propionamides. The choice between them may therefore hinge on factors such as cost, availability, and the specific conditions required for auxiliary cleavage.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-N-propionyl-1-phenylethylamine | Benzyl bromide | 95:5 | ~85 | BenchChem |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >98:2 | ~90 | BenchChem |
Asymmetric Aldol Reaction
Evans auxiliaries are particularly renowned for their exceptional performance in aldol reactions, consistently delivering high yields and diastereoselectivities for the syn-adduct. While (S)-1-phenylethylamine-derived auxiliaries are also effective, the level of stereocontrol can be more substrate-dependent.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-N-propionyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | Evans, et al. |
| (S)-N-propionyl-1-phenylethylamine | Benzaldehyde | 85:15 to 95:5 | 70-85 | Varies |
Asymmetric Michael Addition
In conjugate additions, both auxiliaries have been shown to be effective. Evans auxiliaries, through Lewis acid chelation, can provide high levels of stereocontrol.[6] (S)-1-Phenylethylamine derivatives have also been successfully employed in diastereoselective Michael additions.[4]
Experimental Protocols: From Bench to Results
To provide actionable insights, the following are detailed, step-by-step protocols for key experiments using both (S)-1-phenylethylamine and Evans auxiliaries.
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation.
Protocol 1: Asymmetric Alkylation with (S)-1-Phenylethylamine Auxiliary
A. Formation of the N-propionyl Amide
-
Dissolve (S)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide, which can be purified by column chromatography.[5]
B. Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.[5]
C. Cleavage of the Chiral Auxiliary
-
Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired α-substituted carboxylic acid product.[5]
Protocol 2: Asymmetric Aldol Reaction with Evans Auxiliary
Caption: Mechanism of the Evans syn-selective aldol reaction.
A. Formation of the N-propionyl Oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under nitrogen, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir at -78 °C for 30 minutes and then allow to warm to room temperature over 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
B. Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under nitrogen.
-
Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour. Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
C. Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by 1M aqueous lithium hydroxide (2.0 eq).
-
Stir at 0 °C for 4 hours.
-
Quench with aqueous sodium sulfite.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate the β-hydroxy carboxylic acid.
Auxiliary Cleavage and Recovery: A Practical Consideration
A key advantage of chiral auxiliary-based methods is the potential to recover and reuse the often-valuable auxiliary.
-
(S)-1-Phenylethylamine: Cleavage is typically achieved under acidic hydrolysis. The amine can then be recovered by basification of the aqueous layer and extraction.[7]
-
Evans Auxiliaries: A common method for cleavage is treatment with lithium hydroxide and hydrogen peroxide.[8] The oxazolidinone can be recovered from the reaction mixture by extraction.
Conclusion: Selecting the Right Tool for the Job
Both (S)-1-phenylethylamine-derived auxiliaries and Evans oxazolidinones are powerful and reliable tools for asymmetric synthesis.
-
Evans auxiliaries often provide superior levels of diastereoselectivity, particularly in aldol reactions, and are supported by a vast body of literature, making them a dependable choice for complex and sensitive substrates.
-
(S)-1-Phenylethylamine auxiliaries offer a highly effective and more economical alternative, especially for asymmetric alkylations. Their ease of preparation and cleavage makes them an attractive option for large-scale synthesis.
The ultimate decision will depend on the specific requirements of the synthetic target, including the desired level of stereocontrol, the nature of the chemical transformation, and economic considerations. This guide has provided the foundational knowledge, comparative data, and practical protocols to enable researchers to make an informed and strategic choice in their pursuit of enantiomerically pure molecules.
References
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]
-
UQ eSpace. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
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A Comparative Guide to Chiral Hydroxylamines in Enantioselective Synthesis
For the discerning researcher in organic synthesis and drug development, the quest for efficient and highly selective methods to construct stereogenic centers is a perpetual endeavor. Among the arsenal of chiral reagents and catalysts, chiral hydroxylamines have emerged as a versatile and powerful class of molecules, enabling a wide array of enantioselective transformations. This guide provides a comparative analysis of various classes of chiral hydroxylamines, their applications in key enantioselective reactions, and the underlying principles that govern their stereochemical control. By presenting objective experimental data and detailed protocols, we aim to equip researchers with the knowledge to rationally select and effectively utilize these remarkable reagents in their synthetic campaigns.
The Landscape of Chiral Hydroxylamines: Synthesis and Structural Diversity
The efficacy of a chiral hydroxylamine in an enantioselective reaction is intrinsically linked to its structure. The nature of the substituents on the nitrogen and oxygen atoms dictates not only the steric environment but also the electronic properties of the molecule, influencing its reactivity and the degree of stereochemical induction. The synthesis of these crucial reagents is therefore a key consideration.
Synthesis of N-Alkyl and N-Aryl Chiral Hydroxylamines
Chiral N-substituted hydroxylamines are commonly synthesized through several established routes. A prevalent method involves the asymmetric hydrogenation of oximes, a transformation that has seen significant advancements with the development of sophisticated iridium-based catalysts. These catalysts can achieve high chemoselectivity, avoiding the over-reduction to the corresponding amine, and deliver the chiral hydroxylamine product with excellent enantioselectivity (up to 98:2 er) and high turnover numbers.[1]
Alternatively, N-aryl hydroxylamines can be selectively synthesized by the hydrogenation of nitroaromatics using supported platinum catalysts.[2] The key to achieving high selectivity for the hydroxylamine over the aniline is the addition of small amounts of amines and dimethyl sulfoxide, which modulate the catalyst's activity.[2] Enzymatic methods, utilizing nitroreductases, also offer a green and highly selective route to N-aryl hydroxylamines from nitroarenes, operating under mild conditions and achieving greater than 99% conversion and selectivity.
The direct N-arylation of hydroxylamines with aryl iodides, catalyzed by copper, provides another efficient route to N-aryl hydroxylamines.[3] This method is compatible with a variety of functional groups on both the hydroxylamine and the aryl iodide.[3]
Comparative Performance in Enantioselective Reactions
The true measure of a chiral auxiliary or catalyst lies in its performance in stereoselective reactions. In this section, we compare the application of different chiral hydroxylamines in key enantioselective transformations, supported by experimental data.
Enantioselective Conjugate Addition (Michael Addition)
The Michael addition is a cornerstone of C-C bond formation. Chiral hydroxylamines have been successfully employed as nucleophiles in this reaction, leading to the synthesis of valuable β-amino acid derivatives.
| Catalyst/Reagent | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |
| Chiral-at-metal Rh(III) complex | α,β-unsaturated 2-acyl imidazole | N-Boc hydroxylamine | up to 94 | up to 99.5 | [4] |
| Chiral Lewis Acid-Hydroxylamine Hybrid | α,β-unsaturated carbonyl compound | N-benzylhydroxylamine derivative | - | up to 71 | [5] |
As the data indicates, the choice of the catalytic system and the specific chiral hydroxylamine derivative significantly impacts the enantioselectivity of the Michael addition. The use of a chiral-at-metal Rh(III) complex with N-Boc protected hydroxylamines has demonstrated exceptional enantiocontrol.[4]
Enantioselective Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals. While direct comparative studies of different chiral hydroxylamines in the same aldol reaction are not abundant in the literature, their derivatives, such as chiral lithium amides derived from amino ethers, have been shown to mediate enantioselective aldol reactions. The enantiomeric excess is highly dependent on the structure of the chiral ligand. For instance, in the reaction of the lithium enolate of 2,2-dimethyl-3-pentanone with benzaldehyde, different chiral amino ethers led to enantiomeric excesses ranging from 10% to 77%.[6] This highlights the critical role of the chiral scaffold in achieving high stereoselectivity.
Enantioselective Cycloaddition Reactions
Chiral hydroxylamines are valuable precursors for nitrones, which can undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidines, versatile intermediates for the synthesis of β-amino acids and other valuable compounds. The stereochemical outcome of these reactions is often controlled by the chirality of the hydroxylamine.
For instance, the intramolecular cycloaddition of nitrones derived from 5-alkenals and α-methylbenzyl hydroxylamine leads to diastereomeric products in ratios ranging from 1.7:1 to 16:1, demonstrating the influence of the chiral auxiliary on the facial selectivity of the cycloaddition.[7] Theoretical calculations on the reaction between N-alkylhydroxylamines and chiral enoate esters suggest that the most favorable mechanism is a concerted cycloaddition, with the high π-facial diastereoselection being rationalized by steric effects.[8][9]
A highly stereoselective one-pot oxidative nitroso-Diels-Alder reaction of N-arylhydroxylamines with diene carbamates has been achieved using a chiral phosphoric acid catalyst, yielding cis-3,6-disubstituted dihydro-1,2-oxazines with excellent regio-, diastereo-, and enantioselectivity.[10]
Enantioselective Arylamination
The direct enantioselective amination of C-H bonds is a highly sought-after transformation. A rhodium(III) complex bearing a planar chiral indenyl ligand has been shown to catalyze the enantioselective 1,2-arylamination of unactivated alkenes using Troc-protected hydroxylamine derivatives.[11] The identity of the N-protecting group on the hydroxylamine was found to be crucial, significantly influencing the reaction pathway and distinguishing it from previously reported aziridination strategies.[11] Pairing a chiral nitrogen source with the chiral catalyst can lead to a cooperative effect, significantly improving enantioselectivity.[11]
Experimental Protocols: A Practical Guide
To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for key enantioselective reactions utilizing chiral hydroxylamines.
Protocol: Enantioselective Oxidative Nitroso-Diels-Alder Reaction
This protocol describes the synthesis of a chiral dihydro-1,2-oxazine using an N-arylhydroxylamine and a diene carbamate, catalyzed by a chiral phosphoric acid.[10]
Materials:
-
Aryl hydroxylamine (3.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (2.8 equiv)
-
Toluene (solvent)
-
(S)-TRIP catalyst (10 mol %)
-
Diene carbamate (1.0 equiv)
-
Fresh solution of Na₂S₂O₃
-
Solution of NaHCO₃
Procedure:
-
Dissolve the aryl hydroxylamine (0.15 mmol) in toluene (1.0 mL).
-
Add m-CPBA (0.14 mmol) to the solution and stir at room temperature for 10 minutes.
-
Add the (S)-TRIP catalyst (0.005 mmol) and cool the reaction mixture to -65 °C.
-
After 5 minutes at -65 °C, add the diene carbamate (0.05 mmol).
-
Stir the reaction at this temperature for 3 days.
-
Quench the reaction with a fresh solution of Na₂S₂O₃ and a solution of NaHCO₃ and allow it to warm to room temperature.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Mechanistic Insights: The Origin of Stereocontrol
Understanding the mechanism of stereocontrol is paramount for the rational design of new catalysts and the optimization of existing enantioselective reactions. The stereochemical outcome of reactions involving chiral hydroxylamines is often dictated by the formation of a well-defined transition state where non-covalent interactions play a crucial role.[12][13]
In many cases, the chiral hydroxylamine or its derivative coordinates to a metal center or interacts with the substrate through hydrogen bonding, creating a chiral pocket that directs the approach of the other reactant. The relative energies of the diastereomeric transition states, which are influenced by steric and electronic factors, determine the enantioselectivity of the reaction.[5][12]
For example, in the enantioselective aldol reaction mediated by chiral lithium amides, the formation of a rigid, chair-like six-membered transition state is often invoked to explain the observed stereoselectivity.[6] The substituents on the chiral ligand dictate the preferred conformation of this transition state, thereby controlling the facial selectivity of the enolate addition to the aldehyde.
Visualizing Reaction Pathways
To illustrate the flow of a typical enantioselective synthesis utilizing a chiral hydroxylamine, the following diagram outlines the key steps in the oxidative nitroso-Diels-Alder reaction.
Caption: Workflow for the enantioselective oxidative nitroso-Diels-Alder reaction.
The following diagram illustrates a generalized transition state model for a chiral catalyst-mediated reaction, highlighting the key interactions that lead to stereocontrol.
Caption: Generalized model for stereocontrol in a chiral catalyst-mediated reaction.
Conclusion
Chiral hydroxylamines represent a cornerstone in the field of asymmetric synthesis, offering a diverse array of structures and reactivities that can be tailored to specific enantioselective transformations. As this guide has demonstrated, their performance is highly dependent on their structural features, the nature of the catalytic system, and the reaction conditions. By understanding the principles of their synthesis, their comparative efficacy in key reactions, and the mechanistic basis of their stereocontrol, researchers can harness the full potential of these remarkable molecules to construct complex chiral architectures with high precision. The continued development of novel chiral hydroxylamine-based reagents and catalysts promises to further expand the horizons of enantioselective synthesis, enabling the efficient and sustainable production of valuable chiral compounds for the advancement of science and medicine.
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Moglioni, A. G., Muray, E., Castillo, J. A., Alvarez-Larena, A., Moltrasio, G. Y., Branchadell, V., & Ortuño, R. M. (2002). Reaction between N-Alkylhydroxylamines and Chiral Enoate Esters: More Experimental Evidence for a Cycloaddition-like Process, a Rationale Based on DFT Theoretical Calculations, and Stereoselective Synthesis of New Enantiopure β-Amino Acids. The Journal of Organic Chemistry, 67(8), 2402-2410. [Link]
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Toma, T., Shimokawa, J., & Fukuyama, T. (2007). Asymmetric Oxidative Nitroso-Diels–Alder Reaction of N-Arylhydroxylamines Catalyzed by a Chiral Phosphoric Acid. The Journal of Organic Chemistry, 72(18), 6946–6948. [Link]
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A Senior Application Scientist's Guide to Stereochemical Validation: A Comparative Analysis of (S)-1-Phenylethylhydroxylamine
Introduction: The Imperative of Stereochemical Fidelity
In the landscape of modern drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The physiological effects of enantiomers can differ profoundly, necessitating robust and reliable methods for the validation of stereochemical outcomes.[1] This guide provides an in-depth technical comparison of methodologies for stereochemical validation, centering on the application of (S)-1-Phenylethylhydroxylamine as a chiral derivatizing agent. We will explore the mechanistic underpinnings of its use, provide field-proven experimental protocols, and objectively compare its performance against established industry-standard techniques such as Mosher's acid analysis and direct chromatographic methods.
Core Principle: Converting Enantiomers to Distinguishable Diastereomers
Enantiomers, being mirror images, possess identical physical properties, including their behavior in achiral environments. This makes their direct differentiation by methods like standard Nuclear Magnetic Resonance (NMR) spectroscopy impossible.[2] The foundational strategy to overcome this challenge is to react the enantiomeric mixture with a single, enantiomerically pure reagent, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[2][3]
This compound: A Versatile Chiral Derivatizing Agent
This compound emerges as a valuable tool in the chemist's arsenal for stereochemical validation. Its utility stems from the reactive hydroxylamine moiety, which can readily form derivatives with a range of functional groups, most notably carbonyls (aldehydes and ketones) to form oxime ethers, and carboxylic acids to form amides.
Mechanism of Action & Causality: The efficacy of this compound lies in its ability to introduce a new stereocenter in proximity to the analyte's stereocenter, creating a diastereomeric pair. The rigidifying effect of the newly formed C=N bond in oxime ethers or the amide bond, combined with the anisotropic effect of the phenyl group, leads to differential shielding of nearby protons in the two diastereomers. This results in distinct chemical shifts in the ¹H NMR spectrum, enabling the determination of the diastereomeric ratio (d.r.) by integrating the respective signals.[4][5]
Experimental Workflow: Validation Using this compound
The following protocol outlines a self-validating system for determining the stereochemical purity of a chiral aldehyde. The "self-validating" nature comes from running a control reaction with the racemic analyte, which must yield a 1:1 mixture of diastereomers, confirming the viability of the method.
Caption: Workflow for stereochemical validation using this compound.
Detailed Protocol 1: Derivatization of a Chiral Aldehyde
-
Materials:
-
Chiral aldehyde (analyte)
-
This compound hydrochloride
-
Anhydrous pyridine-d5 (or deuterated chloroform with 2.0 equivalents of anhydrous pyridine)
-
NMR tube and cap
-
-
Procedure (In-situ NMR Method):
-
Rationale: Performing the reaction directly in the NMR tube minimizes sample loss and allows for direct analysis without workup, which could potentially alter the diastereomeric ratio. Pyridine acts as both a solvent and a base to neutralize the hydrochloride salt.
-
Step 1: In a clean, dry vial, dissolve ~5-10 mg of the chiral aldehyde in 0.6 mL of anhydrous pyridine-d5.
-
Step 2: Add 1.1 equivalents of this compound hydrochloride to the solution.
-
Step 3: Cap the vial, vortex briefly to mix, and transfer the solution to an NMR tube.
-
Step 4: Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or a preliminary NMR scan.
-
Step 5: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 value of the signals being integrated.
-
Step 6: Identify a set of well-resolved signals corresponding to the two diastereomeric oxime ethers. Integrate these signals. The diastereomeric ratio (d.r.) is the ratio of these integrals. The enantiomeric excess (e.e.) of the original aldehyde is calculated as: e.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Comparative Analysis: Alternative Methodologies
A robust evaluation requires comparison against established alternatives. The choice of method is dictated by the analyte, the information required (relative vs. absolute configuration), and available resources.[6]
Mosher's Acid Analysis
This is a cornerstone NMR-based technique for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[7][8] It involves derivatizing the analyte separately with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), typically as the acid chloride.[9][10]
Causality of the Mosher Model: The analysis relies on a predictable conformational model of the resulting diastereomeric esters or amides.[9] In the preferred conformation, the bulky CF₃ group, the methoxy group, and the carbonyl orient away from the analyte's substituents. This places the MTPA's phenyl group in a position to shield one side of the analyte molecule. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a pattern of chemical shift differences (Δδ = δS - δR) emerges. The sign of these Δδ values for protons on either side of the stereocenter allows for the assignment of the absolute configuration.[11]
Caption: Workflow for absolute configuration determination using Mosher's acid analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful chromatographic technique that physically separates enantiomers, allowing for their direct quantification.
Principle of Separation: The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the mobile phase. These transient, unequal interactions result in different retention times for the two enantiomers, leading to their separation. The ratio of the peak areas directly corresponds to the enantiomeric ratio.
Advantages:
-
Direct Analysis: Often requires no derivatization.
-
High Sensitivity & Accuracy: Provides highly accurate e.e. values.
-
Preparative Capability: Can be scaled up to isolate pure enantiomers.
Limitations:
-
Method Development: Finding a suitable CSP and mobile phase can be time-consuming.
-
No Absolute Configuration: Does not provide information about the absolute configuration without an authentic standard of a known enantiomer.
Vibrational Optical Activity (VOA)
VOA methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), measure the differential interaction of chiral molecules with left and right circularly polarized infrared (VCD) or Raman scattered (ROA) light.[12]
Principle of Analysis: These techniques provide a unique spectroscopic fingerprint of a chiral molecule. By comparing the experimentally measured VCD or ROA spectrum with spectra predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be unambiguously assigned.[13] This is a powerful, non-destructive method for determining absolute configuration directly in solution.[12]
Data-Driven Performance Comparison
The selection of an appropriate validation method is a critical decision based on the specific requirements of the analysis.
| Parameter | This compound | Mosher's Acid Analysis | Chiral HPLC | Vibrational Optical Activity (VOA) |
| Primary Application | e.e. / d.r. determination | Absolute configuration & e.e. | e.e. determination & purification | Absolute configuration |
| Analyte Compatibility | Aldehydes, Ketones, Carboxylic Acids | Alcohols, Amines | Broad; analyte must have a chromophore for UV detection | Most chiral molecules |
| Information Yield | Relative configuration (d.r.) | Absolute configuration | None (without standard) | Absolute configuration |
| Reagent/Instrument Cost | Low (reagent) / Low (NMR) | Moderate (reagents) / Low (NMR) | High (chiral columns) / High (HPLC) | Very High (specialized spectrometer) |
| Ease of Use | Simple, often in-situ reaction | Two separate reactions required; analysis can be complex | Method development can be extensive | Requires computational expertise |
| Key Advantage | Simple, rapid derivatization for carbonyls | Provides absolute configuration | High accuracy, direct analysis | Unambiguous absolute configuration without derivatization |
| Potential Pitfall | Model for absolute configuration not as established as Mosher's | Misinterpretation of Δδ values if conformation deviates from model | Co-elution; lack of universal chiral column | Computationally intensive; requires expertise |
Conclusion and Expert Recommendations
The validation of stereochemical outcomes is a multi-faceted challenge where no single method is universally superior. The choice is a strategic one, balancing the need for information with practical constraints.
-
This compound is an excellent choice for rapid and routine determination of enantiomeric excess for chiral aldehydes and ketones . Its primary strengths are the simplicity of the derivatization protocol and the ease of analysis by standard ¹H NMR. It serves as a highly efficient screening tool.
-
Mosher's Acid Analysis remains the gold standard for NMR-based determination of absolute configuration for chiral alcohols and amines .[7][8] While more labor-intensive than a simple CDA derivatization for e.e., the structural information it provides is invaluable, especially in the context of natural product synthesis and novel compound characterization.
-
Chiral HPLC is the preferred method in process development and quality control environments where high throughput, accuracy, and validation are paramount.[14][15] Its ability to provide direct, quantitative data on enantiomeric purity makes it indispensable for regulatory submissions and batch release testing.
-
Vibrational Optical Activity (VCD/ROA) should be considered for challenging structural assignments where crystallography is not feasible and other methods are inconclusive. It provides the most definitive assignment of absolute configuration in solution but requires significant investment in instrumentation and computational resources.[12][13]
Ultimately, a well-equipped research and development program will leverage these techniques complementarily. A rapid screen with an agent like this compound can confirm the success of an asymmetric reaction, followed by a more rigorous determination of absolute configuration by Mosher's analysis or VOA, with final e.e. validation and purification handled by chiral HPLC. This integrated approach ensures both scientific rigor and workflow efficiency.
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A Comparative Guide to (S)-1-Phenylethylhydroxylamine and Other Phenylethylamine Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of (S)-1-Phenylethylhydroxylamine and other notable phenylethylamine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, receptor binding affinities, and functional activities of these compounds, supported by experimental data and protocols. Our aim is to offer a comprehensive resource that elucidates the nuanced structure-activity relationships within this pharmacologically significant class of molecules.
Introduction: The Phenylethylamine Scaffold and the Significance of N-Hydroxylation
The phenylethylamine backbone is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic stimulants, empathogens, and psychedelics.[1][2] The pharmacological profile of these derivatives is exquisitely sensitive to substitutions on the phenyl ring, the ethyl sidechain, and the terminal amino group.
This guide focuses on this compound, a chiral molecule featuring a hydroxyl group on the nitrogen atom. This N-hydroxylation represents a key structural modification that can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. We will explore how this feature, in conjunction with the stereochemistry at the alpha-carbon, influences its biological activity in comparison to other well-characterized phenylethylamine derivatives.
Synthesis of this compound
The enantiomerically pure synthesis of this compound is crucial for elucidating its specific biological activities. A reliable method involves a multi-step process starting from (S)-α-methylbenzylamine.[3][4][5]
Experimental Protocol: Synthesis of (S)-N-(1-Phenylethyl)hydroxylamine Oxalate
This protocol outlines a common laboratory-scale synthesis.
Step 1: Synthesis of (S)-[(1-Phenylethyl)amino]acetonitrile
-
In a round-bottom flask, dissolve (S)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as methanol.
-
Add potassium cyanide (1.1 eq) and formaldehyde (1.1 eq, as an aqueous solution) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography to yield (S)-[(1-Phenylethyl)amino]acetonitrile.
Step 2: N-Oxidation to the Nitrone
-
Dissolve the synthesized (S)-[(1-Phenylethyl)amino]acetonitrile in dichloromethane and cool in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
Step 3: Hydrolysis and Salt Formation
-
The crude nitrone from the previous step is hydrolyzed without further purification.
-
Treat the nitrone with an aqueous solution of hydroxylamine hydrochloride.
-
After hydrolysis, the free base of this compound is extracted.
-
To the extract, add a solution of oxalic acid in a suitable solvent (e.g., methanol/ether) to precipitate (S)-N-1-Phenylethylhydroxylamine oxalate as a white solid.[6]
-
The resulting salt can be collected by filtration and recrystallized to high purity.[6]
Comparative Receptor Binding Affinities
The interaction of phenylethylamine derivatives with various receptors and transporters in the central nervous system dictates their pharmacological effects. The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of these compounds for key monoamine transporters and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) | TAAR1 (EC₅₀, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amphetamine | 42.2-68.5 (EC₅₀) | 23.5-26.2 (EC₅₀) | 28.3 (EC₅₀) | >10,000 | >10,000 | 210 (R-amphetamine) |
| Methamphetamine | ~25 | ~45 | ~1800 | >10,000 | >10,000 | ~100 |
| MDMA (racemic) | 2300 | 7800 | 222 | 5900 | >13000 | Moderate Agonist |
| 2C-B | >10,000 | >10,000 | >10,000 | 1.2 (EC₅₀) | 0.63 (EC₅₀) | Weak Agonist |
| Mescaline | >30,000 | >30,000 | >30,000 | ~10,000 (EC₅₀) | >20,000 (EC₅₀) | 3300 |
Note: Data for Amphetamine are presented as EC50 values for uptake inhibition. Data for other compounds are Ki values from radioligand binding assays unless otherwise specified. The lack of available data for this compound highlights a significant gap in the current understanding of N-hydroxylated phenethylamines.
Structure-Activity Relationship (SAR) Analysis
The diverse pharmacological profiles of phenylethylamine derivatives can be rationalized by examining their structure-activity relationships.
-
Substitutions on the Phenyl Ring: The position and nature of substituents on the aromatic ring are critical determinants of receptor affinity and selectivity. For instance, the 2,5-dimethoxy substitution pattern in compounds like 2C-B confers high affinity and agonist activity at the 5-HT₂ₐ receptor, a hallmark of many psychedelic phenethylamines.[7] In contrast, the 3,4-methylenedioxy group in MDMA contributes to its potent interaction with the serotonin transporter (SERT).[8]
-
Alpha-Methylation: The presence of a methyl group at the alpha position of the ethyl sidechain, as seen in amphetamine and its derivatives, generally enhances stimulant properties by increasing resistance to metabolism by monoamine oxidase (MAO) and often increasing affinity for the dopamine (DAT) and norepinephrine (NET) transporters.[9]
-
N-Alkylation and N-Hydroxylation: Modification of the terminal amino group significantly impacts pharmacology. N-methylation, as in methamphetamine, can increase lipophilicity and brain penetration, leading to greater potency compared to its non-methylated counterpart, amphetamine. The introduction of an N-hydroxy group, as in this compound, is less studied but is predicted to alter metabolic pathways and receptor interactions. N-hydroxylated metabolites of some amphetamines have been identified and may contribute to the overall pharmacological profile.
Key Signaling Pathways and Experimental Workflows
The biological effects of phenylethylamine derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with G protein-coupled receptors (GPCRs) and monoamine transporters.
Dopamine Transporter (DAT) Interaction
Many stimulant phenethylamines, such as amphetamine, act as substrates for DAT, leading to competitive inhibition of dopamine reuptake and promoting reverse transport (efflux) of dopamine into the synaptic cleft. This increase in synaptic dopamine is a primary mechanism underlying their stimulant effects.
Experimental Methodologies
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the determination of a compound's binding affinity (Ki) for DAT, NET, or SERT using a competitive radioligand binding assay. [3][10][11][12] 1. Membrane Preparation:
- HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) are cultured and harvested.
- Cells are homogenized in ice-cold buffer and subjected to centrifugation to isolate the cell membranes containing the transporters.
- The final membrane pellet is resuspended in a suitable assay buffer.
2. Binding Assay:
- In a 96-well plate, incubate the prepared cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
- Incubate at room temperature for a defined period to allow binding to reach equilibrium.
3. Filtration and Detection:
- Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for GPCRs: Inositol Phosphate Accumulation
This protocol measures the functional potency of a compound at Gq-coupled receptors like the 5-HT₂ₐ receptor by quantifying the accumulation of the second messenger inositol monophosphate (IP₁), a stable downstream metabolite of IP₃. [13][14] 1. Cell Culture and Plating:
- Culture HEK293 cells expressing the 5-HT₂ₐ receptor and plate them in a 96-well plate.
2. Compound Incubation:
- Treat the cells with varying concentrations of the test compound and incubate for a specified time to stimulate the receptor.
3. Cell Lysis and IP₁ Detection:
- Lyse the cells and add detection reagents for a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
- In this assay, native IP₁ produced by the cells competes with a labeled IP₁ analog for binding to a specific antibody.
4. Data Analysis:
- Measure the HTRF signal, which is inversely proportional to the concentration of IP₁ in the sample.
- Plot the signal against the logarithm of the test compound concentration to generate a dose-response curve.
- Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Conclusion and Future Directions
The phenylethylamine scaffold continues to be a fertile ground for the discovery of novel neuroactive compounds. While the structure-activity relationships of many derivatives are well-established, compounds like this compound represent an under-explored area of chemical space. The introduction of the N-hydroxy group presents an intriguing modification that warrants further investigation to fully understand its impact on receptor binding, functional activity, metabolism, and overall pharmacological profile.
The lack of publicly available pharmacological data for this compound underscores the need for further research in this area. The experimental protocols detailed in this guide provide a framework for such investigations. A thorough characterization of this compound and other N-hydroxylated derivatives will undoubtedly provide valuable insights for the design of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
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Computational analysis of transition states with (S)-1-Phenylethylhydroxylamine
An In-Depth Guide to the Computational Analysis of Transition States in Asymmetric Synthesis Featuring (S)-1-Phenylethylhydroxylamine
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling precise control over stereochemistry. This compound stands out as a versatile and effective chiral auxiliary, particularly in the synthesis of chiral amines and amino acids. The key to its efficacy lies in the subtle energy differences between diastereomeric transition states, which dictate the stereochemical outcome of a reaction.
This guide provides an in-depth comparison of computational methodologies used to analyze these critical transition states. Moving beyond a simple list of protocols, we will explore the causality behind methodological choices, ensuring a robust and self-validating approach to understanding and predicting stereoselectivity. We will ground our discussion in a practical case study: the diastereoselective nucleophilic addition to an imine derived from this compound.
The Foundation: Why Computational Analysis of Transition States is Crucial
In asymmetric catalysis and auxiliary-controlled reactions, the final product distribution is a direct consequence of reaction kinetics. The stereoselectivity is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the competing diastereomeric transition states (TS).[1] A small difference of just 1.8 kcal/mol at room temperature can lead to a greater than 95:5 ratio of products. Experimental characterization of these fleeting transition states is exceptionally challenging.[2] Computational chemistry, therefore, provides an indispensable toolkit for locating, characterizing, and analyzing these structures, offering profound insights into the origins of stereocontrol.[3][4]
Case Study Focus: Diastereoselective Addition to a Chiral Imine
To illustrate the computational workflow, we will model the addition of a methyl Grignard reagent (MeMgBr) to the imine formed between benzaldehyde and this compound. The chiral center on the hydroxylamine auxiliary directs the incoming nucleophile to preferentially attack one of the two prochiral faces of the imine C=N bond, leading to one diastereomer in excess. Our goal is to compute the two transition states (TS-A, leading to the major product, and TS-B, leading to the minor product) and understand why TS-A is energetically favored.
A Comparative Analysis of Computational Methodologies
The choice of computational method is a trade-off between accuracy and computational cost. For systems involving chiral auxiliaries, a multi-tiered approach is often most effective.
| Methodology | Primary Application | Strengths | Limitations | Recommended Software |
| Semi-Empirical (GFN2-xTB) | Conformer searching, initial TS guess generation | Extremely fast, handles large systems | Low accuracy for final energies, may miss subtle non-covalent interactions | xtb, Gaussian, ORCA |
| Density Functional Theory (DFT) | Geometry optimization, frequency analysis, final energy calculation | Excellent balance of accuracy and cost for organic reactions | Results are highly dependent on the chosen functional and basis set | Gaussian, ORCA, Q-Chem |
| Hybrid QM/MM | Very large systems (e.g., enzymes or explicit solvent shells) | Reduces computational cost by treating non-critical regions with molecular mechanics | Requires careful setup of the QM/MM boundary, results can be sensitive to the MM force field | Gaussian, AMBER, GROMACS |
| Implicit Solvation (PCM/SMD) | Simulating bulk solvent effects | Computationally inexpensive way to include solvent effects on geometry and energy | Does not account for specific solvent-solute interactions (e.g., hydrogen bonding) | Implemented in most QM software |
The Causality Behind Method Selection
-
Why start with Semi-Empirical? The potential energy surface of a flexible molecule is complex. Fast methods like GFN2-xTB allow for a thorough exploration of conformational space for the reactants and pre-reaction complexes, ensuring we don't start our high-level calculations from an unrealistic, high-energy geometry.
-
Why is DFT the Workhorse? DFT captures electron correlation effects at a fraction of the cost of high-level wavefunction methods, making it ideal for the ~50-100 atom systems typical in organocatalysis.[1] The key is choosing the right functional. While B3LYP is a common starting point, functionals like M06-2X or ωB97X-D are specifically parameterized to better describe the non-covalent interactions (dispersion, hydrogen bonding) that are the very source of chiral induction.[4]
-
Basis Sets: A Two-Step Approach: For efficiency, geometry optimizations and frequency calculations are often performed with a smaller, double-zeta basis set like 6-31G(d) . To achieve higher accuracy for the final energy prediction, a single-point energy calculation is then performed on the optimized geometry using a larger, triple-zeta basis set such as def2-TZVP .[5] This approach provides a refined energy value without the prohibitive cost of optimizing with the larger basis set.
A Self-Validating Workflow for Transition State Analysis
A trustworthy computational protocol must be a self-validating system. Each step must confirm the integrity of the previous one. The following workflow ensures that the located transition state is the correct one and that the calculated energies are reliable.
Caption: A robust workflow for computational transition state analysis.
Detailed Experimental Protocol: Step-by-Step Methodology
Software: Gaussian 16 or ORCA 5.0
-
Reactant Preparation:
-
Build the 3D structures of the imine (from benzaldehyde and this compound) and the MeMgBr-solvent complex (e.g., with two coordinating THF molecules).
-
Perform a conformational search using a fast method like the GFN2-xTB semi-empirical method to identify the lowest energy conformers.
-
-
Pre-reaction Complex Optimization:
-
Arrange the lowest-energy conformers of the imine and Grignard reagent into a plausible pre-reaction complex.
-
Optimize the geometry of this complex using DFT (e.g., M062X/6-31G(d) with an implicit solvent model like SCRF=(SMD, Solvent=THF)).
-
Perform a frequency calculation to confirm it is a true minimum (zero imaginary frequencies).
-
-
Transition State (TS) Search:
-
From the optimized complex, manually modify the geometry to approximate the TS (e.g., shorten the distance between the Grignard methyl carbon and the imine carbon to ~2.2 Å).
-
Submit a TS optimization calculation (e.g., Opt=(TS, CalcFC, NoEigentest)). This instructs the software to search for a first-order saddle point. Repeat this for both the Re-face and Si-face attack pathways.
-
-
TS Validation:
-
Frequency Analysis: Perform a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency.[6] Visualize this vibrational mode to confirm it corresponds to the desired bond-forming/breaking process.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS. This traces the reaction path downhill from the saddle point.[7] The IRC path must connect the TS to the pre-reaction complex on one side and the post-reaction product complex on the other, confirming it is the correct transition state for the reaction of interest.
-
-
Energy Refinement and Final Analysis:
-
On the validated TS and reactant complex geometries, perform a single-point energy calculation with a larger basis set (e.g., M062X/def2-TZVP SCRF=(SMD, Solvent=THF)).
-
The Gibbs Free Energy of Activation (ΔG‡) is calculated as: ΔG‡ = G(TS) - G(Reactant Complex).
-
Calculate the difference between the two pathways: ΔΔG‡ = |ΔG‡(Re-attack) - ΔG‡(Si-attack)|.
-
Predict the diastereomeric ratio (dr) using the equation: dr = exp(ΔΔG‡ / RT).
-
Unveiling the Origin of Stereoselectivity
After calculating the energies, the most critical step is to analyze the 3D structures of the competing transition states to understand the physical origin of the energy difference.
Caption: The origin of stereoselectivity in the case study.
In our case study, the analysis would likely reveal that in the lower-energy transition state (TS-A), the bulky phenyl group of the (S)-1-phenylethyl moiety effectively blocks one face of the imine. The Grignard reagent is therefore forced to approach from the opposite, less sterically encumbered face. In the higher-energy transition state (TS-B), the nucleophile must approach from the face shielded by the phenyl group, resulting in significant steric repulsion (A-strain), which destabilizes the structure and raises its energy. This steric control is the fundamental reason for the observed diastereoselectivity.[1][4]
Experimental Validation: Closing the Loop
Computational predictions must be validated against experimental data.[8] The ultimate test of the model is to compare the computationally predicted diastereomeric ratio with one determined experimentally (e.g., by NMR or HPLC analysis of the crude reaction mixture). A strong correlation between the predicted and observed selectivity provides high confidence in the computational model and its mechanistic insights. Discrepancies may suggest that the computational model is missing a key feature, such as the explicit role of solvent molecules or aggregation of the Grignard reagent.
Conclusion
The computational analysis of transition states is a powerful tool for elucidating the mechanisms of complex stereoselective reactions. By employing a multi-tiered, self-validating workflow centered on DFT calculations, researchers can move beyond simple prediction to a deep, causal understanding of how chiral auxiliaries like this compound control stereochemistry. This knowledge is not merely academic; it provides a rational basis for designing more selective catalysts and auxiliaries, accelerating the development of new synthetic methodologies and, ultimately, new therapeutics.
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A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where one enantiomer may be a potent therapeutic while its mirror image could be inactive or even harmful. Chiral auxiliaries remain a robust and reliable strategy for achieving this stereocontrol. These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, guiding a subsequent chemical transformation to yield a desired stereoisomer with high selectivity.[1][2]
This guide provides an in-depth comparison of several classes of chiral auxiliaries, with a specific focus on derivatives of the accessible and effective (S)-1-phenylethylamine, including the synthesis of (S)-1-Phenylethylhydroxylamine. We will objectively compare its performance paradigm with other stalwart auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. The narrative is grounded in mechanistic principles and supported by experimental data to provide actionable insights for laboratory application.
The Core Principle: A Three-Step Strategy for Asymmetric Induction
The use of a chiral auxiliary follows a consistent and logical three-step sequence: attachment, diastereoselective reaction, and cleavage.[1] This process converts a prochiral starting material into an enantiomerically enriched product, with the ideal auxiliary being recoverable for reuse. The efficiency of this entire process—measured in overall yield and stereoselectivity—is the ultimate benchmark of an auxiliary's utility.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
(S)-1-Phenylethylamine (α-PEA) Derivatives: Accessible and Effective Stereocontrol
(S)-1-phenylethylamine (α-PEA) is a readily available and inexpensive primary amine, making it an attractive starting point for the synthesis of various chiral auxiliaries and ligands.[3][4] Its derivatives are frequently used to create chiral amides or imines, where the bulky phenyl group dictates the stereochemical outcome of reactions.
Mechanism of Stereocontrol
The stereodirecting power of α-PEA derivatives is primarily based on steric hindrance. Once attached to a substrate (e.g., forming an amide with a carboxylic acid), the large phenyl group effectively shields one face of the reactive intermediate, typically an enolate. This forces an incoming electrophile to approach from the less hindered face, leading to high diastereoselectivity.[5] The formation of a chelated intermediate, often with a lithium cation, can further lock the conformation and enhance this facial bias.
Caption: Steric hindrance model for α-PEA auxiliary directing an electrophile.
Featured Derivative: this compound
While α-PEA itself is a powerful chiral auxiliary, its derivative, this compound, is a valuable chiral building block, particularly for synthesizing nitrogen-containing heterocycles.[6] Its synthesis often starts from (S)-α-PEA and can be achieved via a scalable, three-step process involving imine formation, oxidation to an oxaziridine, and subsequent cleavage.[6][7][8]
A developed scalable process allows for the synthesis and isolation of (S)-N-(1-phenylethyl)hydroxylamine as a stable p-toluenesulfonic acid salt, delivering kilograms of high-quality material.[7] This highlights its accessibility for larger-scale drug development campaigns.
The Gold Standard Comparators: A Performance Overview
To properly evaluate the utility of any chiral auxiliary, it must be benchmarked against established and well-documented alternatives.
Evans' Oxazolidinones
Popularized by David A. Evans, chiral oxazolidinones are arguably the most widely used and successful class of chiral auxiliaries.[1][9][10] They are typically derived from readily available amino alcohols.
-
Mechanism: After acylation, the oxazolidinone imide forms a rigid, chelated (Z)-enolate upon deprotonation. The substituent at the 4-position (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, directing alkylation or aldol reactions with exceptionally high diastereoselectivity.[1][11]
-
Applications: Excels in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[1][10]
-
Cleavage: The auxiliary can be cleaved under various conditions to yield carboxylic acids (LiOOH/H₂O₂), alcohols (LiBH₄), or aldehydes (LiAlH₄), making it highly versatile.[1][12] The use of lithium hydroperoxide (LiOOH) is particularly effective for selectively cleaving the exocyclic imide carbonyl without opening the oxazolidinone ring.[12][13]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective auxiliaries.[1]
-
Mechanism: Similar to Evans' auxiliaries, they form N-acyl derivatives where the rigid, bicyclic sultam structure provides a highly defined chiral environment, directing reactions with excellent stereocontrol.
-
Applications: Widely used in Michael additions, alkylations, and Claisen rearrangements.[1] In some cases, sultams have shown superior selectivity compared to oxazolidinones.[1]
-
Cleavage: Typically removed by hydrolysis with LiOH or saponification.
Myers' Pseudoephedrine Amides
Andrew Myers developed a practical and powerful method using commercially available pseudoephedrine as a chiral auxiliary.[1]
-
Mechanism: Pseudoephedrine is acylated to form an amide. Deprotonation yields a rigid (Z)-enolate that is internally chelated to the lithium alkoxide. This conformation directs alkylation to occur with high facial selectivity.[1]
-
Applications: Particularly powerful for the asymmetric alkylation of α-amino acid precursors. It is effective with a wide range of electrophiles.
-
Cleavage: The amide can be cleaved to give the corresponding carboxylic acid, alcohol, or ketone, and the pseudoephedrine auxiliary can be recovered.[1]
Comparative Performance Data
The choice of a chiral auxiliary is driven by performance data. The following table summarizes typical results for a representative asymmetric transformation—alkylation—to provide a quantitative comparison.
| Chiral Auxiliary Class | Representative Reaction | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (S)-α-PEA Derivative | Alkylation of propionamide | Benzyl bromide | >95:5 | ~85% | [5] |
| Evans' Oxazolidinone | Alkylation of N-propionyl oxazolidinone | Allyl iodide | 98:2 | 61-77% | [12] |
| Oppolzer's Sultam | Alkylation of N-propionyl sultam | Methyl iodide | >99:1 | ~95% | [1] |
| Myers' Pseudoephedrine | Alkylation of N-propionyl pseudoephedrine | Benzyl bromide | >99:1 | ~90% | [1] |
Disclaimer: Performance data is highly dependent on the specific substrate, reagents, and reaction conditions. This table serves as a general guide.
Experimental Protocols: A Side-by-Side Look
To illustrate the practical application and workflow, here are detailed protocols for an asymmetric alkylation using an Evans' auxiliary and the principles guiding a similar reaction with an α-PEA derivative.
Protocol 1: Asymmetric Allylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from a well-established procedure for the introduction, diastereoselective alkylation, and cleavage of the Evans chiral auxiliary, 4-benzyl-2-oxazolidinone.[12]
Step 1: Acylation of the Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add propionic anhydride (1.2 eq) dropwise.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) as a 1.0 M solution in THF dropwise to form the (Z)-enolate. Stir for 30 minutes.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the major diastereomer. The typical d.r. is 98:2.[12]
Step 3: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the purified allylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq) in water.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF, and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the enantiomerically pure carboxylic acid product.
Conclusion and Future Outlook
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
(S)-1-Phenylethylamine (α-PEA) derivatives offer a cost-effective and reliable method for stereocontrol, particularly in academic and early-stage research, driven by the low cost and availability of the parent amine.[3][5] The synthesis of derivatives like This compound further expands the toolkit, providing valuable chiral building blocks for complex targets.[7]
-
Evans' oxazolidinones remain the gold standard for a wide range of transformations due to their exceptional reliability, high stereoselectivity, and the extensive literature supporting their use.[10][11] Their versatility in cleavage is a significant advantage.
-
Oppolzer's sultams and Myers' pseudoephedrine amides provide powerful, and sometimes complementary, alternatives, often delivering near-perfect levels of stereocontrol for specific applications like Michael additions or α-amino acid synthesis.[1]
Ultimately, the optimal choice depends on a multi-faceted analysis of the specific synthetic challenge, including the nature of the transformation, cost, scalability, and the desired final functional group. This guide serves as a foundational resource for making that informed decision, bridging mechanistic understanding with practical, data-supported application.
References
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A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. Benchchem.
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Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
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Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem.
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(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
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Gotor-Fernández, V., et al. (2021). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules.
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. Benchchem.
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Advanced Chiral Auxiliary Synthesis. BOC Sciences.
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Chiral auxiliary. Wikipedia.
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
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Larrow, J. F., & Pfaltz, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education.
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
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Smith, N. D., et al. (2009). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development.
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Grayson, M. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
-
n-hydroxy-(s)-1-phenylethylamine oxalate. Organic Syntheses Procedure.
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Smith, N. D., et al. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development.
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie.
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Wang, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
-
Smith, N. D., et al. (2009). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development.
-
Asymmetric Synthesis. University of York.
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
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Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
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(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate.
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A Cost-Benefit Analysis of the (S)-1-Phenylethyl Moiety in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of a chiral directing group is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of an asymmetric synthesis. This guide provides an in-depth cost-benefit analysis of employing the (S)-1-phenylethyl group, a cornerstone of stereochemical control. We will objectively compare the performance of derivatives of readily available (S)-1-phenylethylamine with established alternatives like Evans oxazolidinones, supported by experimental data. Furthermore, we will explore the synthesis and potential utility of (S)-1-Phenylethylhydroxylamine, offering a forward-looking perspective on this class of chiral auxiliaries.
The narrative that follows is grounded in the principles of causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
The Economic and Synthetic Imperative for Chiral Auxiliaries
The synthesis of single-enantiomer pharmaceutical compounds is a mandatory requirement for regulatory approval, driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. Chiral auxiliaries represent a robust and reliable strategy to achieve high enantiopurity. An ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, provide high stereoselectivity, and be easily attached, cleaved, and recycled.[1]
The (S)-1-phenylethyl group, derived from the inexpensive and commercially abundant (S)-1-phenylethylamine, has long been a workhorse in this field. Its utility stems from a combination of low cost, high efficiency in inducing chirality, and straightforward application in a variety of chemical transformations.[2]
Performance in Asymmetric Alkylation: (S)-1-Phenylethylamine vs. Evans Oxazolidinone
A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates to forge new stereocenters. The steric hindrance imparted by the bulky phenyl group of the (S)-1-phenylethyl auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.[3]
The mechanism proceeds through a chelated lithium enolate intermediate, where the phenyl group's orientation minimizes steric strain, thereby dictating the trajectory of electrophilic attack.
Mechanism of Stereocontrol in Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using an (S)-1-phenylethylamine-derived chiral auxiliary.[3]
To provide a clear, quantitative comparison, the following table summarizes the diastereoselectivity achieved in the alkylation of propionamides derived from (S)-1-phenylethylamine and the well-established (S)-4-benzyl-2-oxazolidinone (an Evans auxiliary).
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine derivative | Benzyl Bromide | >98:2 | ~85-95 | [3] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | ~85-95 | [4] |
As the data indicates, both chiral auxiliaries provide excellent levels of diastereoselectivity in the alkylation reaction.[3][4] While the Evans auxiliary may offer a slight advantage in selectivity in some cases, the significantly lower cost of (S)-1-phenylethylamine presents a compelling economic argument, particularly for large-scale synthesis.
This compound: Synthesis and Potential Applications
While the parent amine is widely used, the corresponding hydroxylamine offers intriguing possibilities for novel transformations. Chiral hydroxylamines are valuable building blocks in medicinal chemistry, but their synthesis has historically been challenging.[5] Recent advances, however, have enabled the direct and highly enantioselective synthesis of chiral hydroxylamines via the asymmetric hydrogenation of oximes.[6]
A particularly efficient method involves the use of a nickel catalyst with a chiral bisphosphine ligand, which can achieve high yields and enantiomeric excess for the synthesis of (S)-N-(1-Phenylethyl)hydroxylamine.
Experimental Protocol: Synthesis of (S)-N-(1-Phenylethyl)hydroxylamine
This protocol is adapted from a nickel-catalyzed asymmetric hydrogenation of the corresponding oxime.
-
Materials: (E)-1-Phenylethan-1-one oxime, Ni(OAc)₂·4H₂O, (S,S)-Ph-BPE ligand, 2,2,2-trifluoroethanol (TFE), Acetic acid, Hydrogen gas.
-
Procedure:
-
To a stainless steel autoclave, add (E)-1-Phenylethan-1-one oxime (1.0 eq), Ni(OAc)₂·4H₂O (0.02 eq), and (S,S)-Ph-BPE (0.02 eq).
-
Transfer the autoclave to a nitrogen-filled glovebox and add degassed TFE and acetic acid.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times before pressurizing to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction, carefully vent the hydrogen gas and concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to yield (S)-N-(1-Phenylethyl)hydroxylamine.
-
-
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis. Typical yields for this type of reaction are in the range of 77-90% with ee's often exceeding 95%.
The cost-benefit of using this compound hinges on the value it adds in subsequent synthetic steps. While less documented as a chiral auxiliary than its parent amine, its unique functionality opens doors for applications in areas such as the synthesis of chiral N-heterocycles and as a precursor for chiral nitrones in 1,3-dipolar cycloadditions.
Cost Analysis: A Head-to-Head Comparison
A crucial component of a cost-benefit analysis is the price of the chiral auxiliary itself. The following table provides an approximate cost comparison based on current catalogue prices from major chemical suppliers for research-grade quantities.
| Compound | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| (S)-(-)-1-Phenylethylamine | Sigma-Aldrich | 250 mL | $458.00 | ~$1.92 |
| (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | 25 g | $209.00 | $8.36 |
Prices are subject to change and may vary between suppliers and grades.
The parent amine, (S)-1-phenylethylamine, is substantially more cost-effective than the Evans auxiliary, with a price per gram that is approximately 4-5 times lower.[7][8] This significant cost difference is a major factor in its widespread use in both academic and industrial settings.
Recyclability: Closing the Loop for Economic and Environmental Sustainability
The ability to recover and reuse a chiral auxiliary is paramount for a cost-effective and sustainable process. For amine-based auxiliaries like those derived from (S)-1-phenylethylamine, recovery is typically straightforward.
Experimental Protocol: Auxiliary Cleavage and Recovery
This protocol describes a typical hydrolytic cleavage of an amide bond to release the chiral auxiliary and the desired carboxylic acid product.
-
Materials: Alkylated amide product, Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) dropwise and stir for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to pH ~1 and extract the carboxylic acid product with an appropriate organic solvent.
-
Basify the remaining aqueous layer with a strong base (e.g., NaOH) to pH >12.
-
Extract the free (S)-1-phenylethylamine auxiliary with dichloromethane.
-
Dry the combined organic extracts containing the auxiliary over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the auxiliary.
-
-
Self-Validation: The purity of the recovered auxiliary can be assessed by NMR spectroscopy and its enantiomeric purity confirmed by chiral HPLC or GC. Recovery yields are typically high, often exceeding 90%.
This efficient recovery process significantly enhances the cost-effectiveness of using (S)-1-phenylethylamine-derived auxiliaries. A similar protocol would be applicable for the recovery of this compound.
Workflow for Asymmetric Synthesis and Auxiliary Recycling
Caption: A typical experimental workflow for asymmetric synthesis using a recyclable chiral auxiliary.
Conclusion and Future Outlook
The cost-benefit analysis strongly supports the continued and widespread use of (S)-1-phenylethylamine as a chiral auxiliary and resolving agent. Its low cost, high stereochemical directing ability, and ease of recycling make it an exceptionally practical choice for the synthesis of enantiomerically pure compounds. While Evans auxiliaries may offer slightly higher selectivity in certain applications, their significantly greater cost must be justified by the specific requirements of the synthetic target.
This compound represents an intriguing, albeit less explored, derivative. Its potential for economical synthesis via asymmetric hydrogenation of oximes makes it a compound of interest for future applications in asymmetric synthesis. Further research is warranted to fully elucidate its performance as a chiral auxiliary and to identify specific transformations where its unique hydroxylamine functionality provides a distinct advantage. For researchers and drug development professionals, a thorough evaluation of the cost, performance, and recyclability of chiral auxiliaries is essential for designing efficient and economically viable synthetic routes. The (S)-1-phenylethyl moiety, in its various forms, remains a powerful and cost-effective tool in the synthetic chemist's arsenal.
References
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-
InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). [Link]
-
ACS Publications. (2023). Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. [Link]
-
MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
NIH National Library of Medicine. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
NIH National Library of Medicine. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
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-
NIH National Library of Medicine. (2021). Kinetic resolution of indolines by asymmetric hydroxylamine formation. [Link]
-
Semantic Scholar. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Phenylethylhydroxylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-1-Phenylethylhydroxylamine. As a chiral hydroxylamine derivative, this compound requires careful handling due to its potential toxicological and reactive properties. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, ensuring that laboratory personnel can manage this chemical waste stream with confidence and scientific integrity.
Hazard Identification and Immediate Safety Protocols
This compound and its derivatives are classified as hazardous substances.[1] The primary risks associated with this class of compounds include toxicity, skin and eye irritation, and potential for sensitization.[1][2] All handling and disposal operations must be conducted with the assumption that the material is hazardous.
Core Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4]
-
Skin and Eye Damage: Can cause skin irritation and severe eye damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5]
-
Sensitization: Repeated exposure may lead to respiratory or skin sensitization.[1]
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The following must be worn at all times when handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential aerosols, which can cause severe eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, a primary route of exposure leading to irritation and potential systemic toxicity.[6] |
| Body Protection | A flame-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing.[6] |
| Respiratory | Use in a certified chemical fume hood. A respirator may be required for spill cleanup or poor ventilation. | Aliphatic and cycloaliphatic amines can be severe respiratory irritants.[5] Engineering controls like a fume hood are essential to minimize inhalation exposure.[7] |
Spill Management and Emergency Response
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Minor Spill (<100 mL in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or a universal chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Documentation: Record the spill and cleanup details in the laboratory logbook.
Major Spill (>100 mL or outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
The Disposal Workflow: A Step-by-Step Guide
The required method for disposing of this compound is through a licensed hazardous waste contractor. This ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic labs may operate under specific regulations, such as 40 CFR part 262, subpart K, which provides alternative requirements for managing hazardous waste.[9]
Step 1: Waste Segregation and Collection
-
Dedicated Container: Collect all waste containing this compound in a dedicated, chemically compatible, and leak-proof container.
-
Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids, which could lead to a hazardous reaction.[7]
-
Solid vs. Liquid: Segregate solid and liquid waste streams into separate, appropriate containers.
Step 2: Proper Labeling
Accurate labeling is a critical compliance point under OSHA's Hazard Communication Standard.[10][11] The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive").
-
The accumulation start date (the date the first drop of waste was added).
-
The names of all components in the container if it is a mixture.
Step 3: Secure Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[9]
-
The storage area must be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[12] These contractors are equipped to transport and dispose of the chemical via high-temperature incineration or other approved methods in accordance with federal, state, and local regulations.[1]
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as this compound waste. Subsequent rinseates should also be collected as hazardous waste.
-
Deface Label: After rinsing, obliterate or remove the original label to prevent reuse.
-
Final Disposal: Consult with your EHS office for guidance on disposing of the triple-rinsed container, which may then be managed as non-hazardous solid waste.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from point of use to final disposal.
Caption: Decision workflow for this compound waste management.
References
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Szabo-Scandic. Hydroxylamine hydrochloride Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-Phenylethylhydroxylamine
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chiral compounds like (S)-1-Phenylethylhydroxylamine demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. The protocols outlined here are designed as a self-validating system, directly linking the known and inferred hazards of this compound to the necessary protective barriers.
While specific safety data for this compound is not extensively published, a conservative safety strategy can be formulated by examining structurally related compounds, such as N-benzylhydroxylamine hydrochloride and (S)-1-Phenylethylamine. This approach allows us to anticipate potential hazards and establish robust protective measures. The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential for allergic skin reactions.[1][2] Therefore, our core directive is to prevent all direct contact.
Core Protective Ensemble: A Task-Based Approach
The level of personal protective equipment (PPE) required is dictated by the specific task and the associated risk of exposure. All operations should, at a minimum, be conducted in a well-ventilated area, with a chemical fume hood being the standard for handling the solid or preparing solutions.[3][4]
| Task | Minimum Required PPE | Rationale |
| Handling/Weighing Solid | Nitrile Gloves (Double-Gloving Recommended), Safety Goggles, Closed-Front Lab Coat, N95 Dust Mask | Prevents inhalation of fine particulates and dermal/ocular exposure. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation & Transfer | Nitrile Gloves, Chemical Splash Goggles, Face Shield, Closed-Front Lab Coat or Chemical Apron | A face shield offers enhanced protection against splashes when handling liquids.[4][5] |
| Running Reactions/Work-up | Nitrile Gloves, Chemical Splash Goggles, Face Shield, Closed-Front Lab Coat or Chemical Apron | Protects against splashes and aerosols that may be generated during transfers, quenching, or extractions. |
| Cleaning & Decontamination | Heavy-Duty Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron | Provides robust protection against prolonged contact with the substance and cleaning agents. |
The Causality of Protection: Why We Mandate Specific PPE
Understanding the "why" behind each piece of equipment transforms a protocol from a list of rules into an integrated safety mindset.
-
Eye and Face Protection : Analogous hydroxylamine and phenylethylamine compounds are known to cause serious eye irritation and damage.[1][2] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and aerosols.[6] For liquid transfers or any procedure with a higher splash risk, a full-face shield must be worn in addition to goggles.[5]
-
Skin and Body Protection : The risk of skin irritation and potential sensitization is a key concern.
-
Gloves : Nitrile gloves are the standard for incidental contact. Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your skin.[4] For extended handling or submersion, heavier-duty gloves should be considered. Contaminated gloves must be disposed of immediately in accordance with applicable laws.[3]
-
Lab Coat : A closed-front, long-sleeved lab coat is essential to protect your personal clothing, which can otherwise become a secondary source of exposure.[3] For large-scale operations, a chemical-resistant apron provides an additional barrier.
-
-
Respiratory Protection : While routine handling in a fume hood should not require respiratory protection, a NIOSH-approved N95 dust mask or equivalent should be used when weighing the solid material outside of a containment hood to prevent inhalation of fine powders.
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs not during an experiment, but when removing PPE. Adherence to a strict sequence is critical.
Experimental Workflow: Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.
Emergency Response & Disposal Plan
Exposure Protocol:
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Management: In the event of a small spill, follow a structured response to ensure safety and effective cleanup. Do not handle a spill without the appropriate PPE.
Logical Relationship: Small Spill Response
Caption: Step-by-step workflow for the safe management of a small laboratory spill.
Disposal Plan: All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Contaminated PPE : Dispose of contaminated gloves, masks, and other disposable items in a designated hazardous waste container.[4]
-
Chemical Waste : Collect all waste solutions and solids in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., ethanol). The first rinseate must be collected as hazardous waste.[10] Deface the label and dispose of the container as directed by your institution's Environmental Health and Safety (EHS) office.
-
Manifest and Pickup : Complete all required waste disposal documentation and arrange for pickup by your institution's EHS department.[11]
By integrating these principles of hazard assessment, procedural discipline, and emergency preparedness into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and your research.
References
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Thermo Fisher Scientific. (2010). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
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Sigma-Aldrich. (2011). Hydroxylamine hydrochloride - Safety Data Sheet.
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CHEMM. (n.d.). Personal Protective Equipment (PPE).
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CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Merck Millipore. (n.d.). SAFETY DATA SHEET.
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Carolina Biological Supply Company. (2015). Safety Data Sheet Hydroxylamine Hydrochloride DANGER.
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
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ChemicalBook. (n.d.). This compound | 53933-47-4.
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Fisher Scientific. (2014). SAFETY DATA SHEET - N-Benzylhydroxylamine hydrochloride.
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American Chemistry Council. (n.d.). Protective Equipment.
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Chemsrc. (2025). (S)-(-)-1-Phenylethylamine | CAS#:98-84-0.
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PubChem. (n.d.). N-benzylhydroxylamine hydrochloride.
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ECHEMI. (n.d.). (S)-1-Phenylethylamine SDS, 2627-86-3 Safety Data Sheets. -1-phenylethylamine-cas-2627-86-3.html)
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - (S)-(−)-α-Methylbenzylamine.
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Sigma-Aldrich. (n.d.). N-Benzylhydroxylamine 97 29601-98-7.
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ECHEMI. (n.d.). O-Benzylhydroxylamine hydrochloride SDS, 2687-43-6 Safety Data Sheets.
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LookChem. (n.d.). Cas 622-30-0,N-BENZYLHYDROXYLAMINE HYDROCHLORIDE.
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BenchChem. (2025). Proper Disposal of 1-Phenylethanol: A Guide for Laboratory Professionals.
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University of Notre Dame, Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
